molecular formula C6H5ClO3S B1589115 4-Hydroxybenzenesulfonyl chloride CAS No. 4025-67-6

4-Hydroxybenzenesulfonyl chloride

Cat. No.: B1589115
CAS No.: 4025-67-6
M. Wt: 192.62 g/mol
InChI Key: XKQZGGLHJYTXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H5ClO3S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZGGLHJYTXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465406
Record name 4-HYDROXY-BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-67-6
Record name 4-HYDROXY-BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Hydroxybenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 4025-67-6

This guide provides a comprehensive technical overview of 4-Hydroxybenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, and key applications, with a focus on the practical methodologies and underlying scientific principles.

Core Compound Profile

This compound, also known as p-hydroxybenzenesulfonyl chloride, is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a nucleophilic hydroxyl group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules, from pharmaceuticals to dyes.[1][2]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 4025-67-6[3][]
Molecular Formula C₆H₅ClO₃S[3][]
Molecular Weight 192.62 g/mol [][5]
Appearance White to off-white crystalline solid
Melting Point 90-92 °C[3][]
Density 1.546 g/cm³[3][]
Solubility Soluble in many organic solvents, reacts with water.
Synonyms 4-(Chlorosulfonyl)phenol, p-Hydroxybenzenesulfonyl chloride[3][]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved by the reaction of sodium 4-hydroxybenzenesulfonate with a chlorinating agent, such as thionyl chloride. The presence of a substantial excess of the chlorinating agent is crucial for driving the reaction to completion.

Experimental Protocol: Synthesis from Sodium 4-Hydroxybenzenesulfonate

This protocol is adapted from established synthetic methods for sulfonyl chlorides.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium 4-hydroxybenzenesulfonate (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an excess of thionyl chloride (at least 3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from a suitable solvent system, such as toluene/hexane, to obtain the purified product.

Causality of Experimental Choices:

  • The use of excess thionyl chloride ensures the complete conversion of the sulfonate salt to the sulfonyl chloride.

  • DMF acts as a catalyst to facilitate the reaction.

  • The aqueous workup with ice and sodium bicarbonate is to quench the excess thionyl chloride and neutralize the acidic byproducts.

  • Recrystallization is a critical step for obtaining a high-purity final product suitable for subsequent sensitive reactions.

Application in Sulfonamide Synthesis: A Modern Approach

This compound is a key building block for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.[2] The primary challenge in its use is the presence of the reactive hydroxyl group, which can interfere with the desired reaction at the sulfonyl chloride moiety. A modern and efficient approach involves the in situ protection of the hydroxyl group.

Experimental Protocol: One-Pot Sulfonylation of Amines

This protocol is based on the principle of in situ silylation-desilylation, which offers a practical and high-yielding method for sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq)

  • Anhydrous acetonitrile

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the amine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.1 eq) and stir at room temperature for 15 minutes.

  • Add this compound (1.0 eq) followed by an additional portion of BSA (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired 4-hydroxyphenyl sulfonamide.

Self-Validating System: The success of this protocol relies on the dual role of BSA. Initially, it silylates the amine, increasing its solubility and preventing side reactions. Subsequently, it protects the hydroxyl group of the sulfonyl chloride, allowing the selective reaction with the silylated amine. The final acidic workup efficiently removes the silyl protecting groups, yielding the desired product in a single pot.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the four unique carbon atoms in the aromatic ring, as well as the carbon bearing the hydroxyl group and the carbon attached to the sulfonyl chloride group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl chloride group (around 1375 and 1185 cm⁻¹), and C-S and C-Cl stretches.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is harmful if swallowed and causes severe skin burns and eye damage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and subsequent application of this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Sulfonamide Synthesis start_synthesis Sodium 4-hydroxybenzenesulfonate reagents_synthesis Thionyl Chloride (excess) DMF (cat.), Toluene reaction_synthesis Chlorination Reaction start_synthesis->reaction_synthesis reagents_synthesis->reaction_synthesis workup_synthesis Aqueous Workup (Ice, NaHCO₃) reaction_synthesis->workup_synthesis purification_synthesis Recrystallization workup_synthesis->purification_synthesis product_synthesis This compound purification_synthesis->product_synthesis reagents_application This compound N,O-Bis(trimethylsilyl)acetamide (BSA) reaction_application In Situ Silylation & Sulfonylation product_synthesis->reaction_application product_synthesis->reaction_application start_application Primary/Secondary Amine start_application->reaction_application reagents_application->reaction_application workup_application Acidic Workup (HCl) reaction_application->workup_application purification_application Chromatography workup_application->purification_application product_application 4-Hydroxyphenyl Sulfonamide purification_application->product_application

Caption: Workflow for the synthesis and application of this compound.

References

An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

4-Hydroxybenzenesulfonyl chloride, a bifunctional aromatic compound, serves as a pivotal reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a reactive sulfonyl chloride and a nucleophilic hydroxyl group, offers a versatile platform for the synthesis of a diverse array of molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, handling, and chemical reactivity of this compound, with a focus on practical applications and the underlying chemical principles that govern its utility. Understanding the nuanced behavior of this reagent is paramount for its effective and safe implementation in the laboratory. This document is intended to be a self-validating resource, grounding its protocols and claims in established chemical literature and safety standards.

Core Physicochemical Properties

A thorough understanding of the physical characteristics of this compound is the foundation for its proper handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅ClO₃S[1][2][3]
Molecular Weight 192.62 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point 90-92 °C[1][]
Boiling Point 324.9 ± 25.0 °C (Predicted)[1]
Density 1.546 g/cm³[1][]
Solubility Slightly soluble in chloroform. Insoluble in water. Soluble in other organic solvents like dichloromethane and ether.[1][5]
pKa 7.56 ± 0.26 (Predicted)[1]

Note: The predicted values are computationally derived and should be considered as estimates.

Molecular Structure and Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are presented below. These predictions are based on the analysis of similar structures and established substituent effects.

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.8-8.0Doublet (d)2HProtons ortho to -SO₂Cl
Aromatic Protons~7.0-7.2Doublet (d)2HProtons ortho to -OH
Hydroxyl ProtonVariable (broad singlet)Singlet (s)1H-OH
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Aromatic Carbon~160-165C-OH
Aromatic Carbon~135-140C-SO₂Cl
Aromatic Carbon~130-135CH ortho to -SO₂Cl
Aromatic Carbon~115-120CH ortho to -OH
Predicted Fourier-Transform Infrared (FTIR) Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies expected for this compound are outlined below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (phenol)3200-3600Broad, Strong
C-H Stretch (aromatic)3000-3100Medium
C=C Stretch (aromatic)1450-1600Medium to Strong
S=O Stretch (sulfonyl chloride)1370-1390 (asymmetric)Strong
S=O Stretch (sulfonyl chloride)1170-1190 (symmetric)Strong
S-Cl Stretch550-650Strong

Synthesis and Purification

The synthesis of this compound was first reported by Campbell and Hill in 1973. The established method involves the reaction of sodium 4-hydroxybenzenesulfonate with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Synthetic Workflow Diagram

SynthesisWorkflow Start Sodium 4-hydroxybenzenesulfonate Reaction Reaction at Elevated Temperature Start->Reaction Reagents Thionyl Chloride (SOCl₂) N,N-Dimethylformamide (DMF, cat.) Reagents->Reaction Workup Quenching on Ice Extraction Reaction->Workup Purification Recrystallization (Methylene Chloride) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Representative Synthetic Protocol

Disclaimer: This protocol is a representative procedure based on general methods for the synthesis of sulfonyl chlorides. For precise experimental details, it is imperative to consult the original literature (J. Org. Chem.1973 , 38 (6), pp 1047).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend sodium 4-hydroxybenzenesulfonate in an excess of thionyl chloride.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas (ensure proper ventilation and scrubbing).

  • Workup: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from methylene chloride.

  • Dissolution: Dissolve the crude product in a minimal amount of hot methylene chloride.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methylene chloride, and dry under vacuum.

Chemical Reactivity and Handling

The dual functionality of this compound underpins its synthetic utility. The sulfonyl chloride group is a potent electrophile, while the phenolic hydroxyl group is nucleophilic. This dichotomy necessitates careful consideration of reaction conditions to achieve chemoselectivity.

Reactivity Profile

ReactivityProfile cluster_sulfonyl_chloride Reactions at the Sulfonyl Chloride cluster_hydroxyl Reactions at the Hydroxyl Group HBSC 4-Hydroxybenzenesulfonyl Chloride Amines Amines (R₂NH) HBSC->Amines Nucleophilic Substitution Alcohols Alcohols (R'OH) HBSC->Alcohols Nucleophilic Substitution Thiols Thiols (R''SH) HBSC->Thiols Nucleophilic Substitution Electrophiles Electrophiles (e.g., Alkyl Halides) HBSC->Electrophiles Nucleophilic Substitution Sulfonamide Sulfonamides Amines->Sulfonamide SulfonateEster Sulfonate Esters Alcohols->SulfonateEster Thiosulfonate Thiosulfonates Thiols->Thiosulfonate Ethers Ethers Electrophiles->Ethers

Caption: Reactivity profile of this compound.

Chemoselective Reactions

The key to harnessing the synthetic potential of this compound lies in controlling the chemoselectivity of its reactions.

  • Reaction with Amines (Sulfonamide Formation): The reaction with primary or secondary amines is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The sulfonyl chloride is more electrophilic than the phenolic proton is acidic under these conditions, leading to preferential formation of the sulfonamide. This reaction is fundamental to the synthesis of many sulfonamide-based drugs.[6]

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, this compound reacts with alcohols to form sulfonate esters. The hydroxyl group of the sulfonyl chloride can also react, but intermolecular reactions can be favored by using the alcohol as the solvent or in large excess.

  • Protecting Group Strategies: To achieve selective reaction at one of the functional groups, the other can be temporarily protected. For instance, the hydroxyl group can be protected as a silyl ether or a benzyl ether, allowing for exclusive reaction at the sulfonyl chloride. Conversely, the sulfonyl chloride can be reacted first, and the resulting sulfonamide or sulfonate ester can then undergo further functionalization at the hydroxyl group.

Handling and Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: The sulfonyl chloride group is susceptible to hydrolysis, which produces the corresponding sulfonic acid and hydrochloric acid. Therefore, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1]

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.

  • Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed.[1][]

Applications in Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, and this compound is a valuable building block for its introduction. The phenolic hydroxyl group provides a handle for further structural modification, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. Notably, derivatives of this compound have been investigated for their potential as anticancer agents.[7]

Conclusion

This compound is a versatile and reactive building block with significant applications in organic synthesis, particularly in the development of new therapeutic agents. Its bifunctional nature presents both opportunities and challenges, requiring a nuanced understanding of its reactivity to achieve desired chemical transformations. By adhering to proper handling procedures and employing well-designed synthetic strategies, researchers can effectively utilize this compound to construct complex molecular architectures with valuable biological and material properties.

References

p-Hydroxybenzenesulfonyl chloride melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of p-Hydroxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxybenzenesulfonyl chloride (also known as 4-hydroxybenzenesulfonyl chloride) is a bifunctional reagent crucial in the synthesis of sulfonamides and other pharmacologically relevant scaffolds. Its utility is predicated on its purity, for which the melting point is a primary, accessible, and highly sensitive indicator. This guide provides an in-depth analysis of the melting point of p-hydroxybenzenesulfonyl chloride, contextualizing it within the principles of physical organic chemistry and outlining rigorous methodologies for its accurate determination and interpretation. We will explore the theoretical underpinnings of melting point behavior, the practical impact of synthetic impurities and handling artifacts, and provide validated protocols for synthesis, purification, and measurement.

Physicochemical Properties of p-Hydroxybenzenesulfonyl Chloride

A summary of the key physical and chemical properties of p-hydroxybenzenesulfonyl chloride is essential for its proper handling, application, and characterization.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 4025-67-6[2][]
Molecular Formula C₆H₅ClO₃S[2][][4]
Molecular Weight 192.62 g/mol [1][][4]
Appearance White to light yellow solid[5]
Melting Point 90-92 °C (Typical for commercial grade)[2][][6]
68-70 °C (As reported in specific synthesis)[7]
Density ~1.546 g/cm³[][6]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); Insoluble in water[5]

The Melting Point as a Critical Indicator of Purity

For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid phase to the liquid phase. In a pure substance, this transition occurs over a very narrow temperature range, often less than 1-2 °C.[8] The presence of even small amounts of impurities disrupts the uniform crystal lattice structure.[8][9] This disruption weakens the intermolecular forces holding the lattice together, requiring less thermal energy to overcome them.[10][11] Consequently, two phenomena are observed:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

Therefore, a sharp melting point in the expected range is a strong indicator of high purity, while a depressed and broad melting range signifies the presence of contaminants.[8] For p-hydroxybenzenesulfonyl chloride, a key reagent in multi-step syntheses, ensuring high purity via melting point analysis is a critical first step to avoid the introduction of impurities that could complicate subsequent reactions and purification steps.

Factors Influencing the Melting Point of p-Hydroxybenzenesulfonyl Chloride

The observed melting point of p-hydroxybenzenesulfonyl chloride is governed by its intrinsic molecular structure and extrinsic factors related to its synthesis and handling.

Intrinsic Molecular Structure
  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.[12]

  • Dipole-Dipole Interactions: The sulfonyl chloride (-SO₂Cl) group is strongly polar and electron-withdrawing.

These strong intermolecular forces organize the molecules into a stable, high-energy crystal lattice, which requires significant thermal energy to disrupt. This explains its solid nature and relatively high melting point for a molecule of its size.[10][12]

Synthetic Impurities and Artifacts

The most common route to p-hydroxybenzenesulfonyl chloride involves the reaction of a 4-hydroxybenzenesulfonate salt with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[7][13]

  • Unreacted Starting Materials: Residual sodium 4-hydroxybenzenesulfonate will remain as a non-melting solid impurity.

  • Side-Products: Reactions with phosphorus pentachloride can yield undesired byproducts like the dichlorophosphate ester of the starting phenol, which has vastly different physical properties.[7]

  • Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding 4-hydroxybenzenesulfonic acid. This sulfonic acid is a common impurity that will significantly depress and broaden the melting point. The compound's tendency to absorb water and form an oily hydrate presents a major challenge to its isolation and purification.[7]

The logical relationship between purity and melting point is illustrated below.

cluster_legend Legend Pure Pure Compound (Uniform Crystal Lattice) Forces Strong, Uniform Intermolecular Forces Pure->Forces Impure Impure Compound (Disrupted Crystal Lattice) WeakForces Weaker, Non-uniform Intermolecular Forces Impure->WeakForces Energy High & Specific Energy to Melt Forces->Energy LessEnergy Lower & Variable Energy to Melt WeakForces->LessEnergy Result Sharp, High Melting Point Energy->Result BadResult Broad, Depressed Melting Point LessEnergy->BadResult State Sample State Property Physical Property Outcome Observed Result

Caption: Impact of Purity on Melting Point Characteristics.

Experimental Protocols

Synthesis of p-Hydroxybenzenesulfonyl Chloride

This protocol is adapted from a reported literature procedure.[7] Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂).

  • Reagents: Suspend sodium 4-hydroxybenzenesulfonate (1.0 eq) in a significant excess of thionyl chloride (e.g., 10-15 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Reaction: Heat the suspension to 60 °C with stirring for several hours until the reaction is complete (monitored by TLC or disappearance of solids).

  • Work-up: Carefully cool the reaction mixture. The excess thionyl chloride can be removed under reduced pressure. Crucially, the resulting crude material should not be poured over ice , as this is known to produce an oily hydrate that is difficult to handle.[7] Instead, an extraction-based work-up is preferred. Dissolve the residue in a water-immiscible solvent like dichloromethane.

  • Washing: Wash the organic layer cautiously with cold water and then with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude sulfonyl chloride.

Purification by Recrystallization

Due to the compound's properties, purification can be challenging. Recrystallization is the most effective method.[14][15]

  • Solvent Selection: Methylene chloride has been reported as an effective solvent for recrystallization.[7]

  • Dissolution: In a flask, add a minimal amount of hot methylene chloride to the crude p-hydroxybenzenesulfonyl chloride to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod may induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. An incompletely dried sample will show a depressed and broad melting point.

Accurate Melting Point Determination

The following workflow ensures the accurate measurement of the melting point.

A Synthesized Crude Product B Purification (Recrystallization) A->B Remove Impurities C Thorough Drying (Under Vacuum) B->C Remove Solvent D Sample Preparation (Fine Powder, Pack Capillary) C->D Ensure Homogeneity E Melting Point Apparatus Setup (Calibrate, Set Ramp Rate) D->E Optimize Conditions F Measurement (Record T1 and T2) E->F Observe Phase Change G Data Analysis (Compare to Literature) F->G Assess Purity

Caption: Workflow for Accurate Melting Point Determination.

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

  • Packing: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (e.g., to 70 °C).

  • Measurement: Decrease the heating rate to a slow ramp of 1-2 °C per minute.

  • Record Range: Record the temperature range from the appearance of the first liquid droplet (T₁) to the complete liquefaction of the solid (T₂). For a pure sample, this range should be narrow (e.g., 90-92 °C).

Conclusion

The melting point of p-hydroxybenzenesulfonyl chloride is not merely a physical constant but a dynamic indicator of material purity and integrity. A sharp melting point within the accepted range of 90-92 °C provides confidence in the quality of the material for demanding applications in drug discovery and chemical synthesis. Deviations from this value, particularly a depressed and broadened range, point directly to the presence of impurities, most notably water (hydrolysis product) or byproducts from synthesis. By employing rigorous protocols for synthesis, purification, and measurement, researchers can ensure the reliability of this foundational reagent, preventing downstream complications and ensuring the validity of their scientific outcomes.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 4-(Chlorosulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)phenol, also known as 4-hydroxybenzenesulfonyl chloride. The document details its core physicochemical properties, predicted and known reactivity, and a qualitative assessment of its solubility profile. Recognizing the scarcity of quantitative solubility data in public literature, this guide delivers a robust, step-by-step experimental protocol for determining the thermodynamic solubility of 4-(Chlorosulfonyl)phenol in various solvent systems. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this versatile, yet reactive, chemical intermediate.

Introduction: The Dual Nature of 4-(Chlorosulfonyl)phenol

4-(Chlorosulfonyl)phenol (CAS 4025-67-6) is a bifunctional aromatic compound featuring both a nucleophilic hydroxyl group and a highly electrophilic sulfonyl chloride group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. However, this dual reactivity also presents challenges in its handling, storage, and characterization, most notably in the determination of its solubility. The inherent reactivity of the sulfonyl chloride moiety, especially towards protic solvents, complicates traditional solubility assessments and necessitates carefully designed experimental protocols. This guide will dissect the factors governing the solubility of 4-(Chlorosulfonyl)phenol and provide the necessary tools for its empirical determination.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount to predicting its behavior in various systems. For 4-(Chlorosulfonyl)phenol, these properties are the foundation for understanding its solubility and reactivity.

PropertyValueSource
Molecular Formula C₆H₅ClO₃S[1][2]
Molecular Weight 192.62 g/mol [1][2]
CAS Number 4025-67-6[1][2]
Melting Point 90-92 °C[1][2]
Predicted pKa 7.56 ± 0.26[1][2]
Calculated logP 1.3197[3]
Appearance White to off-white solid[4]

Expert Insights: The predicted pKa of ~7.56 suggests that the phenolic proton is significantly more acidic than that of phenol itself (pKa ~10). This is due to the strong electron-withdrawing effect of the para-sulfonyl chloride group, which stabilizes the corresponding phenoxide anion. This enhanced acidity has profound implications for its aqueous solubility, which will be highly pH-dependent. The calculated logP value of ~1.32 indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not excessively hydrophobic.

Reactivity and Stability Profile

The sulfonyl chloride group is the dominant driver of 4-(Chlorosulfonyl)phenol's reactivity. It is a potent electrophile, readily undergoing nucleophilic attack.

  • Hydrolysis: The most critical reaction in the context of aqueous solubility is hydrolysis. 4-(Chlorosulfonyl)phenol will react with water to form 4-hydroxybenzenesulfonic acid and hydrochloric acid. This reaction is generally irreversible and proceeds at a rate dependent on temperature and pH. Aromatic sulfonyl chlorides are typically more stable to hydrolysis than their alkyl counterparts, but the reaction is still a significant consideration.[5]

  • Solvolysis with Alcohols: In protic organic solvents such as methanol and ethanol, 4-(Chlorosulfonyl)phenol will undergo solvolysis to form the corresponding sulfonate esters. This means that while it may appear to "dissolve" in these solvents, it is, in fact, reacting.[6]

  • Reaction with Amines: The compound readily reacts with primary and secondary amines to form stable sulfonamides.[7] This is a primary application of this reagent in synthetic chemistry.

Trustworthiness through Self-Validation: Any experimental work with 4-(Chlorosulfonyl)phenol, particularly in protic solvents, must account for this reactivity. For instance, when determining solubility, it is crucial to use analytical methods that can distinguish between the parent compound and its degradation products.

Solubility Profile: A Qualitative Assessment

In the absence of comprehensive quantitative data, a qualitative solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of the compound.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMF, Acetone): Expected to be a good solvent. These solvents possess sufficient polarity to solvate the polar sulfonyl chloride and hydroxyl groups without reacting with the compound.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be a good solvent. The polarity of these solvents is well-suited to dissolve the molecule. Reports indicate it is slightly soluble in chloroform.[1][2]

  • Ethers (e.g., Diethyl ether, THF): Expected to have moderate to good solubility. These are common solvents for sulfonyl chlorides.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility. The polar functional groups will limit its solubility in highly nonpolar environments.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): While the compound may initially dissolve, it will react over time. Therefore, these are not suitable solvents for preparing stable stock solutions or for conducting thermodynamic solubility experiments without accounting for the reaction kinetics. The aqueous solubility is expected to be low in acidic to neutral pH but will increase significantly at pH values above its pKa (~7.56) as the highly soluble phenoxide salt is formed.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol is a detailed methodology for determining the thermodynamic solubility of 4-(Chlorosulfonyl)phenol using the reliable shake-flask method, adapted to account for its reactive nature.[10][11]

5.1. Principle

An excess of the solid compound is equilibrated with a solvent for a sufficient time to reach a saturated solution. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.

5.2. Materials and Equipment

  • 4-(Chlorosulfonyl)phenol (solid, high purity)

  • Selected aprotic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate)

  • Aqueous buffers (pH 4, 7, 9)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

5.3. Step-by-Step Methodology

  • Preparation of Stock Standard:

    • Accurately weigh a known amount of 4-(Chlorosulfonyl)phenol and dissolve it in a Class A volumetric flask with a suitable aprotic solvent in which it is highly soluble (e.g., acetonitrile) to make a concentrated stock solution (e.g., 1 mg/mL).

    • Causality: This stock is essential for creating the calibration curve for quantification. Acetonitrile is chosen to minimize the risk of solvolysis.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock standard with the mobile phase to be used for HPLC analysis to create a series of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess of solid 4-(Chlorosulfonyl)phenol to pre-weighed glass vials (e.g., 5-10 mg).

    • Add a known volume of the chosen solvent (e.g., 1 mL) to each vial. Prepare each solvent condition in triplicate.

    • Causality: Using an excess of solid ensures that the solution reaches saturation. Triplicates provide statistical reliability.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.

    • Causality: 24 hours is a standard equilibration time for the shake-flask method.[10] For reactive compounds, minimizing this time while still reaching equilibrium is a balance.

  • Phase Separation:

    • After equilibration, allow the vials to stand for at least 1 hour to allow the excess solid to sediment.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Causality: Proper phase separation is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sample Dilution and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Perform an accurate dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

5.4. HPLC Quantification Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A gradient method is often preferable to ensure separation from any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Analysis: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of the diluted samples from the calibration curve and back-calculate the original solubility in the solvent, accounting for the dilution factor.

5.5. Self-Validating System

  • Purity Check: The HPLC chromatogram should show a single, sharp peak corresponding to 4-(Chlorosulfonyl)phenol. The appearance of other peaks may indicate degradation, and the protocol (e.g., solvent choice, equilibration time) should be re-evaluated.

  • Mass Balance: The solid material remaining after the experiment can be collected, dried, and weighed to perform a mass balance calculation, although this is often complex.

Visualizations

Logical Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvents (Aprotic & Aqueous Buffers) C Add Excess Solid to Solvent A->C B Prepare Stock & Calibration Standards (in ACN) H HPLC-UV Analysis B->H D Equilibrate (24h Shake-Flask) C->D E Separate Phases (Centrifugation) D->E F Filter Supernatant E->F G Dilute Sample F->G G->H I Calculate Solubility from Calibration Curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Aqueous Solubility Relationship

G cluster_pH Effect of pH on Aqueous Solubility cluster_species A A B B C 4-(Chlorosulfonyl)phenol A->C Dominates D 4-(Chlorosulfonyl)phenoxide B->D Dominates

Caption: Influence of pH on the Dominant Species and Solubility.

Safety and Handling

As a sulfonyl chloride, 4-(Chlorosulfonyl)phenol requires careful handling to mitigate risks associated with its reactivity and corrosive nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to release hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.

  • Spill and Disposal: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

References

The Enduring Synthesis of a Pharmaceutical Cornerstone: A Technical History of 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzenesulfonyl chloride, a seemingly unassuming aromatic compound, holds a significant position in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a versatile sulfonylating agent for the construction of sulfonamides and aryl sulfonates has cemented its role as a critical building block for a myriad of bioactive molecules. This technical guide provides a comprehensive historical narrative of the synthesis of this compound, tracing its evolution from early sulfonation techniques to modern, highly-optimized industrial processes. By examining the causality behind experimental choices and the progressive refinement of synthetic methodologies, this guide offers field-proven insights for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of the Sulfonyl Group

The introduction of the sulfonyl (-SO2-) functional group into organic molecules can profoundly influence their physicochemical properties and biological activity. This compound (p-HBSC) serves as a key reagent for achieving this transformation, enabling the facile synthesis of sulfonamides and aryl sulfonates.[1] These motifs are present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The hydroxyl group in the para position of p-HBSC offers a valuable handle for further functionalization, adding to its synthetic versatility.

The Dawn of Aromatic Sulfonation: A 19th Century Prelude

The story of this compound is intrinsically linked to the broader history of aromatic sulfonation, a cornerstone of organic chemistry that emerged in the 19th century. Early pioneers like Justus von Liebig and August Kekulé laid the theoretical groundwork for understanding the structure and reactivity of aromatic compounds, paving the way for the development of electrophilic aromatic substitution reactions.[2][3][4]

The direct sulfonation of benzene using fuming sulfuric acid was a pivotal discovery, demonstrating the ability to functionalize the otherwise inert aromatic ring.[5] This led to the exploration of sulfonating various benzene derivatives, including phenol.

The sulfonation of phenol presented a unique challenge and opportunity. The hydroxyl group is a strongly activating, ortho-, para-directing group, leading to the formation of a mixture of 2-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonic acid.[6] Early investigations into this reaction revealed a crucial dependency on temperature for controlling the isomeric ratio. At lower temperatures (around 25-30°C), the kinetically favored ortho-isomer predominates.[6] Conversely, at higher temperatures (around 100°C), the thermodynamically more stable para-isomer is the major product.[6] This temperature-dependent regioselectivity became a fundamental principle in the synthesis of precursors for this compound.

The Emergence of Chlorosulfonation: Towards a More Direct Route

While the sulfonation of phenol provided the corresponding sulfonic acids, the conversion of these intermediates to the desired sulfonyl chloride required a subsequent chlorination step. The development of chlorosulfonic acid (ClSO3H) as a reagent offered a more direct and efficient pathway.[5] Chlorosulfonic acid can act as both the sulfonating and chlorinating agent in a one-pot reaction, a process known as chlorosulfonation.

The direct chlorosulfonation of phenol to produce this compound, however, is not without its complexities. The highly reactive nature of both phenol and chlorosulfonic acid can lead to the formation of undesired byproducts, including the ortho-isomer and polymeric materials. Careful control of reaction conditions, such as temperature, stoichiometry, and reaction time, is paramount to achieving a high yield and purity of the desired para-isomer.

Historically, the optimization of this reaction involved a significant amount of empirical investigation. Early methods often resulted in lower yields and required extensive purification. The evolution of the process centered on mitigating side reactions and improving the regioselectivity for the para-substituted product.

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary approaches to the synthesis of this compound have built upon the foundational knowledge of the past, incorporating advancements in reaction control, solvent selection, and analytical techniques.

Direct Chlorosulfonation of Phenol

This remains the most common and economically viable method for the industrial production of this compound.

Experimental Protocol:

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas) is charged with phenol.

  • Reagent Addition: Chlorosulfonic acid is added dropwise to the molten phenol (or a solution of phenol in an inert solvent) while maintaining a low temperature, typically between 0 and 10°C, using a cooling bath. The molar ratio of chlorosulfonic acid to phenol is a critical parameter, with an excess of the acid generally favoring the formation of the sulfonyl chloride.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion. The temperature is carefully monitored and controlled throughout this stage.

  • Workup: The reaction mixture is then cautiously quenched by pouring it onto crushed ice or into cold water. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the solid this compound.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of chloroform and hexane.

Causality Behind Experimental Choices:

  • Low Temperature: The use of low temperatures during the addition of chlorosulfonic acid is crucial to control the exothermic nature of the reaction and to minimize the formation of byproducts resulting from uncontrolled sulfonation and potential degradation of the starting material and product.

  • Excess Chlorosulfonic Acid: Employing a stoichiometric excess of chlorosulfonic acid helps to drive the reaction towards the formation of the sulfonyl chloride rather than stopping at the sulfonic acid stage.

  • Controlled Addition: The slow, dropwise addition of the reagent ensures that the heat generated can be effectively dissipated, preventing localized overheating and the associated side reactions.

  • Aqueous Workup: Quenching the reaction mixture in ice-water serves the dual purpose of hydrolyzing the excess reagent and precipulating the product, which has low solubility in water.

Two-Step Synthesis via 4-Hydroxybenzenesulfonic Acid

An alternative, albeit less direct, method involves the initial sulfonation of phenol to 4-hydroxybenzenesulfonic acid, followed by a separate chlorination step.

Step 1: Sulfonation of Phenol

As discussed in the historical context, heating phenol with concentrated sulfuric acid at elevated temperatures (typically around 100-120°C) favors the formation of the para-isomer, 4-hydroxybenzenesulfonic acid.

Step 2: Chlorination of 4-Hydroxybenzenesulfonic Acid

The isolated 4-hydroxybenzenesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to convert the sulfonic acid group into the sulfonyl chloride.

Experimental Protocol (Chlorination with Thionyl Chloride):

  • Reaction Setup: A flask equipped with a reflux condenser and a gas outlet is charged with 4-hydroxybenzenesulfonic acid and an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • Workup and Isolation: The excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining crude this compound can then be purified by recrystallization.

Causality Behind Experimental Choices:

  • Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides. The byproducts of the reaction (SO2 and HCl) are gaseous, which simplifies the purification of the desired product.

  • DMF as a Catalyst: Dimethylformamide acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more reactive chlorinating species.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Direct Chlorosulfonation PhenolChlorosulfonic acidOne-pot synthesis, economically favorable for large-scale production.Highly exothermic and corrosive reaction, requires careful temperature control, potential for byproduct formation.
Two-Step Synthesis Phenol, Sulfuric AcidThionyl chloride or Phosphorus pentachlorideBetter control over regioselectivity in the sulfonation step, can be easier to handle on a smaller scale.Two separate reaction steps, requires isolation of the intermediate sulfonic acid, use of additional reagents.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a powerful activating group, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack.

G Phenol Phenol Intermediate Sigma Complex (Resonance Stabilized) Phenol->Intermediate + Electrophile Electrophile Electrophile (SO3 or ClSO3H) Ortho_Product 2-Hydroxybenzenesulfonyl chloride Intermediate->Ortho_Product - H+ (Ortho attack) Para_Product This compound Intermediate->Para_Product - H+ (Para attack) H_plus H+

The regioselectivity of the reaction (the preference for substitution at the para position) is governed by both electronic and steric factors. Electronically, both the ortho and para positions are activated by the hydroxyl group. However, at higher temperatures, the reaction is under thermodynamic control, and the para-substituted product is favored due to its greater stability, which arises from reduced steric hindrance between the bulky sulfonyl chloride group and the hydroxyl group.

Industrial Scale-Up and Safety Considerations

The industrial production of this compound requires careful consideration of process safety and environmental impact. The reaction is highly exothermic and generates corrosive hydrogen chloride gas. Industrial reactors are typically made of glass-lined steel to withstand the corrosive conditions. Efficient heat exchange systems are essential to maintain precise temperature control and prevent runaway reactions. The off-gases are scrubbed with a basic solution (e.g., sodium hydroxide) to neutralize the HCl before being released into the atmosphere.

Conclusion: A Legacy of Continuous Improvement

The history of the synthesis of this compound is a testament to the continuous evolution of chemical synthesis. From the early, often challenging, methods of aromatic sulfonation to the highly optimized and controlled industrial processes of today, the journey reflects a relentless pursuit of efficiency, safety, and purity. For researchers and professionals in drug development and other chemical industries, a deep understanding of this history provides not only a practical guide to its synthesis but also a valuable perspective on the principles of chemical process development. The enduring importance of this compound as a key building block ensures that its synthesis will remain a relevant and vital area of chemical manufacturing for the foreseeable future.

References

An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride: From a Challenging Synthesis to a Versatile Reagent in Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxybenzenesulfonyl chloride, a vital reagent in organic synthesis. The narrative delves into the historical context of its challenging discovery, detailing the initial obstacles and the eventual breakthrough that enabled its practical preparation. A thorough examination of its synthesis is presented, including a validated experimental protocol and a mechanistic exploration of the key transformations. The guide further explores the compound's physicochemical properties and its significant applications, particularly in the realm of medicinal chemistry, supported by relevant examples. This document is intended to serve as an authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this important sulfonylating agent.

PART 1: The Historical Challenge and Eventual Discovery

The synthesis of this compound presented a significant challenge to organic chemists for a considerable period. The presence of the reactive, unhindered phenolic hydroxyl group made the molecule susceptible to side reactions under the harsh conditions of traditional sulfonyl chloride synthesis methods.

Early attempts to prepare this compound often resulted in complex product mixtures or undesired derivatives. For instance, the reaction of potassium 4-hydroxybenzenesulfonate with phosphorus pentachloride was reported to yield the dichlorophosphate ester of the desired product rather than the sulfonyl chloride itself. Similarly, direct chlorosulfonation of phenol or the use of chlorosulfonic acid with sodium 4-hydroxybenzenesulfonate led to intractable mixtures, failing to produce the target molecule in a pure form. These early struggles highlighted the need for a milder, more selective method to convert the sulfonate salt to the sulfonyl chloride without affecting the sensitive hydroxyl group.

A breakthrough was achieved in 1973 by Robert W. Campbell and H. Wayne Hill, Jr.[1][2]. Their work, published in The Journal of Organic Chemistry, described the first successful and practical synthesis of this compound. This pivotal development overcame the long-standing synthetic hurdles and made this valuable reagent readily accessible for further research and application.

PART 2: The Chemistry of this compound
Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3] It is soluble in various organic solvents but is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[4]

PropertyValueSource
Molecular Formula C₆H₅ClO₃S[3]
Molecular Weight 192.62 g/mol [3]
Melting Point 90-92 °C[3]
Appearance White to Off-White Solid[3]
Solubility Soluble in chloroform (slightly)[3]
Synthesis: The Campbell and Hill Method

The successful synthesis developed by Campbell and Hill involves the reaction of sodium 4-hydroxybenzenesulfonate with a large excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1][2]

Experimental Protocol

  • Reagents and Equipment:

    • Sodium 4-hydroxybenzenesulfonate

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF)

    • Anhydrous methylene chloride

    • Hexane

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium 4-hydroxybenzenesulfonate in a substantial excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide to the suspension.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.

    • After the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Treat the resulting residue with ice-cold water to precipitate the crude this compound.

    • Collect the solid product by filtration and wash with cold water.

    • For purification, recrystallize the crude product from a mixture of methylene chloride and hexane.

Causality Behind Experimental Choices

The success of this protocol hinges on several key factors:

  • Thionyl Chloride as Reagent and Solvent: Using a large excess of thionyl chloride serves a dual purpose. It acts as the chlorinating agent and as a solvent to suspend the sodium sulfonate salt.

  • Catalytic Dimethylformamide (DMF): DMF is the crucial catalyst in this reaction. It reacts with thionyl chloride to form the Vilsmeier reagent, N,N-dimethylchlorosulfiteminium chloride, which is a much more reactive electrophile than thionyl chloride itself. This allows the reaction to proceed under milder conditions, thus preserving the phenolic hydroxyl group.

Reaction Mechanism

The conversion of the sulfonate salt to the sulfonyl chloride in the presence of thionyl chloride and DMF proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.

  • Formation of the Vilsmeier Reagent: Dimethylformamide reacts with thionyl chloride to form the electrophilic Vilsmeier reagent.

  • Activation of the Sulfonate: The sulfonate anion attacks the Vilsmeier reagent, leading to the formation of an intermediate.

  • Chloride Attack and Product Formation: A chloride ion then attacks the sulfur atom of the intermediate, displacing a stable leaving group and forming the final this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Sulfonyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent (N,N-dimethylchlorosulfiteminium chloride) DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ Intermediate Activated Intermediate Sulfonate Sodium 4-hydroxybenzenesulfonate Sulfonate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + Cl⁻

Caption: Synthesis of this compound.

PART 3: Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent primarily used as a sulfonylating agent.[5] It allows for the introduction of the 4-hydroxyphenylsulfonyl moiety into a wide range of molecules, a common structural motif in biologically active compounds.

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines. The sulfonamide functional group is a key component in a multitude of therapeutic agents due to its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding.

While direct synthesis of some blockbuster drugs may utilize derivatives, the chemistry of this compound is representative of the broader class of substituted benzenesulfonyl chlorides that are crucial in their synthesis. For example, the core structures of drugs like the HIV protease inhibitor Darunavir contain a sulfonamide linkage derived from a substituted benzenesulfonyl chloride. Although the synthesis of Darunavir often employs p-nitrobenzenesulfonyl chloride, the fundamental reaction of the sulfonyl chloride with an amine is the same.[1][6]

The presence of the hydroxyl group in this compound offers a handle for further functionalization, allowing for the creation of more complex molecular architectures.

Preparation of Amino Acid Derivatives with Anticancer Activity

Research has shown that this compound is useful for the preparation of amino acid derivatives that exhibit anticancer activity.[3][7] The sulfonylated amino acid derivatives can be designed to selectively target and inhibit enzymes or receptors implicated in cancer progression.

G cluster_0 Applications HBSC 4-Hydroxybenzenesulfonyl Chloride Sulfonamides Sulfonamide Synthesis (e.g., precursors for drugs) HBSC->Sulfonamides AminoAcids Anticancer Amino Acid Derivatives HBSC->AminoAcids Dyes Dye Synthesis HBSC->Dyes

Caption: Applications of this compound.

PART 4: Conclusion

The journey to the successful synthesis of this compound is a testament to the ingenuity of organic chemists in overcoming synthetic challenges posed by multifunctional molecules. The method developed by Campbell and Hill not only provided access to this valuable reagent but also highlighted the power of catalytic activation in achieving selective transformations. Today, this compound and its derivatives continue to be important building blocks in the design and synthesis of new chemical entities with potential therapeutic applications. This guide has aimed to provide a comprehensive and in-depth understanding of this molecule, from its historical discovery to its modern-day utility, to aid researchers and scientists in their ongoing quest for chemical innovation.

References

An In-depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-hydroxybenzenesulfonyl chloride, a pivotal reagent in synthetic organic chemistry and drug discovery. Moving beyond a simple datasheet, this document delves into the nuanced structural characteristics, synthetic methodologies with mechanistic underpinnings, and key applications of this versatile molecule. The content is structured to provide not just procedural information, but also the scientific rationale that guides its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound, also known as p-hydroxybenzenesulfonyl chloride, is an aromatic sulfonyl chloride with the chemical formula C₆H₅ClO₃S.[] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group and a sulfonyl chloride (-SO₂Cl) group at the para position (positions 1 and 4, respectively).

The presence of both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride group on the same aromatic scaffold imparts a unique reactivity profile to the molecule, which will be discussed in subsequent sections.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 4025-67-6[2][3]
Molecular Formula C₆H₅ClO₃S[2][3]
Molecular Weight 192.62 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 90-92 °C[]
Density 1.546 g/cm³[]
Solubility Soluble in organic solvents like chloroform, slightly soluble in others.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the para-substitution pattern. Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) are anticipated, corresponding to the two pairs of chemically equivalent aromatic protons. The protons ortho to the electron-withdrawing sulfonyl chloride group would likely appear further downfield than the protons ortho to the electron-donating hydroxyl group. A broad singlet corresponding to the phenolic proton would also be present, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display four signals for the aromatic carbons due to the plane of symmetry in the molecule. The carbon atom attached to the sulfonyl chloride group (C1) would be significantly deshielded. The carbon bearing the hydroxyl group (C4) would also show a characteristic downfield shift. The remaining two signals would correspond to the two pairs of equivalent aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.

  • S=O Stretch: Two strong and sharp absorption bands, characteristic of sulfonyl chlorides, would be observed in the regions of approximately 1375-1400 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

  • C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

  • S-Cl Stretch: A weaker absorption band in the 500-600 cm⁻¹ region would correspond to the sulfur-chlorine bond.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192. The isotopic pattern of chlorine ([M+2]⁺) would also be present at approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine radical (·Cl) and the sulfur dioxide molecule (SO₂).

Synthesis of this compound

The synthesis of this compound is primarily achieved through the sulfonation of phenol followed by chlorination of the resulting 4-hydroxybenzenesulfonic acid. The choice of reaction conditions is critical to favor the formation of the para isomer.

Sulfonation of Phenol: An Electrophilic Aromatic Substitution

The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The sulfonation of phenol with concentrated sulfuric acid is a reversible reaction, and the product distribution is temperature-dependent.

  • At lower temperatures (around room temperature): The reaction is kinetically controlled and favors the formation of the ortho-isomer, o-hydroxybenzenesulfonic acid.

  • At higher temperatures (around 100 °C): The reaction becomes thermodynamically controlled, and the more stable para-isomer, 4-hydroxybenzenesulfonic acid, is the major product. This is due to the reversibility of the sulfonation, allowing for the eventual formation of the thermodynamically favored product.

Mechanism of Sulfonation:

The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the dehydration of sulfuric acid. The mechanism involves the attack of the electron-rich benzene ring of phenol on the electrophilic sulfur atom of SO₃.

sulfonation_mechanism phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Attack on SO₃ so3 SO₃ (Electrophile) product 4-Hydroxybenzenesulfonic Acid intermediate->product Deprotonation

Caption: Mechanism of Phenol Sulfonation.

Conversion to the Sulfonyl Chloride

The resulting 4-hydroxybenzenesulfonic acid is then converted to this compound. This is typically achieved by reacting the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step 1: Sulfonation of Phenol

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq).

  • Slowly and carefully add concentrated sulfuric acid (2.0 eq) while stirring. The reaction is exothermic.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours to ensure the formation of the para-isomer.

  • Cool the reaction mixture to room temperature. The product, 4-hydroxybenzenesulfonic acid, will often crystallize out.

Step 2: Chlorination

  • To the crude 4-hydroxybenzenesulfonic acid, slowly add thionyl chloride (2.0-3.0 eq) at room temperature under a fume hood. The reaction will evolve HCl and SO₂ gases.

  • Gently warm the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The solid this compound will precipitate.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of chloroform and hexane) to obtain pure this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride group is a potent electrophile and readily reacts with nucleophiles. This reactivity is the cornerstone of its application in the synthesis of sulfonamides and sulfonate esters.

4.1.1. Synthesis of Sulfonamides (Hinsberg Reaction)

This compound reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a classic example of the Hinsberg test, used to distinguish between primary, secondary, and tertiary amines.

  • Primary Amines: React to form N-substituted sulfonamides which are acidic and thus soluble in aqueous alkali.

  • Secondary Amines: React to form N,N-disubstituted sulfonamides which are not acidic and are insoluble in aqueous alkali.

  • Tertiary Amines: Do not react to form stable sulfonamides.

The sulfonamide linkage is a key structural motif in a wide range of pharmaceuticals, including antibacterial agents (sulfa drugs) and diuretics. The hydroxyl group on the phenyl ring of this compound can be a useful handle for further functionalization or can contribute to the biological activity of the final molecule.

hinsberg_reaction start This compound + Primary/Secondary Amine product Sulfonamide start->product Nucleophilic Acyl Substitution application Pharmaceuticals (e.g., Sulfa Drugs) product->application

Caption: Synthesis of Sulfonamides.

4.1.2. Synthesis of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are often used as protecting groups for alcohols.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions typical of phenols, such as etherification and esterification, allowing for the introduction of diverse functionalities. This provides a route to a wide array of substituted benzenesulfonyl chlorides for use in drug discovery and materials science.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of biologically active molecules. The sulfonamide moiety is a common pharmacophore, and the ability to introduce it using this reagent is highly valuable. Research has shown that derivatives of this compound exhibit potential anticancer activity.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Store in a tightly closed container in a cool, dry place away from moisture.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis and medicinal chemistry. Its unique bifunctional nature allows for the construction of complex molecules with diverse applications, particularly in the development of new therapeutic agents. A thorough understanding of its structure, reactivity, and synthetic routes, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to 4-Hydroxybenzenesulfonyl Chloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-hydroxybenzenesulfonyl chloride, a pivotal reagent in synthetic organic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights and methodologies.

Section 1: Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is known by several names across various databases and commercial suppliers.

  • IUPAC Name : this compound[][2][3]

  • Synonyms : 4-(Chlorosulfonyl)phenol, p-Hydroxybenzenesulfonyl chloride, 4-Hydroxybenzenesulfonic acid chloride, Benzenesulfonyl chloride, 4-hydroxy-[][4][5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in experimental design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₅ClO₃S[][7]
Molecular Weight 192.62 g/mol [3][7]
Melting Point 90-92 °C[][2]
Boiling Point 324.9 ± 25.0 °C at 760 mmHg[2]
Density 1.546 g/cm³[]
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like dichloromethane and ether; insoluble in water.[5]
Stability Hygroscopic and moisture-sensitive.[6] Releases hydrogen chloride upon hydrolysis.[5]

Section 2: Synthesis and Handling

Synthesis of this compound

The synthesis of this compound can be challenging due to the presence of the reactive phenolic hydroxyl group. A reliable method involves the reaction of sodium 4-hydroxybenzenesulfonate with an excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis from Sodium 4-Hydroxybenzenesulfonate

Causality: Thionyl chloride serves as the chlorinating agent, converting the sulfonate salt to the sulfonyl chloride. DMF acts as a catalyst to facilitate this transformation. Using a large excess of thionyl chloride helps to drive the reaction to completion and minimizes side reactions involving the phenolic hydroxyl group.

  • Reaction Setup: In a fume hood, suspend sodium 4-hydroxybenzenesulfonate in a significant excess of thionyl chloride.

  • Catalyst Addition: Add a catalytic amount of dimethylformamide to the suspension.

  • Reaction Conditions: Heat the mixture at 60°C for several hours with stirring. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up:

    • Carefully pour the reaction mixture over ice. This will quench the excess thionyl chloride. The product may initially separate as an oil.[8]

    • Extract the product into an organic solvent such as methylene chloride.

    • Wash the organic layer with water and brine to remove any remaining impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene-hexane or methylene chloride, to yield this compound as a white solid.[8]

G cluster_synthesis Synthesis Workflow start Sodium 4-hydroxybenzenesulfonate + Thionyl Chloride (excess) + DMF (catalyst) reaction Heat at 60°C start->reaction workup Quench with Ice Solvent Extraction reaction->workup purification Recrystallization workup->purification product 4-Hydroxybenzenesulfonyl Chloride (Solid) purification->product

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Safety Precautions : Always handle this chemical in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Hazard Statements : This compound causes severe skin burns and eye damage.[3][10] It is also harmful if swallowed.[3][10]

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[9]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9]

    • Inhalation : Move the person to fresh air.[9]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[9] In all cases of exposure, seek immediate medical attention.[9]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is hygroscopic and should be stored under an inert atmosphere to prevent degradation.[6] Keep away from water and moist air.[9]

Section 3: Chemical Reactivity and Applications in Drug Development

This compound is a versatile sulfonylating agent, primarily used for the synthesis of sulfonamides and sulfonate esters.[][11]

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a wide array of sulfonamides. This functional group is a key pharmacophore in many therapeutic agents.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

  • Reactant Preparation: Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a dilute aqueous acid.

    • Separate the organic layer, wash it sequentially with water and brine, and then dry it over an anhydrous drying agent.

    • Remove the solvent in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

G cluster_sulfonamide Sulfonamide Synthesis Workflow amine Primary/Secondary Amine + Aprotic Solvent + Base reaction Reaction at Controlled Temperature amine->reaction reagent 4-Hydroxybenzenesulfonyl Chloride reagent->reaction workup Aqueous Work-up & Solvent Extraction reaction->workup purification Chromatography or Recrystallization workup->purification product Sulfonamide Product purification->product

Caption: General workflow for the synthesis of sulfonamides.

Applications in Medicinal Chemistry

The sulfonamide moiety is a privileged scaffold in drug design due to its ability to mimic the transition state of amide hydrolysis and participate in hydrogen bonding interactions with biological targets. Derivatives of this compound are being investigated for various therapeutic applications, including the development of novel anticancer agents.[12][13] For instance, a series of compounds synthesized from 3-formyl-4-hydroxy benzene sulfonyl chloride have demonstrated significant cytotoxic effects on various cancer cell lines.[13]

Section 4: Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its ability to efficiently introduce the 4-hydroxyphenylsulfonyl group enables the construction of complex molecules with diverse biological activities. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in the laboratory.

References

Reactivity of the phenolic group in 4-Hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Phenolic Group in 4-Hydroxybenzenesulfonyl Chloride

Abstract

This compound (p-HBSC) is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring both a highly reactive sulfonyl chloride and a nucleophilic phenolic hydroxyl group, presents unique challenges and opportunities in synthetic design. This technical guide provides an in-depth exploration of the reactivity of the phenolic group within this molecule. We will dissect the electronic interplay between the two functional groups, detail key reactions at the hydroxyl position, discuss its powerful directing effects in electrophilic aromatic substitution, and present strategic approaches, including protecting group methodologies, for achieving chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important building block.

Introduction: The Bifunctional Nature of this compound

This compound, also known as p-hydroxybenzenesulfonyl chloride, is an aromatic sulfonyl chloride characterized by a hydroxyl group (-OH) in the para position relative to the sulfonyl chloride (-SO₂Cl) group.[1] This 1,4-substitution pattern establishes a molecule with two distinct reactive centers, creating a delicate balance that a synthetic chemist must navigate.

  • The Electrophilic Center: The sulfur atom of the sulfonyl chloride group is highly electrophilic, readily undergoing attack by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2][] This reactivity is fundamental to its application as a sulfonylating agent.[2]

  • The Nucleophilic/Acidic Center: The phenolic hydroxyl group is acidic and, upon deprotonation, becomes a potent oxygen-centered nucleophile. It can engage in a variety of reactions, including etherification and esterification.[4][5]

The core challenge and utility of p-HBSC lie in controlling the chemoselectivity of these two sites. The electron-withdrawing nature of the sulfonyl chloride group enhances the acidity of the phenolic proton, while the electron-donating hydroxyl group strongly influences the reactivity of the aromatic ring.[5][6] Understanding this electronic interplay is paramount for its effective use in complex molecular synthesis.

Physicochemical Properties

A summary of key properties for this compound is presented below.

PropertyValueReference
CAS Number 4025-67-6[7][8]
Molecular Formula C₆H₅ClO₃S[7][8]
Molecular Weight 192.62 g/mol [7]
Appearance White to light yellow solid[1]
Melting Point 90-92 °C[][9]
SMILES C1=CC(=CC=C1O)S(=O)(=O)Cl[7]

Synthesis of this compound: A Case Study in Functional Group Tolerance

The synthesis of p-HBSC is not straightforward. The presence of the reactive, unhindered phenolic group complicates many standard procedures for creating sulfonyl chlorides.[10] For instance, direct chlorosulfonation of phenol often leads to complex reaction mixtures and polymerization.[10]

A robust and high-yielding method was developed that circumvents these issues by starting with the corresponding sulfonate salt.[10][11] This approach underscores the importance of substrate selection to manage the reactivity of the phenolic group.

Protocol: Synthesis via Sodium 4-Hydroxybenzenesulfonate

This protocol is adapted from the work of Campbell and Hill (1973).[10]

Objective: To synthesize this compound from its sodium salt, avoiding direct action on the reactive phenol.

Materials:

  • Sodium 4-hydroxybenzenesulfonate (II)

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF), catalytic amount

  • Benzene

  • Hexane

  • Methylene chloride

Procedure:

  • Suspend sodium 4-hydroxybenzenesulfonate (II) in a substantial excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the suspension at 60°C for several hours until the reaction is complete. The salt will be converted into the sulfonyl chloride.

  • Work-up and Purification (Critical Step): The crude product is often an oil due to its low melting point and moisture absorption, making direct filtration difficult.[10] a. Remove excess thionyl chloride under reduced pressure. b. Dissolve the resulting oily residue in benzene. c. Freeze the benzene solution (e.g., using a dry ice/acetone bath). d. To the frozen solution, add cold hexane. e. Allow the mixture to warm slowly to room temperature. A white precipitate of this compound (I) will form. f. Collect the precipitate by filtration.

  • Recrystallization: Recrystallize the crude solid from methylene chloride to yield pure p-HBSC (m.p. 68-70°C, reported in the original study).[10]

Causality: The use of thionyl chloride with a DMF catalyst (forming the Vilsmeier reagent in situ) provides a sufficiently reactive species to convert the sulfonate salt to the sulfonyl chloride under conditions where the phenolic -OH group remains largely intact. The specialized freeze-precipitation work-up is essential for isolating this low-melting, hygroscopic solid from the reaction mixture.[10]

Reactivity Landscape of the Phenolic Group

The phenolic group dictates a significant portion of p-HBSC's chemistry, both through its direct reactions and its electronic influence on the aromatic system.

Reactivity_Map cluster_molecule This compound cluster_phenol Phenolic -OH Reactivity cluster_sulfonyl Sulfonyl -SO₂Cl Reactivity mol p-HBSC deprotonation Deprotonation (Base) mol->deprotonation Site 1 (-OH) eas Directs Electrophilic Aromatic Substitution mol->eas ortho-directing sulfonamide Sulfonamide Formation (amines) mol->sulfonamide Site 2 (-SO₂Cl) phenoxide Phenoxide Intermediate deprotonation->phenoxide pKa ↑ due to -SO₂Cl ether Etherification (O-Alkylation) phenoxide->ether + R-X ester Esterification (O-Acylation) phenoxide->ester + RCOCl sulfonate_ester Sulfonate Ester Formation (alcohols) EAS_Mechanism reactants 4-HBSC + E⁺ intermediate Arenium Ion Intermediate E H Stabilized by -OH lone pair reactants->intermediate Slow Step Ring Attack product 3-Substituted Product E OH Aromaticity Restored intermediate->product Fast Step -H⁺ OH -OH (Activating, o,p-director) SO2Cl -SO₂Cl (Deactivating, m-director) Protection_Workflow start 4-HBSC protect Step 1: Protect (e.g., Silylation) start->protect protected_hbsc Protected HBSC (Phenol Masked) protect->protected_hbsc react Step 2: React (+ Amine) protected_hbsc->react protected_sulfonamide Protected Sulfonamide react->protected_sulfonamide deprotect Step 3: Deprotect (e.g., Aqueous Workup) protected_sulfonamide->deprotect final_product Final Product (4-Hydroxy- benzenesulfonamide) deprotect->final_product

References

The Sulfonyl Chloride Group: A Comprehensive Technical Guide to its Electronic Effects and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its potent electrophilicity and versatility. This guide provides an in-depth exploration of the electronic properties that govern the reactivity of sulfonyl chlorides. We will dissect the interplay of inductive and resonance effects, quantify these effects through Hammett analysis, and illustrate their profound impact on the group's utility in forming sulfonamides and sulfonate esters—moieties of immense importance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this pivotal functional group.

The Electronic Architecture of the Sulfonyl Chloride Group

The remarkable reactivity of the sulfonyl chloride group is a direct consequence of its electronic structure. The central sulfur atom is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a powerful confluence of electron-withdrawing effects that define the group's chemical persona.

The Dominance of the Inductive Effect (-I)

The primary electronic influence exerted by the sulfonyl chloride group is a strong electron-withdrawing inductive effect (-I). This effect arises from the significant electronegativity difference between the sulfur, oxygen, and chlorine atoms and the atom to which the group is attached (typically carbon).[1][2] The two oxygen atoms and the chlorine atom collectively pull electron density away from the sulfur atom through the sigma (σ) bonds. This creates a substantial partial positive charge (δ+) on the sulfur atom, rendering it highly electrophilic.[3][4] This inductive pull is transmitted along the molecular framework, influencing the electron density of adjacent atoms.[1][5]

Resonance Effects (-M/-R) in Aromatic Systems

When attached to an aromatic ring, the sulfonyl chloride group also exerts a deactivating resonance (or mesomeric) effect (-M or -R). The sulfur atom can participate in delocalization of the π-electrons of the aromatic ring. While the sulfur atom has lone pairs, the overwhelming electron-withdrawing nature of the attached oxygen and chlorine atoms prevents it from being an effective π-donor. Instead, the d-orbitals of sulfur can accommodate electron density from the ring, though the extent of this d-orbital participation is a subject of ongoing discussion.[6] More significantly, the powerful electron-withdrawing nature of the group deactivates the aromatic ring towards electrophilic aromatic substitution by pulling electron density out of the π-system.[6]

Quantifying the Electronic Influence: Hammett Analysis

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds.[7] The Hammett substituent constants, σ (sigma), are a measure of the electron-donating or electron-withdrawing nature of a substituent. The sulfonyl chloride group possesses large positive σ values, confirming its strong electron-withdrawing character.[8]

The reaction constant, ρ (rho), in the Hammett equation indicates the sensitivity of a reaction to substituent effects.[7] Kinetic studies of reactions involving benzenesulfonyl chloride derivatives consistently show positive ρ values, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by further stabilizing the developing negative charge in the transition state.[8][9]

Below is a table summarizing representative Hammett constants for the sulfonyl chloride group and related moieties.

Substituentσ_mσ_pData Source(s)
-SO₂Cl+0.66+0.93[10]
-SO₂CH₃+0.65+0.73[6]
-SO₂NH₂+0.55+0.60[11]
-SO₂F+0.78+0.91[11]

Table 1: Hammett Substituent Constants (σ) for the Sulfonyl Chloride Group and Related Substituents. These values underscore the potent electron-withdrawing nature of the sulfonyl functionality.

The Sulfonyl Chloride Group as a Potent Electrophile

The pronounced electron deficiency at the sulfur atom makes sulfonyl chlorides highly reactive towards nucleophiles.[4][12] This high reactivity is the foundation of their widespread use in organic synthesis. The reaction typically proceeds via a nucleophilic substitution at the sulfur atom, where the chloride ion serves as an excellent leaving group.[12]

Nucleophilic_Substitution_at_Sulfonyl_Chloride

Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[6] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[13]

  • Dissolution: Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0-1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[13][14]

Synthesis of Sulfonate Esters: Activating Alcohols

Sulfonyl chlorides are instrumental in converting alcohols, which are poor leaving groups, into sulfonate esters (e.g., tosylates, mesylates, triflates), which are excellent leaving groups.[15][16] This transformation is pivotal for subsequent nucleophilic substitution and elimination reactions.[17][18] The reaction is typically performed in the presence of a base like pyridine, which also serves as a catalyst.[17][18]

  • Dissolution: Dissolve the alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, 1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Base: If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.2-1.5 eq.).

  • Reaction: Stir the reaction at 0 °C to room temperature until the starting alcohol is consumed, as determined by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove the base, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting sulfonate ester is often used in the next step without further purification.

Experimental_Workflow

Directing Effects in Electrophilic Aromatic Substitution

When a sulfonyl chloride group is attached to an aromatic ring, its strong electron-withdrawing nature deactivates the ring towards further electrophilic aromatic substitution. The deactivation is a consequence of both the -I and -M effects, which reduce the electron density of the aromatic π-system, making it less nucleophilic. The sulfonyl chloride group is a meta-director. This can be rationalized by examining the resonance structures of the sigma complexes formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in a resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing sulfonyl chloride group, which is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, making the meta pathway the least energetic and therefore favored.

Spectroscopic Characterization

The sulfonyl chloride group has distinct spectroscopic signatures that aid in its identification and characterization.

  • Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, protons on the carbon alpha to the sulfonyl chloride group are significantly deshielded due to the group's strong electron-withdrawing inductive effect, typically appearing in the range of 3.0-4.0 ppm for alkyl sulfonyl chlorides.[3] In ¹³C NMR, the alpha-carbon also experiences a downfield shift.

  • Mass Spectrometry (MS): Sulfonyl chlorides often show a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.[3]

Conclusion

The electronic effects of the sulfonyl chloride group, dominated by a powerful inductive withdrawal and a deactivating resonance effect, render it a highly potent electrophile. This inherent reactivity has been harnessed by synthetic chemists to forge crucial S-N and S-O bonds, making the sulfonyl chloride a vital tool in the synthesis of pharmaceuticals and functional materials. A thorough understanding of its electronic properties, as quantified by Hammett analysis and observed in its reactivity patterns, is essential for its effective application in research and development.

References

Introduction: The Critical Role of Thermal Stability in Advanced Material Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-Hydroxybenzenesulfonyl Chloride

In the landscape of pharmaceutical research and drug development, the physicochemical properties of intermediate compounds are of paramount importance. This compound is a key building block, utilized in the synthesis of various biologically active molecules. Its dual functionality, possessing both a reactive sulfonyl chloride group and a nucleophilic phenolic hydroxyl group, makes it a versatile reagent. However, this reactivity also raises critical questions about its thermal stability. Thermogravimetric Analysis (TGA) is an essential technique for probing this stability, providing invaluable data on decomposition temperatures, the presence of volatile components, and the overall thermal profile of a material.[1][2] This guide offers a comprehensive, field-proven approach to the thermogravimetric analysis of this compound, moving beyond a simple procedural outline to explain the causality behind experimental choices and the logic of data interpretation.

Core Principles of Thermogravimetric Analysis (TGA)

At its essence, TGA measures the change in the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1][3][4] The resulting data, plotted as a thermogram (mass vs. temperature), reveals mass loss events corresponding to processes like desolvation, decomposition, or oxidation.[2][3] For a more nuanced interpretation, we rely on the first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve. The DTG curve plots the rate of mass change against temperature, with peaks indicating the temperature of the maximum rate of decomposition for each step, which is a highly reproducible characteristic.[5][6][7] This allows for the clear separation of overlapping thermal events that might appear as a single, broad transition in the TGA curve.[5]

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to be a robust, self-validating system, grounded in established standards such as ASTM E1131 for compositional analysis by thermogravimetry.[8][9][10][11][12]

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision balance (sensitivity ≤ 0.1 µg) and a furnace capable of reaching at least 900°C.

  • Calibration: Temperature and mass calibration should be performed regularly using certified reference materials (e.g., calcium oxalate, indium) to ensure data accuracy.

Sample Preparation
  • Ensure the this compound sample is homogenous. If necessary, gently grind the solid to a fine powder to ensure uniform heat transfer.

  • Weigh approximately 5-10 mg of the sample into a clean, tared alumina or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.[2]

  • Distribute the sample evenly across the bottom of the crucible to maximize surface area and facilitate gas exchange.

TGA Parameters

The choice of parameters is critical for obtaining meaningful data. A two-stage analysis is recommended to fully characterize the material.

ParameterStage 1: Inert AtmosphereStage 2: Oxidative AtmosphereRationale
Purge Gas High-purity Nitrogen (N₂)Air or Oxygen (O₂)To distinguish between thermal decomposition (inert) and oxidative degradation.
Gas Flow Rate 50 mL/min50 mL/minTo ensure efficient removal of evolved gaseous products from the sample environment.
Temperature Program
1. Isothermal30°C for 5 minN/ATo allow the furnace and sample to equilibrate.
2. RampHeat from 30°C to 800°CHeat from 30°C to 800°CA wide range ensures all decomposition events are captured.
Heating Rate 10°C/min10°C/minA standard rate that provides a good balance between resolution and experiment time.[2]

Experimental Workflow Visualization

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis prep1 Obtain Homogenous Sample prep2 Weigh 5-10 mg into Tared Crucible prep1->prep2 inst2 Place Crucible in TGA prep2->inst2 inst1 Calibrate Instrument inst1->inst2 inst3 Set Gas (N₂ or Air) & Flow Rate inst2->inst3 inst4 Program Temperature Ramp (10°C/min to 800°C) inst3->inst4 acq Run Experiment & Record Mass Loss inst4->acq plot Generate TGA & DTG Curves acq->plot interpret Interpret Thermal Events & Residue plot->interpret

Caption: Experimental workflow for the TGA of this compound.

Predicted Thermal Behavior and Mechanistic Interpretation

As no direct TGA data for this compound is publicly available, we can predict its thermal decomposition profile based on the known behavior of its constituent functional groups: sulfonyl chlorides and phenols. A multi-stage decomposition is anticipated in an inert atmosphere.

Predicted TGA/DTG Profile

We hypothesize a three-stage decomposition process under a nitrogen atmosphere:

StagePredicted Temp. Range (°C)Predicted Mass Loss (%)Evolved Products (Hypothetical)Description
I 150 - 250°C~33%SO₂, HClInitial decomposition is likely to involve the sulfonyl chloride moiety, which is generally the most thermally labile part of such molecules.[13][14] The S-Cl and C-S bonds cleave, releasing sulfur dioxide and hydrogen chloride.
II 250 - 400°C~41%H₂O, CO, Phenolic fragmentsThis stage corresponds to the decomposition of the resulting phenolic structure. Phenolic compounds are known to decompose at higher temperatures, often yielding water, carbon monoxide, and other small molecules.[15][16]
III > 400°CVariableCₓHᵧ fragmentsGradual decomposition and carbonization of the remaining aromatic structure, leading to the formation of a char residue.
Residue > 600°C~26%Carbonaceous CharA stable carbonaceous residue is expected at the end of the analysis in an inert atmosphere. In an oxidative atmosphere, this char would be expected to combust completely, leaving minimal ash.
Hypothetical Decomposition Pathway

The thermal decomposition can be visualized as a stepwise fragmentation process. The initial and most probable cleavage would be at the C-S and S-Cl bonds, followed by the breakdown of the aromatic ring.

Decomposition_Pathway Start Intermediate Phenolic Intermediate Start->Intermediate Products1 SO₂ + HCl Start->Products1 Stage I (150-250°C) Products2 H₂O, CO, CₓHᵧ Intermediate->Products2 Stage II (250-400°C) Residue Carbonaceous Char Intermediate->Residue Stage III (>400°C)

Caption: Hypothetical thermal decomposition pathway of this compound.

Applications in Research and Drug Development

  • Process Safety: Understanding the onset temperature of decomposition is crucial for defining safe operating temperatures in chemical synthesis and formulation processes.

  • Stability and Shelf-life: TGA data can be used in kinetic studies to predict the long-term stability and shelf-life of the compound under various storage conditions.

  • Quality Control: The TGA profile serves as a fingerprint for the material, allowing for the detection of impurities, residual solvents, or variations between batches.[11]

  • Formulation Development: Knowledge of thermal stability is essential when selecting excipients and processing methods (e.g., melt extrusion, spray drying) for drug product formulation.

Conclusion

References

Methodological & Application

Synthesis of 4-Hydroxybenzenesulfonyl Chloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-hydroxybenzenesulfonyl chloride, a crucial reagent in the development of sulfonamide-based therapeutics and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the chosen methodology and providing a robust framework for successful and safe execution.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[][3] The phenolic hydroxyl group offers a site for further functionalization, enabling the creation of diverse molecular architectures. However, the synthesis of this reagent is not without its challenges. The presence of the reactive phenolic group can lead to side reactions and purification difficulties when employing direct chlorosulfonation of phenol.[4] This guide details a more reliable and higher-yielding approach: the conversion of a pre-formed sulfonate salt to the desired sulfonyl chloride.

Mechanistic Insights: The "Why" Behind the Protocol

The selected method involves the reaction of sodium 4-hydroxybenzenesulfonate with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This approach circumvents the issues associated with the direct chlorosulfonation of phenol.

The key to this transformation lies in the in situ formation of a highly reactive Vilsmeier-Haack type reagent from the interaction of thionyl chloride and DMF. This electrophilic species then facilitates the conversion of the sulfonate salt to the sulfonyl chloride. The generally accepted mechanism is as follows:

  • Activation of Thionyl Chloride: DMF, a nucleophilic catalyst, attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of the Vilsmeier Reagent: This initial adduct rearranges, eliminating a chloride ion to form the electrophilic chloro-iminium salt, often referred to as the Vilsmeier reagent.

  • Nucleophilic Attack by Sulfonate: The oxygen atom of the sulfonate anion attacks the electrophilic sulfur of the activated complex.

  • Formation of the Sulfonyl Chloride: The intermediate subsequently collapses, releasing sulfur dioxide and regenerating the catalyst, to yield the final this compound product.

This catalytic cycle is highly efficient, allowing the reaction to proceed under mild conditions.

Experimental Workflow Diagram

G reagents Sodium 4-hydroxybenzenesulfonate, Thionyl Chloride, cat. DMF reaction_setup Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous conditions - Controlled temperature reagents->reaction_setup reaction Reaction: - Stirring at specified temperature - Monitor progress (TLC/GC) reaction_setup->reaction workup Work-up: - Quench with ice-water - Extraction with organic solvent reaction->workup purification Purification: - Drying of organic layer - Solvent removal - Recrystallization workup->purification product This compound purification->product

Caption: A schematic overview of the synthesis protocol for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Sodium 4-hydroxybenzenesulfonate≥98%Sigma-Aldrich, Acros
Thionyl chloride (SOCl₂)≥99%, Reagent gradeSigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Acros
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific, VWR
HexaneACS gradeFisher Scientific, VWR
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific, VWR
IceDistilled waterIn-house
Round-bottom flask-Pyrex, Kimble
Reflux condenser-Pyrex, Kimble
Magnetic stirrer and stir bar-IKA, Corning
Dropping funnel-Pyrex, Kimble
Buchner funnel and filter flask-Pyrex, Kimble
Rotary evaporator-Buchi, Heidolph
Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a rubber septum, add sodium 4-hydroxybenzenesulfonate (19.6 g, 0.1 mol).

    • Suspend the salt in 100 mL of anhydrous dichloromethane.

    • Under a positive pressure of nitrogen or argon, add a catalytic amount of anhydrous N,N-dimethylformamide (0.5 mL).

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the stirred suspension via a dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic and will release SO₂ and HCl gas. Perform this in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with cold water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, a pale yellow solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot dichloromethane and add hexane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: White to off-white crystalline solid.[5]

  • Melting Point: 90-92 °C.[][6][7]

  • ¹H NMR (CDCl₃): δ 7.85 (d, 2H), 7.00 (d, 2H), 5.60 (s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ 158.0, 131.0, 129.5, 116.5.

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be conducted in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[8] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[9] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[8][9][10] Handle with extreme care in a fume hood and ensure no contact with moisture.

  • Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • This compound: Corrosive and can cause skin and eye irritation.[5] Handle with care.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual thionyl chloride carefully with a large excess of water in a fume hood before disposal.

Trustworthiness and Validation

The protocol provided is based on established and peer-reviewed synthetic methods. The specified characterization data (melting point, NMR) serves as a benchmark for verifying the identity and purity of the final product. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

References

Application Notes & Protocols: Synthesis of N-Primary Amine Substituted 4-Hydroxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets. The reaction of sulfonyl chlorides with primary amines, a classic transformation known as the Hinsberg reaction, remains a highly reliable and widely utilized method for constructing the robust S-N bond.[1] This guide focuses specifically on the reaction between 4-hydroxybenzenesulfonyl chloride and primary amines, a process that yields N-substituted 4-hydroxybenzenesulfonamides. These products are of significant interest as their phenolic hydroxyl group offers an additional site for hydrogen bonding or further chemical modification, making them valuable scaffolds in the design of targeted therapeutics.[2][3] This document provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and critical insights into reaction optimization for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of a sulfonamide from this compound and a primary amine proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur center. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.

  • Chloride Expulsion: The intermediate collapses, expelling the chloride ion, which is a good leaving group. This step re-establishes the tetrahedral geometry around the sulfur atom.

  • Deprotonation: The resulting sulfonamide is protonated on the nitrogen atom. A base, present in the reaction mixture, removes this proton to yield the neutral sulfonamide product and a protonated base byproduct (e.g., pyridinium hydrochloride).

Caption: Mechanism of Sulfonamide Formation.

Critical Experimental Parameters and Causality

Achieving high yields of the desired mono-sulfonamide product while minimizing side reactions hinges on the careful control of several key parameters.

ParameterRecommendationRationale & Causality
Stoichiometry Amine:Sulfonyl Chloride ≈ 1.1:1.0A slight excess of the amine ensures complete consumption of the valuable sulfonyl chloride. A large excess is generally avoided to simplify purification.
Base Selection Weak, sterically hindered base (e.g., Pyridine, 2,6-Lutidine)The primary role of the base is to neutralize the HCl generated.[4] Strong bases (e.g., NaOH, Triethylamine) can deprotonate the N-H of the newly formed sulfonamide, creating a nucleophilic anion that can react with another molecule of sulfonyl chloride, leading to the di-sulfonylated byproduct. Pyridine is an excellent choice as it is basic enough to scavenge HCl but generally not strong enough to cause significant di-sulfonylation.
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)Sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding unreactive sulfonic acid. Using anhydrous solvents is critical to prevent this side reaction and maximize yield. The choice of solvent can also influence reaction kinetics based on the solubility of the reactants.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Starting at 0 °C helps to control the reaction rate, dissipate heat, and minimize side reactions. Lower temperatures generally improve selectivity for mono-sulfonylation over di-sulfonylation.
Reagent Addition Slow, dropwise addition of sulfonyl chloride solutionAdding the sulfonyl chloride slowly to the amine solution ensures that its concentration remains low at all times. This kinetic control favors the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, further suppressing the formation of the di-sulfonylated byproduct.

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl/Aryl-4-hydroxybenzenesulfonamides

This protocol is a general method suitable for a wide range of primary aliphatic and aromatic amines. The key is the use of pyridine as both a base and, in some cases, a solvent, which effectively controls the reaction without promoting significant side reactions.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.1 eq) in a mixture of anhydrous DCM and anhydrous pyridine (approx. 3:1 v/v, to make a ~0.2 M solution of the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine and any unreacted amine.

    • Wash with saturated NaHCO₃ solution (1 x volume) and then with brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-substituted 4-hydroxybenzenesulfonamide.

Protocol 2: One-Pot Synthesis via In Situ Silylation

For sensitive substrates or to absolutely prevent any reaction at the hydroxyl group, an in-situ protection-deprotection strategy can be employed. This method uses a silylating agent to temporarily protect the phenolic hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BTSA) (1.2 eq)

  • Anhydrous aprotic solvent (e.g., Acetonitrile or THF)

  • Methanol or Ethanol for desilylation

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • In Situ Protection: To a stirred suspension of this compound (1.0 eq) in anhydrous acetonitrile at room temperature, add BTSA (1.2 eq). Stir for 30-60 minutes until the mixture becomes a clear solution, indicating the formation of 4-(trimethylsilyloxy)benzenesulfonyl chloride.

  • Amination: Add the primary amine (1.1 eq) to the reaction mixture. Stir at room temperature or heat gently (e.g., to 40-50 °C) if necessary. Monitor the reaction by TLC.

  • Deprotection: Once the sulfonylation is complete, add methanol or ethanol (5-10% of the total volume) to the reaction mixture and stir for 1-2 hours to effect desilylation.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Perform the aqueous work-up and purification as described in Protocol 1 to isolate the final product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Amine in Anhydrous DCM/Pyridine Cool Cool to 0 °C Prep->Cool Add Dropwise Addition of This compound Cool->Add Stir Stir at RT (2-12h) Add->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Wash with 1M HCl, NaHCO₃, Brine Dilute->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Troubleshooting and Side Reactions

IssueProbable Cause(s)Solution(s)
Low Yield 1. Hydrolysis of sulfonyl chloride.2. Poor reactivity of amine.1. Ensure all reagents and glassware are anhydrous. Use freshly opened or distilled solvents.2. For electron-deficient or sterically hindered amines, increase reaction temperature or use a more forcing solvent.
Di-sulfonylation Product Observed 1. Base is too strong.2. Rate of addition is too fast.3. Reaction temperature is too high.1. Switch from triethylamine or NaOH to pyridine or 2,6-lutidine.2. Ensure slow, dropwise addition of the sulfonyl chloride into the amine solution.3. Maintain the reaction at 0 °C for a longer period before allowing it to warm.
Starting Material Remains 1. Insufficient reaction time.2. Deactivation of amine (e.g., protonation).1. Extend the reaction time and continue monitoring by TLC.2. Ensure at least one equivalent of base is present to neutralize HCl.

Applications in Drug Discovery

The 4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry. The sulfonamide group acts as a potent hydrogen bond donor and acceptor, while the phenolic hydroxyl offers an additional point of interaction or a handle for further derivatization. These features have been exploited in the development of various therapeutic agents.

For instance, N-substituted benzenesulfonamides are key components in inhibitors of enzymes like carbonic anhydrases and lipoxygenases.[2] A notable example from recent clinical development is PF-05089771 , a selective inhibitor of the NaV1.7 sodium channel for the treatment of pain. This complex molecule features a substituted N-thiazolylbenzenesulfonamide core, underscoring the continued relevance and importance of this chemical class in the development of novel therapeutics.

Safety and Handling

  • This compound is a corrosive solid that is moisture-sensitive. It can cause severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust. Store in a tightly sealed container in a dry, cool place away from moisture.

  • Primary amines can be corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a chemical fume hood.

References

Application Note: Hochleistungschatographie-Analyse von Aminosäuren nach Derivatisierung mit 4-Hydroxybenzolsulfonylchlorid

Author: BenchChem Technical Support Team. Date: January 2026

Von Ihrem leitenden Anwendungswissenschaftler

Zusammenfassung

Diese Applikationsschrift beschreibt eine robuste Methode zur quantitativen Analyse von primären und sekundären Aminosäuren mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) nach einer Vorsäulenderivatisierung mit 4-Hydroxybenzolsulfonylchlorid (4-HBSC). Die Derivatisierungsreaktion verläuft effizient unter alkalischen Bedingungen und führt zur Bildung stabiler Sulfonamid-Addukte, die eine starke UV-Absorption aufweisen. Dies ermöglicht eine empfindliche Detektion und genaue Quantifizierung. Das hier beschriebene Protokoll bietet eine umfassende Anleitung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Aminosäureanalyse benötigen.

Einleitung

Die genaue Quantifizierung von Aminosäuren ist in zahlreichen Bereichen der Forschung und Industrie von entscheidender Bedeutung, darunter in der Proteomik, der klinischen Diagnostik, der Lebensmittelwissenschaft und der pharmazeutischen Entwicklung. Die meisten Aminosäuren besitzen jedoch keine starken Chromophore, was ihre direkte Detektion mittels UV-Vis-Spektrophotometrie bei empfindlichen Konzentrationen erschwert.[1] Um diese Einschränkung zu umgehen, ist eine chemische Derivatisierung zur Einführung einer UV-absorbierenden oder fluoreszierenden Markierung an den Aminosäuremolekülen ein gängiger Ansatz.[2]

Die Vorsäulenderivatisierung, bei der die Aminosäuren vor der chromatographischen Trennung modifiziert werden, bietet mehrere Vorteile, darunter eine verbesserte chromatographische Auflösung und eine höhere Empfindlichkeit.[1][2] Eine Vielzahl von Reagenzien, wie Dansylchlorid, 9-Fluorenylmethylchloroformiat (FMOC-Cl) und o-Phthaldialdehyd (OPA), werden häufig für die Aminosäurederivatisierung verwendet.[2] Sulfonylchloride, wie 4-Hydroxybenzolsulfonylchlorid (4-HBSC), stellen eine attraktive Klasse von Derivatisierungsreagenzien dar, da sie stabile Sulfonamidbindungen mit den primären und sekundären Aminogruppen von Aminosäuren bilden.

Diese Applikationsschrift bietet eine detaillierte Methodik für die Derivatisierung von Aminosäuren mit 4-HBSC und deren anschließende Analyse mittels RP-HPLC mit UV-Detektion. Die Wahl von 4-HBSC wird durch seine Reaktivität mit Aminen und die erwartete starke UV-Absorption der resultierenden Derivate begründet, die eine empfindliche Quantifizierung ermöglicht.

Chemische Grundlagen der Derivatisierung

Die Derivatisierung von Aminosäuren mit 4-Hydroxybenzolsulfonylchlorid ist eine nucleophile Substitutionsreaktion. Unter alkalischen Bedingungen (typischerweise pH 9,5-10,5) wird die Aminogruppe der Aminosäure deprotoniert, wodurch sie zu einem stärkeren Nucleophil wird.[3] Das deprotonierte Amin greift dann das elektrophile Schwefelatom des Sulfonylchlorids an, was zur Bildung einer kovalenten Sulfonamidbindung und zur Freisetzung von Chlorwasserstoff (HCl) führt. Das alkalische Puffersystem neutralisiert die entstehende Säure und treibt die Reaktion zum Abschluss.

Die resultierenden 4-HBSC-Aminosäure-Derivate sind deutlich hydrophober als die ursprünglichen Aminosäuren, was ihre Retention und Trennung auf einer Umkehrphasen-HPLC-Säule verbessert. Die Phenylsulfonyl-Einheit dient als Chromophor und ermöglicht eine empfindliche Detektion im UV-Bereich.

Experimentelles Protokoll

Dieses Protokoll wurde auf der Grundlage einer etablierten Methode für ein strukturell ähnliches Reagenz, 4-Methoxybenzolsulfonylchlorid (MOBS-Cl), entwickelt und kann eine weitere Optimierung für spezifische Anwendungen erfordern.[4]

Benötigte Materialien und Reagenzien
  • 4-Hydroxybenzolsulfonylchlorid (4-HBSC), ≥98% Reinheit

  • Aminosäure-Standardmischung

  • Borsäure-Puffer (0,1 M, pH 9,5)

  • Salzsäure (HCl), 0,1 M

  • Natriumhydroxid (NaOH), 0,1 M

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Natriumdihydrogenphosphat (NaH₂PO₄), analytischer Grad

  • Mikrozentrifugenröhrchen (1,5 ml)

  • Heizblock oder Wasserbad

  • HPLC-System mit UV-Detektor, Pumpe für Gradientenelution, Autosampler und Entgaser

  • Umkehrphasen-C18-Säule (z.B. 4,6 mm × 150 mm, 5 µm Partikelgröße)

Vorbereitung der Lösungen
  • Derivatisierungsreagenz (4-HBSC-Lösung): Lösen Sie 10 mg 4-HBSC in 1 ml Acetonitril. Diese Lösung sollte frisch zubereitet und vor Licht geschützt aufbewahrt werden.

  • Aminosäure-Stammlösungen: Bereiten Sie Stammlösungen der einzelnen Aminosäurestandards oder einer Mischung in 0,1 M HCl vor.

  • Mobile Phase A: 15 mM NaH₂PO₄-Lösung in Wasser, pH-Wert mit Phosphorsäure auf 3,5 einstellen.

  • Mobile Phase B: Acetonitril.

Derivatisierungsverfahren
  • Probenvorbereitung: Überführen Sie 100 µl der Aminosäure-Standardlösung oder der Probe in ein Mikrozentrifugenröhrchen.

  • pH-Einstellung: Geben Sie 100 µl des 0,1 M Borsäure-Puffers (pH 9,5) hinzu und mischen Sie gut.

  • Zugabe des Derivatisierungsreagenz: Fügen Sie 200 µl der frisch zubereiteten 4-HBSC-Lösung hinzu.

  • Reaktion: Verschließen Sie das Röhrchen fest, mischen Sie den Inhalt gründlich und inkubieren Sie es für 35 Minuten bei 55 °C in einem Heizblock oder Wasserbad.[4]

  • Reaktionsstopp: Kühlen Sie die Probe nach der Inkubation auf Raumtemperatur ab. Die Reaktion wird durch die Hydrolyse des überschüssigen 4-HBSC beendet.

  • Probenfiltration: Filtrieren Sie die derivatisierte Probe vor der HPLC-Analyse durch einen 0,45-µm-Spritzenfilter.

G cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse sample Aminosäureprobe/ Standard mix Mischen sample->mix buffer Borsäure-Puffer (pH 9,5) buffer->mix reagent 4-HBSC-Lösung (in Acetonitril) reagent->mix incubate Inkubation (55°C, 35 min) mix->incubate cool Abkühlen incubate->cool filter Filtration (0,45 µm) cool->filter hplc HPLC-Injektion filter->hplc

Abbildung 1: Workflow der Aminosäurederivatisierung mit 4-HBSC.

HPLC-Bedingungen

Die chromatographische Trennung der derivatisierten Aminosäuren kann mit den folgenden Parametern erreicht werden, die auf der Methode für MOBS-Cl-Derivate basieren.[4]

ParameterBedingung
Säule C18 Umkehrphasensäule (4,6 mm × 150 mm, 5 µm)
Mobile Phase A 15 mM NaH₂PO₄ in Wasser, pH 3,5
Mobile Phase B Acetonitril
Flussrate 1,0 ml/min
Säulentemperatur 30 °C
Detektionswellenlänge 235 nm (Anpassung erforderlich)
Injektionsvolumen 20 µl
Gradientenelution Zeit (min)
0
25
30
35
40

Hinweis zur Detektionswellenlänge: Die optimale Detektionswellenlänge für 4-HBSC-Aminosäure-Derivate sollte experimentell durch Aufnahme eines UV-Spektrums der derivatisierten Standards bestimmt werden. Ein Startpunkt von 235 nm, wie er für MOBS-Cl-Derivate verwendet wird, ist ein vernünftiger Ausgangspunkt.[4]

Ergebnisse und Diskussion

Stabilität der Derivate

Die Stabilität der derivatisierten Aminosäuren ist entscheidend für die Reproduzierbarkeit und Zuverlässigkeit der Methode. Sulfonamid-Derivate sind im Allgemeinen stabil.[5][6][7] Es wird jedoch empfohlen, die Stabilität der 4-HBSC-Derivate unter den spezifischen Lagerbedingungen im Labor zu validieren. Eine Lagerung bei 4 °C und Schutz vor Licht wird für die derivatisierten Proben vor der Analyse empfohlen.

Linearität und Empfindlichkeit

Die Methode sollte auf Linearität und Empfindlichkeit validiert werden. Es wird erwartet, dass die Peakflächen der derivatisierten Aminosäuren eine lineare Beziehung zur Konzentration über einen relevanten Bereich aufweisen. Die Nachweis- (LOD) und Bestimmungsgrenzen (LOQ) sollten experimentell ermittelt werden, um die Eignung der Methode für die beabsichtigte Anwendung zu bestätigen. Für die ähnliche MOBS-Cl-Methode wurden Nachweisgrenzen im niedrigen nmol/l-Bereich berichtet.[4]

Fehlerbehebung

ProblemMögliche UrsacheLösung
Geringe oder keine Peaks Unzureichende Derivatisierung (falscher pH-Wert, inaktives Reagenz)Stellen Sie sicher, dass der pH-Wert des Reaktionsgemisches alkalisch ist. Bereiten Sie die 4-HBSC-Lösung frisch zu.
Zersetzung der DerivateAnalysieren Sie die Proben so schnell wie möglich nach der Derivatisierung. Lagern Sie die Proben bei 4 °C und schützen Sie sie vor Licht.
Breite oder asymmetrische Peaks SäulenüberladungVerdünnen Sie die Probe.
Probleme mit der mobilen PhaseStellen Sie sicher, dass die mobile Phase frisch zubereitet und gut entgast ist.
SäulenkontaminationSpülen Sie die Säule mit einem starken Lösungsmittel (z.B. 100% Acetonitril).
Schwankende Retentionszeiten Instabile TemperaturVerwenden Sie einen Säulenthermostat, um eine konstante Temperatur aufrechtzuerhalten.
Probleme mit der PumpeÜberprüfen Sie das HPLC-System auf Lecks und stellen Sie eine konstante Flussrate sicher.
Zusätzliche Peaks Nebenprodukte der DerivatisierungOptimieren Sie die Reaktionsbedingungen (z.B. Reagenzkonzentration, Reaktionszeit).
Verunreinigungen in der ProbeVerwenden Sie eine geeignete Probenvorreinigungsmethode.

Schlussfolgerung

Die Derivatisierung von Aminosäuren mit 4-Hydroxybenzolsulfonylchlorid in Verbindung mit einer RP-HPLC-Analyse stellt eine vielversprechende Methode für die quantitative Bestimmung von primären und sekundären Aminosäuren dar. Die Methode ist unkompliziert, verwendet leicht verfügbare Reagenzien und bietet das Potenzial für eine hohe Empfindlichkeit und gute chromatographische Auflösung. Das hier vorgestellte Protokoll dient als solide Grundlage für die Implementierung und weitere Optimierung dieser Methode in Forschungs- und Qualitätskontrolllaboren.

Referenzen

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Verfügbar unter: --INVALID-LINK--

  • Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates. Journal of Pharmaceutical Sciences. Verfügbar unter: --INVALID-LINK--

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Verfügbar unter: --INVALID-LINK--

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Verfügbar unter: --INVALID-LINK--

  • RP-HPLC Determination of Amino Acids with Precolumn Derivatization. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. Verfügbar unter: --INVALID-LINK--

  • Analytical Methods for Amino Acids. Shimadzu Corporation. Verfügbar unter: --INVALID-LINK--

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Verfügbar unter: --INVALID-LINK--

  • HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Verfügbar unter: --INVALID-LINK--

References

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in a vast array of therapeutic agents with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and development.[4] 4-Hydroxybenzenesulfonyl chloride serves as a particularly valuable reagent in this field. Its bifunctional nature—a reactive sulfonyl chloride for amide bond formation and a phenolic hydroxyl group for modulating physicochemical properties or serving as a secondary reaction handle—offers a versatile platform for creating diverse chemical libraries. These application notes provide a comprehensive guide to the synthesis of N-substituted-4-hydroxybenzenesulfonamides, detailing the core chemical principles, step-by-step experimental protocols, safety considerations, and characterization strategies.

Core Principles & Reaction Mechanism

The synthesis of a sulfonamide from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution.[5] The reaction proceeds via the mechanism outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Leaving Group Displacement: This attack forms a transient intermediate, which rapidly collapses by displacing the chloride ion, a competent leaving group.

  • Proton Transfer: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) generated in situ.[5][6] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

A significant practical consideration when using this compound is the presence of the free phenolic hydroxyl group. This group can be deprotonated by the base, potentially leading to side reactions or complicating purification. The protocols below address this challenge through two distinct strategies: a classical approach requiring careful control and a more elegant one-pot silylation method.[7]

Sulfonamide Synthesis Mechanism General Reaction Mechanism reagents R-NH₂ (Amine) + This compound intermediate Tetrahedral Intermediate reagents->intermediate  Nucleophilic Attack   products N-Substituted-4-hydroxybenzenesulfonamide + Base-HCl Salt intermediate->products  Chloride Elimination &  Proton Transfer (Base)  

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Safety First: Handling Sulfonyl Chlorides

This compound is a corrosive solid that reacts with water and moisture, releasing corrosive hydrogen chloride gas.[8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[8][9]

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Moisture Sensitivity: Use flame-dried glassware and an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagent. Keep containers tightly closed when not in use.[10]

  • Spills: In case of a spill, do not use water. Neutralize with a solid absorbent material like sodium bicarbonate before cleanup.[9]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11]

Experimental Protocols

Two primary methods are presented, offering flexibility based on the amine's reactivity and the desired process efficiency.

Protocol 1: Classical Synthesis in Solution

This method is robust and widely applicable but requires careful control of reaction conditions to minimize side reactions involving the unprotected hydroxyl group.

Materials & Reagents

Reagent/MaterialPurposeTypical Molar Eq.
Primary or Secondary AmineNucleophile1.0
This compoundElectrophile1.0 - 1.1
Pyridine or Triethylamine (Anhydrous)Base (HCl Scavenger)1.5 - 2.0
Dichloromethane (DCM) or THF (Anhydrous)Reaction Solvent-
1M Hydrochloric Acid (HCl)Aqueous Workup (Quench Base)-
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Workup (Neutralize Acid)-
BrineAqueous Workup (Remove Water)-
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent-
Silica GelStationary Phase for Chromatography-
Ethyl Acetate / HexanesMobile Phase for Chromatography-

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution. Causality: Cooling is essential to manage the exothermic nature of the acid-base neutralization and the subsequent sulfonylation.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 20-30 minutes using an addition funnel. Causality: A slow, dropwise addition prevents localized overheating and minimizes the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (typically the amine).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and saturated sodium bicarbonate solution (to remove any remaining acid and the phenol, if deprotonated).

    • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.[5]

Protocol 2: One-Pot Silylation-Sulfonylation-Desilylation

This advanced protocol leverages an in-situ protection-deprotection strategy to circumvent issues with the free hydroxyl group, often leading to cleaner reactions and higher yields.[7]

Additional Materials

Reagent/MaterialPurposeTypical Molar Eq.
N,O-Bis(trimethylsilyl)acetamide (BTSA)In-situ silylating agent for -OH and -NH groups1.1 - 2.2
MethanolDesilylation Agent-

Step-by-Step Procedure

  • In-Situ Silylation: In a flame-dried flask under nitrogen, combine the amine (1.0 eq) and this compound (1.0 eq). Add anhydrous acetonitrile as the solvent, followed by BTSA (2.2 eq for primary amines, 1.1 eq for secondary amines). Causality: BTSA transiently protects both the amine and the hydroxyl group as their trimethylsilyl (TMS) ethers, preventing side reactions and improving solubility.

  • Sulfonylation: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 1-3 hours. The sulfonylation occurs between the N-silylated amine and the sulfonyl chloride.[12] Monitor the reaction by TLC.

  • Desilylation (Workup): After cooling the reaction to room temperature, add a small amount of methanol and stir for 30 minutes. Causality: Methanol readily cleaves the TMS ethers from both the sulfonamide nitrogen (if applicable) and the phenolic oxygen, regenerating the free hydroxyl group and yielding the final product.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue can often be purified by simple recrystallization or, if necessary, flash column chromatography to yield the final product. This method avoids a complex aqueous workup.[7]

Experimental Workflow & Data Management

A logical workflow is critical for successful synthesis and troubleshooting.

Experimental Workflow Synthesis & Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents Select Protocol (Classical vs. Silylation) glassware Flame-Dry Glassware reagents->glassware setup Assemble Under N₂ glassware->setup addition Add Reagents (0°C to RT) setup->addition monitor Monitor by TLC addition->monitor workup Aqueous Workup or Methanolysis monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize final Pure Sulfonamide characterize->final

Caption: A typical workflow from preparation to final product analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive amine (protonated).2. Hydrolyzed sulfonyl chloride.3. Insufficient base.1. Ensure the amine is free-based. Use a stronger or less hindered base.2. Use fresh this compound and ensure anhydrous conditions.3. Increase the equivalents of base to 2.0-2.5 eq.
Multiple Spots on TLC 1. Side reaction on the hydroxyl group.2. Formation of a di-sulfonated amine (for primary amines).1. Use Protocol 2 (silylation method).2. Use a strict 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution (not the other way around).
Purification Issues 1. Product is highly polar.2. Contamination with base-HCl salt.1. Use a more polar solvent system for chromatography (e.g., add methanol to DCM).2. Ensure the aqueous workup (1M HCl wash) is performed thoroughly to remove all base.

Characterization

The identity and purity of the synthesized N-substituted-4-hydroxybenzenesulfonamide should be confirmed using standard analytical techniques.[13]

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the successful formation of the S-N bond and the presence of both aromatic rings.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, such as the N-H (for primary amine products), O-H, and the asymmetric/symmetric S=O stretches of the sulfonamide group.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of medicinally relevant sulfonamides. By understanding the underlying reaction mechanism and potential side reactions, researchers can select the appropriate protocol—either the classical approach with careful control or the efficient one-pot silylation method—to reliably access a diverse range of target molecules. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in drug discovery and chemical biology.

References

The Versatile Role of 4-Hydroxybenzenesulfonyl Chloride in Advanced Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chromophoric Potential with a Multifunctional Building Block

In the landscape of synthetic organic chemistry, 4-hydroxybenzenesulfonyl chloride stands out as a highly versatile intermediate, particularly in the realm of dye synthesis.[] Its unique bifunctional nature, possessing both a reactive sulfonyl chloride group and a phenolic hydroxyl group, allows for its strategic incorporation into a diverse array of dye structures, including azo dyes, disperse dyes, and potentially fluorescent dyes. This guide provides an in-depth exploration of the applications of this compound in dye synthesis, complete with detailed protocols and the scientific rationale behind the experimental steps.

The sulfonyl chloride moiety serves as an efficient handle for forming stable sulfonamide linkages through reaction with primary or secondary amines.[2] This reaction is fundamental in building complex molecular architectures. The resulting sulfonamide group can act as a key part of the chromophoric system or as a functional group to modulate the dye's properties, such as solubility and affinity for substrates. Simultaneously, the phenolic hydroxyl group offers a site for electrophilic aromatic substitution, making the molecule an excellent coupling component in the synthesis of azo dyes.[3][4]

This document will delve into specific applications, providing senior application-level insights into how this reagent can be effectively utilized in a research and development setting.

Section 1: Synthesis of Azo Dyes Incorporating the 4-Hydroxybenzenesulfonyl Moiety

Azo dyes represent the largest and most important class of synthetic colorants.[4] The synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or an aromatic amine. This compound can be ingeniously used to create sulfonated azo dyes, which often exhibit enhanced water solubility and lightfastness.

Strategy 1: this compound as a Precursor to a Diazonium Component

In this approach, the this compound is first converted into a stable sulfonamide derivative containing a primary aromatic amine. This amine is then diazotized and coupled with a suitable aromatic compound. A classic example is the reaction of this compound with an aminobenzoic acid, followed by diazotization.

Workflow for Azo Dye Synthesis via a Sulfonamide Intermediate

Azo_Dye_Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A 4-Hydroxybenzenesulfonyl Chloride C Sulfonamide Intermediate A->C Base (e.g., Pyridine) B Primary Aromatic Amine (e.g., 4-aminobenzoic acid) B->C D Sulfonamide Intermediate E Diazonium Salt D->E NaNO2, HCl 0-5 °C F Diazonium Salt H Azo Dye F->H Alkaline conditions G Coupling Component (e.g., 2-Naphthol) G->H Disperse_Dye_Workflow cluster_0 Step 1: Azo Coupling cluster_1 Step 2: Sulfonylation A Diazotized Aromatic Amine C Azo Intermediate with -OH group A->C B Phenolic Coupling Component B->C D Azo Intermediate with -OH group F Disperse Dye D->F Base (e.g., Triethylamine) E 4-Hydroxybenzenesulfonyl Chloride E->F

References

Protocol for sulfonylation of alcohols with 4-Hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Sulfonylation of Alcohols with 4-Hydroxybenzenesulfonyl Chloride

Introduction: Activating Alcohols for Advanced Synthesis

In organic synthesis, the hydroxyl group (–OH) of an alcohol is a notoriously poor leaving group, rendering it unreactive in many essential nucleophilic substitution and elimination reactions.[1][2] To overcome this, chemists convert the hydroxyl moiety into a sulfonate ester, a highly effective leaving group, thereby "activating" the alcohol for subsequent transformations.[2][3] This application note provides a detailed protocol and scientific rationale for the sulfonylation of alcohols using this compound.

This compound is a versatile reagent for introducing the 4-hydroxybenzenesulfonyl group onto various molecules.[4][5][] The resulting sulfonate esters are not only excellent intermediates for substitution reactions but also serve as building blocks in the development of pharmaceuticals and advanced materials.[4][7] However, the reagent itself presents a unique challenge: the presence of a nucleophilic phenolic hydroxyl group. This guide addresses this challenge directly by incorporating a crucial protecting group strategy, ensuring a high-yielding and clean reaction.

The Challenge: The Bifunctional Nature of this compound

The core difficulty in using this compound is its dual reactivity. It possesses both an electrophilic sulfonyl chloride group and a nucleophilic phenolic hydroxyl group. In the presence of a base, the phenol can be deprotonated, and the resulting phenoxide can react with another molecule of the sulfonyl chloride, leading to undesired oligomerization or polymerization.

To circumvent this, a protecting group strategy is mandatory. The phenolic hydroxyl group must be temporarily masked to prevent self-reaction. A common and effective method is to convert the phenol into an acetate ester, which is stable under the sulfonylation conditions but can be readily removed later if the free phenol is required in the final product. This guide will therefore proceed via the synthesis and use of an intermediate, 4-acetoxybenzenesulfonyl chloride .

Reaction Mechanism: The Pathway to a Sulfonate Ester

The sulfonylation of an alcohol with a sulfonyl chloride proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[3][8] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group.

  • Proton Transfer: The resulting intermediate is a protonated sulfonate ester. The base present in the reaction mixture (e.g., pyridine) removes the proton from the oxygen atom to yield the neutral sulfonate ester product.[3][8]

  • Byproduct Formation: The base is protonated, and the chloride leaving group forms a salt with it (e.g., pyridinium chloride), which often precipitates from the reaction mixture.

A critical feature of this reaction is that the C–O bond of the alcohol remains intact throughout the process.[3][9] This means the reaction proceeds with retention of configuration at the alcohol's stereocenter, a crucial consideration in stereoselective synthesis.[3]

Visualizing the Process

Experimental Workflow

The overall strategy involves a three-stage process: protection of the sulfonyl chloride, reaction with the alcohol, and finally, purification of the target sulfonate ester.

G cluster_0 Part A: Protection cluster_1 Part B: Sulfonylation cluster_2 Part C: Purification A 4-Hydroxybenzenesulfonyl Chloride B 4-Acetoxybenzenesulfonyl Chloride A->B Acetyl Chloride, Pyridine D Target Sulfonate Ester B->D Alcohol, Pyridine, DCM C Alcohol (R-OH) C->D E Crude Product D->E Aqueous Workup F Pure Sulfonate Ester E->F Column Chromatography

Caption: Overall workflow for the protected sulfonylation of an alcohol.

Reaction Mechanism

The core sulfonylation step showing the alcohol's attack on the protected sulfonyl chloride.

Caption: Mechanism of alcohol attack on 4-acetoxybenzenesulfonyl chloride.

Detailed Experimental Protocols

Part A: Protection of this compound

This protocol details the conversion of this compound to 4-acetoxybenzenesulfonyl chloride.

  • Materials & Equipment:

    • This compound

    • Acetyl chloride (AcCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Round-bottom flask with stir bar

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Standard glassware for extraction and drying

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the solid in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.2 eq) to the flask and stir for 5 minutes.

    • Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Dilute the reaction mixture with DCM. Wash sequentially with cold 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-acetoxybenzenesulfonyl chloride, which can often be used in the next step without further purification.

Part B: Sulfonylation of a Primary or Secondary Alcohol

This protocol uses the 4-acetoxybenzenesulfonyl chloride prepared in Part A.

  • Materials & Equipment:

    • Alcohol substrate

    • 4-Acetoxybenzenesulfonyl chloride (from Part A)

    • Pyridine (anhydrous) or Triethylamine (TEA)

    • Dichloromethane (DCM, anhydrous)

    • Round-bottom flask, stir bar, ice bath

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

  • Stoichiometry Table (Example):

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
Benzyl Alcohol108.141.010.01.08 g (1.02 mL)
4-Acetoxybenzenesulfonyl chloride234.661.212.02.82 g
Pyridine79.101.515.01.19 g (1.21 mL)
Dichloromethane (DCM)84.93--50 mL
  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.5 eq) and cool the solution to 0 °C.

    • In a separate flask, dissolve 4-acetoxybenzenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution to the alcohol solution dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC.

    • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purification: The resulting crude sulfonate ester should be purified by silica gel flash column chromatography.[10][11] Eluent systems such as hexane/ethyl acetate are typically effective.

Safety and Handling

  • Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and moisture-sensitive.[12][13] They react with water to release corrosive HCl gas. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Solvents and Reagents: Dichloromethane is a volatile and potentially carcinogenic solvent. Pyridine and triethylamine are flammable, toxic, and have strong odors. All manipulations should be performed in a well-ventilated fume hood.[12]

  • Reaction Quenching: The workup steps involving acid and base are exothermic. Perform additions slowly and with cooling if necessary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive alcohol (sterically hindered); Wet reagents/solvents; Insufficient base.Use a stronger, non-nucleophilic base like DMAP (catalytic amount) with TEA. Ensure all glassware is flame-dried and reagents are anhydrous.
Formation of Side Products Reaction temperature too high; Excess sulfonyl chloride reacting with other functional groups.Maintain low temperature (0 °C) during addition and for the initial reaction period. Use stoichiometry as close to 1:1.1 (Alcohol:Sulfonyl Chloride) as possible.
Difficult Purification Co-elution of product with triphenylphosphine oxide (if using alternative methods); Streaking on TLC plate.For sulfonate esters, purification is typically via silica gel chromatography.[10] If the product is acidic/basic, add a small amount of TEA or acetic acid to the eluent.
Product Decomposition Sulfonate ester is unstable to silica gel or workup conditions.Minimize contact time on the silica column. If the product is acid-sensitive, use a neutral or basic workup (avoiding the HCl wash).

Applications in Research and Drug Development

The conversion of alcohols to sulfonate esters is a cornerstone of medicinal chemistry and process development. The resulting sulfonate is an excellent leaving group, enabling:

  • Nucleophilic Substitution (Sₙ2) Reactions: Introduction of a wide variety of nucleophiles (azides, cyanides, amines, thiols) with predictable stereochemical inversion.[1][15]

  • Protecting Groups: The sulfonate ester itself can be stable, and the 4-acetoxy group can be selectively removed under basic conditions to reveal a free phenol, allowing for further functionalization at a different stage of a synthesis.[16][17]

  • Bioactive Molecules: The arylsulfonate motif is present in numerous biologically active compounds and pharmaceuticals.[4][7]

This protocol provides a reliable and robust method for activating alcohols, opening the door to a vast array of subsequent chemical transformations essential for the modern synthetic chemist.

References

Application Notes and Protocols: Characterization of Primary, Secondary, and Tertiary Amines using a Modified Hinsberg Test with 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Refined Approach to a Classic Test

The differentiation of primary, secondary, and tertiary amines is a fundamental task in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the nature of an amine functional group dictates the pharmacological and physicochemical properties of a molecule. The Hinsberg test, a classic chemical method for this purpose, traditionally employs benzenesulfonyl chloride as the reagent.[1] This application note details a modified Hinsring test utilizing 4-hydroxybenzenesulfonyl chloride. The presence of the phenolic hydroxyl group on the reagent introduces an additional acidic site, which can offer nuanced solubility profiles for the resulting sulfonamides, potentially providing a clearer distinction between the different classes of amines.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes for the characterization of primary, secondary, and tertiary amines using this compound. The causality behind the differential reactivity and solubility is explained to provide a deeper understanding of this valuable analytical technique.

The Underlying Chemistry: Mechanism of Sulfonamide Formation

The Hinsberg test is predicated on the reaction of amines with a sulfonyl chloride to form sulfonamides.[2] Amines act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride ion.[3] The subsequent reactivity and solubility of the resulting sulfonamide in acidic and basic media allow for the differentiation of the amine class.

  • Primary Amines (R-NH₂): A primary amine reacts with this compound to form an N-substituted 4-hydroxybenzenesulfonamide. This product contains an acidic proton on the nitrogen atom, which can be removed by a base. Furthermore, the product also possesses an acidic phenolic hydroxyl group.

  • Secondary Amines (R₂NH): A secondary amine reacts to form an N,N-disubstituted 4-hydroxybenzenesulfonamide. This product lacks an acidic proton on the nitrogen atom. However, it still retains the acidic phenolic hydroxyl group.

  • Tertiary Amines (R₃N): Tertiary amines lack a hydrogen atom on the nitrogen necessary for the formation of a stable sulfonamide.[4] Therefore, they typically do not react with sulfonyl chlorides under the conditions of the Hinsberg test.[5] Instead, they may promote the hydrolysis of the sulfonyl chloride.[3]

Experimental Workflow and Reaction Pathways

The following diagram illustrates the reaction pathways of primary, secondary, and tertiary amines with this compound and the subsequent solubility of the products.

Hinsberg_Test_4_Hydroxybenzenesulfonyl_Chloride cluster_primary Primary Amine (RNH₂) cluster_secondary Secondary Amine (R₂NH) cluster_tertiary Tertiary Amine (R₃N) P_Amine R-NH₂ P_Product N-Alkyl-4-hydroxy- benzenesulfonamide P_Amine->P_Product + P_Reagent 4-Hydroxy- benzenesulfonyl chloride P_Reagent->P_Product P_Soluble Soluble Salt (deprotonated N-H and O-H) P_Product->P_Soluble + P_Base Aqueous NaOH P_Base->P_Soluble P_Precipitate Precipitate (protonated) P_Soluble->P_Precipitate + P_Acid Aqueous HCl P_Acid->P_Precipitate S_Amine R₂NH S_Product N,N-Dialkyl-4-hydroxy- benzenesulfonamide S_Amine->S_Product + S_Reagent 4-Hydroxy- benzenesulfonyl chloride S_Reagent->S_Product S_Soluble Soluble Salt (deprotonated O-H) S_Product->S_Soluble + S_Base Aqueous NaOH S_Base->S_Soluble S_Precipitate Precipitate (protonated) S_Soluble->S_Precipitate + S_Acid Aqueous HCl S_Acid->S_Precipitate T_Amine R₃N T_NoReaction No Reaction/ Hydrolysis of Reagent T_Amine->T_NoReaction + T_Reagent 4-Hydroxy- benzenesulfonyl chloride T_Reagent->T_NoReaction T_Insoluble Insoluble Amine T_NoReaction->T_Insoluble in T_Base Aqueous NaOH T_Base->T_Insoluble T_Soluble Soluble Ammonium Salt T_Insoluble->T_Soluble + T_Acid Aqueous HCl T_Acid->T_Soluble

Caption: Reaction workflow for amines with this compound.

Materials and Methods

Reagents
  • This compound (purity ≥ 95%)[]

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Amine sample (primary, secondary, or tertiary)

  • Distilled water

  • Ethanol (optional, for dissolving solid amines)

Equipment
  • Test tubes and test tube rack

  • Pipettes or droppers

  • Vortex mixer or stirring rods

  • pH indicator paper

  • Water bath (optional)

Experimental Protocols

Safety Precaution: this compound is a corrosive solid and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol for Primary Amines
  • To a test tube, add approximately 0.2 mL of the liquid amine sample or 0.1 g of the solid amine sample. If the amine is a solid, it may be dissolved in a minimal amount of ethanol.

  • Add 5 mL of 10% aqueous sodium hydroxide solution.

  • Add approximately 0.5 g of this compound.

  • Stopper the test tube and shake vigorously for 5-10 minutes. The pungent odor of the sulfonyl chloride should dissipate. The solution should remain alkaline; test with pH paper and add more NaOH solution if necessary.

  • Observation: A clear solution should be formed. The initially formed N-alkyl-4-hydroxybenzenesulfonamide is soluble in the alkaline solution due to the deprotonation of both the nitrogen and the phenolic hydroxyl group.

  • Acidify the clear solution by adding 10% hydrochloric acid dropwise until the solution is acidic to litmus paper.

  • Observation: A precipitate of the N-alkyl-4-hydroxybenzenesulfonamide should form.

Protocol for Secondary Amines
  • Follow steps 1-4 of the protocol for primary amines.

  • Observation: A precipitate of the N,N-dialkyl-4-hydroxybenzenesulfonamide will form.

  • Add 5 mL of 10% aqueous sodium hydroxide solution and shake.

  • Observation: The precipitate will dissolve. This is a key difference from the standard Hinsberg test. The dissolution occurs because the phenolic hydroxyl group is acidic and reacts with the base to form a soluble sodium salt.

  • Acidify the clear solution by adding 10% hydrochloric acid dropwise until the solution is acidic to litmus paper.

  • Observation: The N,N-dialkyl-4-hydroxybenzenesulfonamide will precipitate out of the acidic solution.

Protocol for Tertiary Amines
  • Follow steps 1-4 of the protocol for primary amines.

  • Observation: No reaction should be observed, and the tertiary amine will likely remain as an insoluble layer or, if it is water-soluble, the solution will remain clear. The this compound may slowly hydrolyze.

  • If an insoluble layer is present, separate it from the aqueous layer. Add 5 mL of 10% hydrochloric acid to the isolated amine layer.

  • Observation: The tertiary amine should dissolve in the acidic solution due to the formation of a soluble ammonium salt.

Summary of Expected Results

Amine ClassInitial Reaction with this compound & NaOHAddition of Excess NaOHAddition of HCl
Primary A clear solution is formed.Solution remains clear.A precipitate forms.
Secondary A precipitate is formed.The precipitate dissolves to form a clear solution.A precipitate forms.
Tertiary No reaction; the amine may be an insoluble layer.The amine remains insoluble.The insoluble amine dissolves.

Discussion and Field-Proven Insights

The use of this compound in the Hinsberg test provides a unique set of observations that can be advantageous for amine characterization. The key to this modified test is the acidic nature of the phenolic hydroxyl group.[7]

  • Primary Amines: The formation of a clear solution in the initial basic medium is a strong indicator of a primary amine. The subsequent precipitation upon acidification confirms this result. The solubility is enhanced by the presence of two acidic protons (one on the nitrogen and one on the phenolic oxygen) that can be removed by the base.

  • Secondary Amines: The crucial difference from the standard Hinsberg test lies in the solubility of the sulfonamide product in excess base. With benzenesulfonyl chloride, the N,N-dialkylbenzenesulfonamide is insoluble in base because it lacks an acidic proton on the nitrogen.[8] However, with this compound, the resulting N,N-dialkyl-4-hydroxybenzenesulfonamide possesses an acidic phenolic hydroxyl group, which allows it to dissolve in a basic solution. This two-step observation—initial precipitation followed by dissolution in excess base—provides a robust confirmation for a secondary amine.

  • Tertiary Amines: The inertness of tertiary amines towards sulfonamide formation remains a reliable indicator.[5] Their solubility in acid, due to the basicity of the amine nitrogen, further confirms their identity.

The choice of this compound can be particularly useful when the results of a standard Hinsberg test are ambiguous, for example, if the sulfonamide product is an oil rather than a solid.[8] The distinct solubility changes observed with the hydroxyl-substituted reagent can provide clearer, more definitive results.

Logical Relationships in the Modified Hinsberg Test

The following diagram outlines the decision-making process based on the experimental observations.

decision_tree start Start: Amine + this compound + NaOH q1 Clear Solution or Precipitate? start->q1 q2 Add Excess NaOH to Precipitate q1->q2 Precipitate q3 Add HCl to Clear Solution q1->q3 Clear Solution q4 Add HCl to Insoluble Amine q1->q4 No Reaction/ Insoluble Amine secondary Secondary Amine q2->secondary Precipitate Dissolves primary Primary Amine q3->primary Precipitate Forms tertiary Tertiary Amine q4->tertiary Amine Dissolves

Caption: Decision tree for amine characterization.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of a Sulfonamide Linker in Solid-Phase Synthesis

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase synthesis stands as a cornerstone technique, enabling the rapid generation of vast chemical libraries. The choice of a linker—the molecular tether connecting the growing compound to the insoluble resin—is paramount to the success of any solid-phase strategy. This application note details the versatile use of 4-hydroxybenzenesulfonyl chloride as a robust and adaptable linker system.

The phenolic hydroxyl group of this compound offers a convenient handle for immobilization onto various solid supports, such as the classic Merrifield or Wang resins. Once anchored, the sulfonyl chloride moiety serves as a reactive electrophile for the coupling of a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This strategy is particularly advantageous for the construction of libraries of sulfonamides, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities.

Furthermore, the sulfonamide linkage can be engineered as a "safety-catch" linker. This means the linkage is stable to a wide range of reaction conditions used for chain elongation and modification, but can be activated for cleavage under specific, controlled conditions. This application note will provide detailed protocols for the immobilization of this compound, the subsequent synthesis of sulfonamides, and various cleavage strategies to release the final products.

Core Principles and Workflow Overview

The solid-phase synthesis strategy using this compound can be dissected into three key stages: Immobilization , Diversification , and Cleavage .

Solid-Phase_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification cluster_2 Stage 3: Cleavage Resin Solid Support (e.g., Merrifield Resin) Immobilized_Linker Resin-Bound Sulfonyl Chloride Resin->Immobilized_Linker Mitsunobu Reaction or Williamson Ether Synthesis Linker 4-Hydroxybenzenesulfonyl chloride Linker->Immobilized_Linker Resin_Bound_Sulfonamide Resin-Bound Sulfonamide Immobilized_Linker->Resin_Bound_Sulfonamide Sulfonamide Formation Nucleophile Primary/Secondary Amine (R-NH2) Nucleophile->Resin_Bound_Sulfonamide Final_Product Final Product (Sulfonamide) Resin_Bound_Sulfonamide->Final_Product Cleavage from Solid Support Cleavage_Reagent Cleavage Reagent (e.g., Reductive or Nucleophilic) Cleavage_Reagent->Final_Product

Figure 1: General workflow for solid-phase synthesis using a this compound linker.

Part 1: Immobilization of this compound

The initial and critical step is the covalent attachment of the linker to the solid support. The choice of reaction will depend on the nature of the resin. For resins bearing a hydroxyl group (e.g., Wang resin), an activation step may be required. For chloromethylated resins like Merrifield resin, a Williamson ether synthesis approach is common. Alternatively, the Mitsunobu reaction offers a mild and efficient method for coupling the phenolic hydroxyl group to a hydroxyl-functionalized resin.

Protocol 1.1: Immobilization on Merrifield Resin via Williamson Ether Synthesis

This protocol is suitable for chloromethylated polystyrene resins (Merrifield resin).

Materials:

  • Merrifield resin (1% DVB, 1.0-2.0 mmol Cl/g)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI, catalytic)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, e.g., 1.5 mmol Cl) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • In a separate flask, dissolve this compound (3.0 eq., 4.5 mmol) and K₂CO₃ (5.0 eq., 7.5 mmol) in anhydrous DMF (15 mL). Add a catalytic amount of KI (0.1 eq., 0.15 mmol).

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours with continuous agitation.

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum to a constant weight.

Verification of Loading: Loading of the sulfonyl chloride linker can be estimated by elemental analysis for sulfur or chlorine (disappearance of Cl).

Protocol 1.2: Immobilization via the Mitsunobu Reaction

This protocol is suitable for resins with a hydroxyl functionality, such as Wang resin or TentaGel OH resin. The Mitsunobu reaction proceeds with inversion of configuration if a chiral alcohol is used on the resin.[1][2]

Materials:

  • Wang resin or other hydroxyl-functionalized resin

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • DCM

  • MeOH

Procedure:

  • Swell the hydroxyl-functionalized resin (1.0 g) in anhydrous THF (10 mL) for 1 hour.

  • In a separate flask, dissolve this compound (2.0 eq.) and PPh₃ (2.0 eq.) in anhydrous THF.

  • Cool the solution from step 2 to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (2.0 eq.) dropwise to the cooled solution. A white precipitate of the phosphonium salt may form.

  • Drain the THF from the swollen resin and add the reaction mixture from step 4.

  • Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.

  • Filter the resin and wash sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum.

Part 2: Diversification via Sulfonamide Formation

With the sulfonyl chloride linker successfully immobilized, the next stage involves coupling with a library of amines to generate the corresponding sulfonamides.

Figure 2: General reaction scheme for on-resin sulfonamide synthesis.

Protocol 2.1: General Procedure for Sulfonamide Synthesis

Materials:

  • Resin-bound sulfonyl chloride (from Part 1)

  • Primary or secondary amine (3.0-5.0 eq.)

  • Base (e.g., Pyridine, Diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM)), (5.0-10.0 eq.)

  • DCM or DMF, anhydrous

Procedure:

  • Swell the resin-bound sulfonyl chloride (1.0 g) in the chosen anhydrous solvent (DCM or DMF, 10 mL) for 1 hour.

  • In a separate vial, dissolve the amine (3.0-5.0 eq.) and the base (5.0-10.0 eq.) in the same anhydrous solvent.

  • Drain the solvent from the swollen resin and add the amine/base solution.

  • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by a Kaiser test on a small sample of beads (for primary amines).

  • Once the reaction is complete, filter the resin and wash thoroughly with the reaction solvent (3 x 15 mL), followed by DCM (3 x 15 mL) and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum.

Part 3: Cleavage of the Final Product

The final step is the release of the synthesized sulfonamide from the solid support. The choice of cleavage strategy depends on the desired final product and the stability of its functional groups.

Protocol 3.1: Reductive Cleavage for Traceless Synthesis

This method is particularly powerful as it can result in a "traceless" linker, where no remnant of the linker is left on the final molecule. This protocol is based on the reductive cleavage of N-acyl sulfonamides.[3]

Materials:

  • Resin-bound N-acyl sulfonamide

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • THF, anhydrous

  • 3% Hydrochloric acid (HCl)

Procedure:

  • Swell the resin-bound N-acyl sulfonamide in anhydrous THF.

  • In a separate flask under an inert atmosphere (e.g., Argon), add Zn dust (excess) to anhydrous THF and cool to 0 °C.

  • Slowly add TiCl₄ (excess) to the zinc suspension. The mixture will turn dark.

  • Add the swollen resin to the low-valent titanium reagent.

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 3% HCl.

  • Filter off the resin and wash with THF and DCM.

  • Combine the filtrates and perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over Na₂SO₄).

  • Purify the final product by chromatography.

Protocol 3.2: Nucleophilic Cleavage of the Aryl Sulfonate Ester

This method cleaves the bond between the phenolic oxygen and the solid support, releasing the sulfonamide with the benzenesulfonyl moiety attached. This is not a traceless cleavage.[4]

Materials:

  • Resin-bound sulfonamide (on a support linked via the phenolic oxygen)

  • Volatile primary or secondary amine (e.g., methylamine, diethylamine) or a solution of a non-volatile nucleophile (e.g., sodium thiophenoxide in THF).

Procedure for Volatile Amines:

  • Place the dried resin in a sealed reaction vessel.

  • Add the neat volatile amine (e.g., diethylamine) to cover the resin.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Filter the resin and wash with DCM.

  • Combine the filtrate and washings, and evaporate the solvent and excess volatile amine under reduced pressure.

  • Purify the crude product as needed.

Data Presentation: Expected Outcomes

The efficiency of each step is crucial for the overall success of the synthesis. The following table provides typical ranges for loading and yields based on analogous solid-phase syntheses.

StepParameterTypical RangeNotes
Immobilization Linker Loading0.5 - 1.5 mmol/gHighly dependent on the starting resin and reaction conditions.
Diversification Coupling Efficiency>95%For unhindered primary amines. May be lower for sterically hindered or poorly nucleophilic amines.
Cleavage & Isolation Overall Yield40 - 80%Based on the initial resin loading. Purity is typically >90% after purification.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If coupling is slow or incomplete, consider increasing the reaction time, temperature (if the substrate is stable), or the excess of reagents. Ensure all solvents and reagents are anhydrous.

  • Steric Hindrance: Sterically demanding amines may require longer reaction times or more forcing conditions for efficient coupling to the sulfonyl chloride.

  • Linker Stability: The sulfonamide linkage is generally stable to acidic conditions (e.g., TFA used for Boc deprotection) and basic conditions (e.g., piperidine for Fmoc deprotection), making it compatible with standard peptide synthesis protocols.

  • Choice of Resin: The swelling properties of the resin in the chosen reaction solvent are critical for reaction efficiency. Polystyrene resins are suitable for nonpolar solvents like DCM and THF, while PEG-grafted resins (e.g., TentaGel) are compatible with a wider range of polar and nonpolar solvents.[5]

Conclusion

The use of this compound as a linker in solid-phase synthesis offers a powerful and flexible platform for the generation of sulfonamide libraries. Its straightforward immobilization, robust nature, and the potential for traceless cleavage make it an attractive tool for medicinal chemists and researchers in drug discovery. The protocols provided herein offer a comprehensive guide to implementing this strategy, from resin preparation to final product release.

References

Application Notes and Protocols for 4-Hydroxybenzenesulfonyl Chloride as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Sulfonyl Chloride Chemistry in Bioconjugation

The covalent linkage of molecules to proteins, peptides, and oligonucleotides is a cornerstone of modern biotechnology and pharmaceutical development. This process, known as bioconjugation, is fundamental to the creation of antibody-drug conjugates (ADCs), the immobilization of enzymes, and the development of advanced diagnostic reagents. The choice of a linker is critical, as it dictates the stability, homogeneity, and functionality of the resulting bioconjugate.

While various chemistries have been employed for bioconjugation, targeting primary amines on lysine residues remains a prevalent strategy due to their abundance and surface accessibility on most proteins.[1] This application note details the use of 4-hydroxybenzenesulfonyl chloride as a versatile and reactive linker for the modification of biomolecules. The sulfonyl chloride moiety provides a robust handle for reaction with primary amines, forming a highly stable sulfonamide bond, a linkage known for its resistance to hydrolysis.[2] Furthermore, the presence of a hydroxyl group on the aromatic ring offers intriguing possibilities for secondary functionalization or for modulating the physicochemical properties of the final conjugate.

Principle of the Reaction: Formation of a Stable Sulfonamide Linkage

The core of this bioconjugation strategy lies in the reaction between the electrophilic sulfonyl chloride group of this compound and the nucleophilic primary amine of a lysine residue on a protein. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable sulfonamide bond and the release of hydrochloric acid.

The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.0-9.0). These conditions are a compromise: the pH needs to be high enough to deprotonate a sufficient number of lysine ε-amino groups, rendering them nucleophilic, but not so high as to cause denaturation of the protein or significant hydrolysis of the sulfonyl chloride linker.

G cluster_0 Bioconjugation Reaction Protein_NH2 Protein-NH₂ (Lysine Residue) Conjugate Protein-Sulfonamide Conjugate Protein_NH2->Conjugate + Linker This compound Linker->Conjugate + HCl HCl Conjugate->HCl +

Figure 1: General schematic of the bioconjugation reaction.

Key Features and Potential Advantages

The use of this compound as a bioconjugation linker offers several potential benefits:

  • High Stability: The resulting sulfonamide bond is known to be highly stable under physiological conditions, which is a critical attribute for therapeutic applications such as ADCs where premature drug release can lead to off-target toxicity.[2]

  • Reactivity: Sulfonyl chlorides are highly reactive electrophiles, allowing for efficient conjugation under mild conditions.[]

  • Hydrophilic Character: The hydroxyl group can increase the hydrophilicity of the linker, which may help to mitigate aggregation issues sometimes encountered when conjugating hydrophobic payloads to proteins.[4]

  • Secondary Functionalization: The hydroxyl group serves as a potential site for secondary chemical modifications, allowing for the creation of more complex bioconjugates. For example, it could be used to attach a polyethylene glycol (PEG) chain to further improve solubility and pharmacokinetic properties.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of these protocols for specific biomolecules and payloads is highly recommended.

Materials and Reagents
  • Biomolecule (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate or sodium borate buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol 1: General Procedure for Protein Conjugation

This protocol describes a general method for conjugating this compound to a protein.

  • Preparation of Biomolecule:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.

  • Preparation of Linker Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-50 mM.

    • Note: Sulfonyl chlorides are sensitive to moisture and will hydrolyze. It is crucial to use anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of linker to protein will need to be determined empirically but a starting point of 10-20 fold molar excess is recommended.

    • Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction time may require optimization.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

G cluster_0 Protein Conjugation Workflow A Prepare Protein in Reaction Buffer (pH 8.0-9.0) C Add Linker to Protein Solution (10-20x molar excess) A->C B Prepare Fresh Stock of this compound in Anhydrous DMF/DMSO B->C D Incubate for 1-2 hours at RT or 4°C C->D E Quench with Tris Buffer D->E F Purify Conjugate (SEC or Dialysis) E->F G Characterize Conjugate F->G

Figure 2: Workflow for protein conjugation with this compound.

Protocol 2: Characterization of the Bioconjugate

It is essential to characterize the resulting bioconjugate to determine the degree of labeling and to confirm its integrity.

  • Degree of Labeling (DOL):

    • The DOL, or the average number of linker molecules conjugated per protein, can be determined using various methods.

    • UV-Vis Spectroscopy: If the payload has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the conjugate, and the mass shift compared to the unconjugated protein can be used to calculate the DOL.

  • Protein Integrity and Aggregation:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the protein and to check for any aggregation or fragmentation.

    • Size-Exclusion Chromatography (SEC): SEC can be used to analyze the size distribution of the conjugate and to quantify the amount of monomer, aggregate, and fragment.

Data Presentation: Expected Outcomes and Troubleshooting

ParameterExpected OutcomePotential IssueTroubleshooting Steps
Degree of Labeling (DOL) 2-4 for a typical antibodyToo lowIncrease molar excess of linker, increase reaction time or pH.
Too highDecrease molar excess of linker, decrease reaction time or pH.
Aggregation <5% aggregate by SECHigh aggregationReduce molar excess of linker, perform reaction at a lower temperature, or use a more hydrophilic co-solvent.
Protein Recovery >80%Low recoveryEnsure efficient quenching of the reaction. Optimize purification method to minimize protein loss.

Conclusion and Future Perspectives

This compound represents a promising linker for bioconjugation, offering a combination of high reactivity and the formation of a stable sulfonamide bond. The presence of a hydroxyl group provides an additional layer of versatility, allowing for potential secondary modifications to fine-tune the properties of the bioconjugate. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this linker in their own applications, from the development of novel therapeutics to the creation of advanced diagnostic tools. Further research into the site-specific conjugation using this chemistry and the exploration of the full potential of the hydroxyl group will undoubtedly expand its utility in the field of bioconjugation.

References

Application Note: Synthesis of Anticancer Amino Acid-Sulfonamide Conjugates Using 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics has driven the exploration of diverse chemical scaffolds. Among these, sulfonamide derivatives have emerged as a prominent class of compounds, demonstrating a wide array of pharmacological activities, including significant antitumor effects.[1][2][3] The sulfonamide moiety (R-SO₂-NR'R'') is a versatile pharmacophore found in numerous clinically approved drugs.[2][4] Its incorporation into amino acid structures presents a compelling strategy for developing targeted anticancer agents. Amino acids, as the fundamental building blocks of proteins, can facilitate cellular uptake and potentially target specific metabolic pathways that are upregulated in cancer cells.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of anticancer amino acid derivatives using 4-hydroxybenzenesulfonyl chloride. This particular sulfonyl chloride is a valuable reagent for introducing a phenolic hydroxyl group, which can serve as a handle for further functionalization or act as a key pharmacophoric feature contributing to the molecule's biological activity.[6] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis and subsequent evaluation of novel amino acid-sulfonamide conjugates.

Mechanism of Action: A Multifaceted Approach

Sulfonamide-based anticancer agents exhibit a variety of mechanisms to exert their cytotoxic effects.[1][2] While the precise mechanism can vary depending on the overall molecular structure, several key pathways have been identified:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[3][7] By inhibiting CAs, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis.[7]

  • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, typically in the G1 phase, thereby preventing cancer cells from progressing through the cell division cycle.[1][2]

  • Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization and depolymerization, a critical process for cell division, leading to mitotic arrest and cell death.[1][2]

  • Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Several sulfonamide compounds have demonstrated anti-angiogenic properties by inhibiting matrix metalloproteinases (MMPs).[1][2]

The conjugation of a sulfonamide moiety to an amino acid can enhance these activities or introduce new mechanisms of action by leveraging the amino acid's role in cellular processes.

Experimental Section

This section outlines the detailed protocols for the synthesis, purification, and characterization of a representative N-(4-hydroxybenzenesulfonyl) amino acid derivative.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the amino group of an amino acid on the electrophilic sulfur atom of this compound. The reaction is typically carried out in a basic aqueous medium to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[5][8]

Reaction_Scheme cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (e.g., Leucine) Reaction + AminoAcid->Reaction SulfonylChloride 4-Hydroxybenzenesulfonyl Chloride SulfonylChloride->Reaction Derivative N-(4-hydroxybenzenesulfonyl)-Amino Acid Derivative HCl HCl Reaction->Derivative Base (e.g., NaOH) Aqueous Medium Reaction->HCl

Caption: General reaction for the synthesis of N-(4-hydroxybenzenesulfonyl)-amino acid derivatives.

Materials and Reagents
ReagentGradeSupplierCAS Number
This compound≥98%Sigma-Aldrich4025-67-6
L-Leucine≥99%Sigma-Aldrich61-90-5
Sodium HydroxideACS ReagentFisher Scientific1310-73-2
Hydrochloric Acid (concentrated)ACS ReagentVWR7647-01-0
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3
DichloromethaneHPLC GradeFisher Scientific75-09-2
MethanolHPLC GradeFisher Scientific67-56-1
Anhydrous Sodium SulfateACS ReagentSigma-Aldrich7757-82-6
Distilled Water------7732-18-5
Protocol: Synthesis of N-(4-hydroxybenzenesulfonyl)-L-Leucine
  • Preparation of Amino Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Leucine (e.g., 0.01 mol) in a 2% aqueous solution of sodium hydroxide (e.g., 50 mL). Stir the solution at room temperature until the amino acid is completely dissolved. The pH of the solution should be maintained between 8 and 10.[8]

  • Addition of Sulfonyl Chloride: Slowly add this compound (e.g., 0.01 mol) in small portions to the stirring amino acid solution over a period of 30 minutes.[] Maintain the temperature of the reaction mixture at 25°C using a water bath. Monitor and maintain the pH of the reaction mixture between 8 and 10 by adding a 2% sodium hydroxide solution as needed.[8]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The reaction is typically complete within 4-10 hours.[8]

  • Work-up and Isolation: Once the reaction is complete, cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the N-(4-hydroxybenzenesulfonyl)-L-leucine product.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold distilled water.

    • Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Alternatively, for non-crystalline products, purification can be achieved by column chromatography on silica gel.[8]

  • Drying: Dry the purified product under vacuum to a constant weight.

Experimental_Workflow A Dissolve Amino Acid in Basic Solution B Slowly Add This compound A->B C Monitor Reaction by TLC B->C D Acidify to Precipitate Product C->D E Filter and Wash the Precipitate D->E F Purify by Recrystallization or Column Chromatography E->F G Dry Product Under Vacuum F->G

Caption: A streamlined workflow for the synthesis and purification of amino acid-sulfonamide derivatives.

Characterization

The synthesized N-(4-hydroxybenzenesulfonyl)-L-leucine should be thoroughly characterized to confirm its structure and purity.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Functional group identificationCharacteristic bands for N-H stretching, S=O stretching (asymmetric and symmetric), C=O stretching (carboxylic acid), and O-H stretching (phenol and carboxylic acid).[10]
¹H and ¹³C NMR Spectroscopy Structural elucidationResonances corresponding to the protons and carbons of the amino acid and the 4-hydroxybenzenesulfonyl moieties.[11]
Mass Spectrometry (ESI-MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.[10]
Elemental Analysis Determination of elemental compositionThe experimental percentages of C, H, N, and S should be in close agreement with the calculated values.
Melting Point Purity assessmentA sharp and defined melting point range indicates a high degree of purity.

In Vitro Anticancer Activity Evaluation (General Protocol)

While the synthesis is the primary focus of this note, a brief outline for evaluating the anticancer potential of the synthesized derivatives is provided for completeness.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) should be used to assess cytotoxicity and selectivity.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) of the synthesized derivatives.

  • Data Analysis: The IC₅₀ values are calculated from dose-response curves. A lower IC₅₀ value indicates higher cytotoxic activity.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorosulfonic acid , if used in the synthesis of the sulfonyl chloride, is extremely corrosive and reacts violently with water.[12] Handle with extreme caution.

  • Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of amino acid-sulfonamide conjugates using this compound offers a promising avenue for the development of novel anticancer agents. The protocols outlined in this application note provide a detailed and reliable methodology for the preparation and characterization of these compounds. The inherent versatility of both the amino acid and the sulfonamide components allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of more effective and selective cancer therapeutics.

References

Application Note: Quantitative Analysis of Phenols by HPLC-UV Following Derivatization with 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are a broad class of analytes frequently monitored in environmental, pharmaceutical, and biological matrices. Their direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging due to high polarity, low volatility, and sometimes poor chromatographic retention or weak UV absorbance. This application note presents a detailed protocol for the analytical derivatization of phenols using 4-Hydroxybenzenesulfonyl chloride (HBSC) to form stable arylsulfonate esters. This pre-column derivatization enhances chromatographic performance on reverse-phase columns and improves UV detectability, enabling sensitive and reliable quantification. We provide a comprehensive, self-validating protocol covering the derivatization reaction, HPLC-UV analysis, and method validation principles.

Principle and Scientific Rationale

Chemical derivatization is a cornerstone of analytical chemistry, employed to modify an analyte's structure to improve its analytical properties.[1] For phenolic compounds, derivatization of the acidic hydroxyl group is a common strategy.[2] this compound (HBSC) is an effective sulfonylating agent that reacts with the nucleophilic phenoxide ion to form a stable arylsulfonate ester.[]

Causality Behind Experimental Choices:

  • Why Derivatize? The formation of the arylsulfonate ester significantly decreases the polarity of the parent phenol. This modification leads to better retention on common C18 reverse-phase HPLC columns, resulting in sharper peaks and improved separation from polar interferences often found near the solvent front.

  • Why HBSC? The benzene sulfonyl moiety introduced by HBSC is a strong chromophore, enhancing the molar absorptivity of the derivative. This allows for sensitive detection using standard HPLC-UV detectors. The reaction is robust and proceeds under mild, alkaline conditions.

  • Reaction Mechanism: The derivatization proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group is first deprotonated by a base to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the ester.

Caption: Figure 1: Derivatization of Phenol with HBSC.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating the preparation of calibration standards and quality controls alongside unknown samples.

Materials and Reagents
  • Analytes: Phenol and related phenolic compounds of interest.

  • Derivatizing Reagent: this compound (HBSC), 95%+ purity (CAS 4025-67-6).

  • Internal Standard (IS): A structurally similar phenol not expected in samples (e.g., 3,4-dimethylphenol).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Buffers & Bases: Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃), Borate Buffer (0.1 M).

  • Extraction Solvent: Dichloromethane or Ethyl Acetate.

  • Equipment: HPLC with UV Detector, analytical balance, vortex mixer, centrifuge, pH meter, 1.5 mL glass vials.

Preparation of Solutions
  • Phenol Stock Solutions (1000 mg/L): Accurately weigh 10 mg of each phenol standard and the internal standard. Dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Mixture: Prepare a mixed standard solution containing all phenols of interest and the IS at a suitable concentration (e.g., 10 mg/L) by diluting the stock solutions with methanol. This will be used to create the calibration curve.

  • HBSC Reagent Solution (10 mg/mL): Prepare fresh daily. Dissolve 100 mg of HBSC in 10 mL of acetonitrile.

  • Carbonate Buffer (0.5 M, pH ~9.5): Dissolve 2.65 g of Na₂CO₃ and 2.10 g of NaHCO₃ in 100 mL of deionized water. The use of a basic buffer is critical for deprotonating the phenol.[4][5]

Derivatization Procedure

This procedure should be applied identically to calibration standards, quality control samples, and unknowns.

  • Aliquoting: To a 1.5 mL glass vial, add 100 µL of the aqueous sample or calibration standard.

  • Add Internal Standard: Spike with 10 µL of a 10 mg/L IS solution.

  • Buffering: Add 100 µL of the carbonate buffer (pH ~9.5). Vortex for 10 seconds. An alkaline pH is essential to facilitate the formation of the phenoxide ion needed for the reaction.[5]

  • Derivatization: Add 200 µL of the HBSC reagent solution. Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching & Extraction: After cooling to room temperature, add 500 µL of dichloromethane (or ethyl acetate) and 200 µL of deionized water. Vortex vigorously for 1 minute to extract the derivatized phenols into the organic layer.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Sample Collection: Carefully transfer the lower organic layer to a clean vial using a glass syringe.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water). The sample is now ready for injection.

Analytical Methodology & Workflow

The derivatized phenols are well-suited for analysis by reverse-phase HPLC with UV detection.

HPLC-UV Conditions
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution. A good starting point is 50:50 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Monitor at 254 nm for general-purpose detection of the benzene sulfonyl chromophore.

Experimental Workflow Diagram

G A Sample/Standard (100 µL) B Add Buffer (pH 9.5) & Internal Standard A->B C Add HBSC Reagent (200 µL in ACN) B->C D Incubate (60°C, 30 min) C->D E Liquid-Liquid Extraction (DCM or EtOAc) D->E F Evaporate Organic Layer (Nitrogen Stream) E->F G Reconstitute (100 µL Mobile Phase) F->G H Inject into HPLC-UV (10 µL) G->H I Data Analysis & Quantification H->I

Caption: Figure 2: Overall Analytical Workflow.

Method Validation and Expected Performance

A trustworthy protocol must be validated to ensure it is fit for purpose. The following parameters should be assessed.

Calibration and Linearity

Prepare a series of calibration standards from the working standard mixture (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) and process them through the entire derivatization and analysis protocol. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The relationship should be linear with a coefficient of determination (r²) ≥ 0.995.

Precision, Accuracy, and Recovery

Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range in replicate (n=5) on the same day (intra-day precision) and on three different days (inter-day precision).

  • Precision is expressed as the relative standard deviation (%RSD), which should ideally be <15%.

  • Accuracy is determined by comparing the measured concentration to the nominal concentration and expressed as a percentage.

  • Recovery can be assessed by comparing the peak area of a pre-spiked (before extraction) sample to a post-spiked (after extraction) sample.

Table 1: Representative Method Performance Data (Hypothetical)

ParameterLow QC (0.3 mg/L)Mid QC (3.0 mg/L)High QC (8.0 mg/L)Acceptance Criteria
Intra-day RSD (n=5) 6.8%4.5%3.1%< 15%
Inter-day RSD (n=5) 8.9%6.2%5.4%< 15%
Accuracy 104.2%98.7%101.5%85 - 115%
Extraction Recovery 91%94%93%> 80%

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Derivative Peak Incorrect pH (too low)Ensure buffer pH is >9.0 to facilitate phenoxide formation.
Degraded HBSC reagentPrepare HBSC solution fresh daily. Store solid HBSC in a desiccator.
Incomplete reactionIncrease incubation time or temperature slightly (e.g., 70°C for 45 min). Ensure sufficient reagent is present.
Poor Peak Shape/Tailing Column degradationFlush column or replace if necessary.
Incompatible reconstitution solventEnsure the sample is reconstituted in a solvent identical to or weaker than the initial mobile phase.
High Background Noise Contaminated reagents or glasswareUse HPLC-grade solvents and thoroughly clean all glassware. Run a reagent blank.
Excess derivatizing reagentOptimize the amount of HBSC added. Ensure the extraction step efficiently removes unreacted HBSC.

Conclusion

The derivatization of phenols with this compound is a robust and effective strategy for enhancing their analysis by HPLC-UV. The formation of stable arylsulfonate esters improves chromatographic retention and provides a strong chromophore for sensitive UV detection. By following the detailed, self-validating protocol outlined in this application note, researchers can achieve reliable and accurate quantification of phenolic compounds in a variety of complex matrices.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The following information is curated to ensure scientific accuracy and provide practical, field-proven insights.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound from a reaction mixture.

Issue 1: The crude product is a dark, oily, or tarry substance.

Question: My reaction mixture, after quenching, has yielded a dark brown or black oily residue instead of a solid. What could be the cause, and how can I rectify this?

Answer: The formation of a dark, intractable material is a common problem and can be attributed to several factors, primarily related to the initial sulfonation of phenol.

Causality:

  • Oxidation of Phenol: Phenol is highly susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents. This leads to the formation of colored byproducts like quinones.[1]

  • Side Reactions: At higher temperatures, various side reactions can occur, leading to the formation of polymeric materials.[1]

  • Impurities in Starting Material: The presence of impurities in the initial phenol can lead to discoloration during the reaction.[1]

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature during the sulfonation of phenol. For the preparation of the para-isomer (4-hydroxybenzenesulfonic acid), which is the precursor to this compound, maintaining a temperature around 100-110°C is crucial.[1] Deviations can lead to the formation of the ortho-isomer or undesired byproducts.[1][2][3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of phenol.[1]

  • Starting Material Purity: Ensure the use of high-purity, colorless phenol. If the phenol is discolored, consider purifying it by distillation before use.[1]

  • Purification of the Intermediate: Before converting the 4-hydroxybenzenesulfonic acid to the sulfonyl chloride, it is advisable to purify the sulfonic acid. This can be achieved by recrystallization from a suitable solvent or by converting it to a salt, followed by recrystallization and acidification.[1]

Issue 2: Low yield of the desired this compound.

Question: I have obtained a very low yield of my target compound after the purification process. What are the likely reasons, and how can I improve the yield?

Answer: Low yields can stem from incomplete reaction, side reactions, or losses during the workup and purification stages.

Causality:

  • Incomplete Sulfonation: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of phenol to 4-hydroxybenzenesulfonic acid.[1][4]

  • Isomer Formation: The sulfonation of phenol can produce both ortho- and para-phenolsulfonic acids. The ratio of these isomers is highly dependent on the reaction temperature.[1][2][3] If the separation of these isomers is not efficient, the yield of the desired para-isomer will be reduced.

  • Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze back to 4-hydroxybenzenesulfonic acid, especially during aqueous workup.[5]

  • Losses during Extraction: The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.

Troubleshooting Steps:

  • Optimize Sulfonation Conditions: Ensure the sulfonation reaction is carried out for an adequate duration (typically 2-6 hours) and at the correct temperature (100-110°C for the para-isomer) to maximize the formation of the desired intermediate.[1]

  • Efficient Isomer Separation: If a mixture of isomers is formed, their separation can be challenging due to similar physical properties.[1] Fractional crystallization of their salts is a common method to separate them.[1]

  • Anhydrous Conditions: During the conversion of the sulfonic acid to the sulfonyl chloride (e.g., using thionyl chloride or phosphorus pentachloride), and during the subsequent workup, it is critical to maintain anhydrous conditions to prevent hydrolysis.[6]

  • Workup Procedure: When quenching the reaction, it is often poured onto crushed ice.[6] The sulfonyl chloride, being denser than water, will separate. It is important to separate the product from the aqueous layer as quickly as possible to minimize hydrolysis.[6] Washing the crude product with cold water can help remove water-soluble impurities.

Issue 3: Difficulty in purifying the final product by recrystallization.

Question: I am having trouble getting my this compound to crystallize, or it is "oiling out" during recrystallization. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is often due to the choice of solvent or the presence of impurities.

Causality:

  • Inappropriate Solvent System: The chosen recrystallization solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] For this compound, which has a reported melting point of 90-92°C, solvents like methylene chloride have been used for recrystallization.[][10] A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[7] Common solvent mixtures for recrystallization include n-hexane/acetone and n-hexane/ethyl acetate.[11]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Slow Cooling: Allow the solution to cool slowly to encourage the formation of larger, purer crystals.[7] Rapid cooling can trap impurities.

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

Issue 4: Product is contaminated with unreacted starting materials or side products.

Question: My purified product shows contamination with phenol, disubstituted phenols, or sulfones. How can I remove these impurities?

Answer: These impurities arise from the initial sulfonation reaction and require specific purification strategies.

Causality:

  • Phenol: Unreacted starting material.

  • Disubstituted Phenols: Such as phenol-2,4-disulfonic acid, can form, especially at higher temperatures or with an excess of the sulfonating agent.[1]

  • Sulfones: Bis(hydroxyphenyl) sulfones are also potential byproducts.[1]

Troubleshooting Steps:

  • Control of Reaction Stoichiometry: Use the correct molar ratio of phenol to the sulfonating agent to minimize the formation of polysubstituted products.[4]

  • Aqueous Extraction: Unreacted phenol and the more water-soluble di- and tri-sulfonated phenols can be removed by washing the crude product with water or a dilute basic solution. The resulting phenolate and sulfonate salts are more water-soluble.

  • Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities. The choice of the stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents) is critical for achieving good separation.[4]

  • Recrystallization: A carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving the impurities in the mother liquor.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take when handling this compound and the reagents used in its synthesis?

A1: Safety is paramount.

  • This compound: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[12][13]

  • Phenol: Phenol is toxic and corrosive and can be absorbed through the skin.[4] Handle it in a well-ventilated fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid: This is highly corrosive and causes severe burns.[4] It also reacts exothermically with water.

  • Thionyl Chloride/Phosphorus Pentachloride: These are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood.

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point: A sharp melting point close to the literature value (90-92°C) is a good indicator of purity.[][14] Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample and detecting trace impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product.[15]

Q3: What is the role of temperature in the initial sulfonation of phenol?

A3: Temperature plays a critical role in determining the product distribution during the sulfonation of phenol.

  • Low Temperature (e.g., 25-40°C): The reaction is under kinetic control, and the major product is the ortho-phenolsulfonic acid.[1][2]

  • High Temperature (e.g., 100-110°C): The reaction is under thermodynamic control, and the major product is the para-phenolsulfonic acid, which is the desired precursor for this compound.[1][2]

III. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methylene chloride or a mixture of n-hexane and ethyl acetate).[10][11]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.[8]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

ParameterValue
Melting Point90-92°C[][14]
Molecular Weight192.62 g/mol [15][16]
AppearanceWhite to off-white solid[14]

IV. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Phenol Phenol Sulfonation Sulfonation Phenol->Sulfonation H2SO4, 100-110°C 4-Hydroxybenzenesulfonic_Acid 4-Hydroxybenzenesulfonic_Acid Sulfonation->4-Hydroxybenzenesulfonic_Acid Chlorination Chlorination 4-Hydroxybenzenesulfonic_Acid->Chlorination SOCl2 or PCl5 Crude_Product Crude_Product Chlorination->Crude_Product Extraction Extraction Crude_Product->Extraction Aqueous Workup Recrystallization Recrystallization Extraction->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Troubleshooting_Logic Start Start Crude_Product_Issue Crude_Product_Issue Start->Crude_Product_Issue Dark_Oily Dark_Oily Crude_Product_Issue->Dark_Oily Yes Low_Yield Low_Yield Crude_Product_Issue->Low_Yield No Solution_Oxidation Solution_Oxidation Dark_Oily->Solution_Oxidation Check Temp, Inert Atm. Recrystallization_Fails Recrystallization_Fails Low_Yield->Recrystallization_Fails No Solution_Hydrolysis Solution_Hydrolysis Low_Yield->Solution_Hydrolysis Yes, Check Anhydrous Cond. Impure_Product Impure_Product Recrystallization_Fails->Impure_Product No Solution_Solvent Solution_Solvent Recrystallization_Fails->Solution_Solvent Yes, Change Solvent Solution_Chromatography Solution_Chromatography Impure_Product->Solution_Chromatography Yes, Use Chromatography

References

Technical Support Center: Navigating Impurities in Commercial 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 4-Hydroxybenzenesulfonyl chloride (4-HBSCl). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common issues arising from impurities in commercial-grade 4-HBSCl, providing in-depth troubleshooting advice and practical solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing lower than expected yields in my sulfonamide synthesis using a new batch of 4-HBSCl. What could be the primary cause?

Low yields are a frequent concern and often point to the purity of your 4-HBSCl. The most probable culprit is the presence of 4-hydroxybenzenesulfonic acid , the hydrolysis product of 4-HBSCl.[1] The sulfonyl chloride functional group is highly susceptible to moisture, and improper storage or handling can lead to its conversion into the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, thus reducing the effective concentration of your starting material and leading to diminished yields.[1]

Q2: My reaction is complete, but I'm having difficulty purifying my desired product. I see multiple spots on my TLC plate that are close to my product's Rf value. What could these be?

This issue often arises from process-related impurities inherent to the manufacturing of 4-HBSCl. The synthesis involves the chlorosulfonation of phenol, an electrophilic aromatic substitution reaction that can yield several isomers and byproducts.[2] You are likely observing:

  • o-Hydroxybenzenesulfonyl chloride : An isomeric impurity formed alongside the desired para-substituted product. Its similar polarity can make chromatographic separation challenging.

  • Phenol-2,4-disulfonic acid derivatives : Over-sulfonation of the phenol ring can lead to disubstituted products, which will have different polarities and reactivity.[2]

  • 4,4'-Dihydroxy diphenyl sulfone : A common byproduct formed during the sulfonation of phenol, which can be present in the starting material.[3]

Q3: After my reaction workup, I have a persistent colored impurity in my product. What is its likely origin?

Colored impurities are often the result of phenol oxidation during the synthesis of 4-HBSCl.[2] Phenol is susceptible to oxidation, which can form highly colored byproducts such as quinones. These can be carried through the reaction and be difficult to remove from the final product.

Troubleshooting Guide

Problem 1: Low Reaction Yield in Sulfonylation
  • Symptoms : The reaction does not go to completion, or the yield of the desired sulfonamide is significantly lower than expected.

  • Root Cause Analysis : The primary suspect is the hydrolysis of 4-HBSCl to 4-hydroxybenzenesulfonic acid.

  • Troubleshooting Workflow :

A Low Yield Observed B Suspect 4-HBSCl Hydrolysis A->B C Confirm Presence of 4-Hydroxybenzenesulfonic Acid B->C Analytical Check D Implement Corrective Actions C->D Impurity Confirmed E Use Anhydrous Conditions D->E F Purify 4-HBSCl D->F G Store 4-HBSCl Properly D->G

Caption: Troubleshooting workflow for low sulfonylation yield.

  • Detailed Steps :

    • Analytical Confirmation : Before use, assess the purity of your 4-HBSCl. A simple method is to acquire a proton NMR spectrum in a dry solvent (e.g., CDCl₃). The presence of a significant amount of the sulfonic acid impurity will be evident.

    • Ensure Anhydrous Conditions : Rigorously dry all glassware and use anhydrous solvents for your reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from degrading the reagent.[1]

    • Purification of 4-HBSCl : If significant hydrolysis has occurred, the reagent can be purified. See the detailed protocol below.

    • Proper Storage : Store 4-HBSCl in a desiccator under an inert atmosphere and away from light.

Problem 2: Product Contamination with Isomeric Impurities
  • Symptoms : Difficulty in product purification, presence of multiple isomers in the final product as detected by NMR or LC-MS.

  • Root Cause Analysis : The presence of isomeric sulfonyl chlorides in the starting material.

  • Troubleshooting Steps :

    • Characterize the Impurity : Use analytical techniques such as HPLC or GC-MS to identify and quantify the isomeric impurities in your 4-HBSCl.

    • Optimize Purification : Develop a robust purification strategy for your final product. This may involve:

      • Recrystallization : Carefully select a solvent system that allows for the selective crystallization of your desired isomer.

      • Chromatography : Employ a high-resolution chromatography technique, such as preparative HPLC, to separate the isomers.

Analytical Protocols

A summary of potential impurities and their characteristics is provided below:

ImpurityOriginMolar Mass ( g/mol )Potential Impact
4-Hydroxybenzenesulfonic acidDegradation (Hydrolysis)174.17Reduced reactivity, lower yield
o-Hydroxybenzenesulfonyl chlorideSynthesis (Isomerization)192.62Formation of isomeric byproducts
Phenol-2,4-disulfonic acidSynthesis (Over-sulfonation)254.23Formation of di-sulfonated byproducts
4,4'-Dihydroxy diphenyl sulfoneSynthesis (Byproduct)250.27Potential for side reactions
Unreacted PhenolSynthesis (Incomplete reaction)94.11Can lead to side reactions
Colored Impurities (e.g., Quinones)Synthesis (Oxidation)VariableProduct discoloration
Experimental Protocol: Purification of 4-HBSCl by Recrystallization

This protocol is designed to remove polar impurities such as 4-hydroxybenzenesulfonic acid.

  • Dissolution : In a fume hood, dissolve the impure 4-HBSCl in a minimum amount of a suitable hot solvent. A non-polar solvent in which 4-HBSCl is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Toluene or a mixture of toluene and hexanes can be effective.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

A Impure 4-HBSCl B Dissolve in Minimum Hot Solvent A->B C Cool Slowly to Induce Crystallization B->C D Isolate Crystals by Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Purified 4-HBSCl F->G

Caption: Recrystallization workflow for 4-HBSCl purification.

References

Technical Support Center: Navigating Side Reactions of 4-Hydroxybenzenesulfonyl Chloride with Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for managing the complex reactivity of 4-hydroxybenzenesulfonyl chloride (HBSC) with bifunctional molecules. Our goal is to equip you with the foundational knowledge and practical solutions to mitigate common side reactions, improve yield, and ensure the purity of your target compounds.

Section 1: Fundamental Principles of Reactivity

This compound is a valuable reagent, but its utility is matched by its complex reactivity profile. It contains two key functional groups: a highly electrophilic sulfonyl chloride (-SO₂Cl) and a nucleophilic phenolic hydroxyl (-OH). When reacting with bifunctional molecules (e.g., amino alcohols, aminophenols), a competition between multiple reaction pathways is initiated. Understanding these pathways is the first step toward controlling them.

The primary reaction involves the nucleophilic attack of a functional group on the bifunctional molecule at the electron-deficient sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1] However, the presence of a second nucleophilic group on the same molecule, and the hydroxyl group on HBSC itself, creates the potential for several undesired side reactions.

Key Reactivity Challenges:
  • Chemoselectivity: When the bifunctional molecule contains two different nucleophiles, such as an amine and a hydroxyl group, the sulfonyl chloride can react with either one. Generally, amines are stronger nucleophiles than alcohols or phenols, but reaction conditions can drastically alter this selectivity.[1][2][3]

  • Bis-Sulfonylation: With substrates like diamines or diols, the reagent can react at both nucleophilic sites, leading to cross-linked or doubly modified products when mono-substitution is desired.

  • Self-Condensation/Polymerization: The phenolic hydroxyl of one HBSC molecule can attack the sulfonyl chloride of another, particularly under basic conditions. This leads to the formation of oligomeric or polymeric sulfonates, which often present as insoluble precipitates.

Below is a diagram illustrating the potential reaction pathways when HBSC is reacted with a generic amino alcohol.

reactants HBSC + Bifunctional Nucleophile (H₂N-R-OH) desired Desired Product (N-Sulfonylation) reactants->desired Favored Pathway (Controlled Conditions) side1 Side Product (O-Sulfonylation) reactants->side1 Competing Reaction side2 Side Product (Bis-Sulfonylation) reactants->side2 Stoichiometry Issue side3 Side Product (HBSC Polymerization) reactants->side3 Base-Induced Self-Condensation start 1. HBSC + BTSA in Aprotic Solvent protected 2. In Situ Formation of Protected HBSC (TMS-Ether) start->protected add_amine 3. Add Bifunctional Amine + Organic Base (e.g., TEA) protected->add_amine reaction 4. Selective N-Sulfonylation Reaction add_amine->reaction workup 5. Aqueous Workup (e.g., dilute HCl) reaction->workup final 6. Pure Product (TMS group removed) workup->final

References

Technical Support Center: Optimizing Sulfonylation with 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing reaction conditions for sulfonylation using 4-hydroxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, ensuring higher yields, purity, and reproducibility. We will move from frequently encountered questions to deep troubleshooting, grounded in mechanistic principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when using this compound.

Question 1: My sulfonylation reaction with this compound is giving a very low yield. What are the most likely causes?

Low yields are often traced back to one of four areas: suboptimal base selection, solvent effects, reaction temperature, or the stability of the starting material.

  • Base Selection: The choice of base is critical. While tertiary amines like triethylamine (TEA) or pyridine are commonly used, their basicity and nucleophilicity can influence the reaction path. Pyridine, for instance, can act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium salt intermediate. However, if the substrate phenol is sterically hindered, a bulkier, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be more effective.

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the sulfonyl chloride. Dichloromethane (DCM) and chloroform are common choices for their inertness. Aprotic polar solvents like acetonitrile can sometimes accelerate the reaction but may also promote side reactions.

  • Temperature: These reactions are often run at 0 °C and allowed to warm to room temperature. Running the reaction at too high a temperature can lead to the decomposition of the sulfonyl chloride or the formation of undesired byproducts.

  • Reagent Stability: this compound can be sensitive to moisture. Ensure the reagent is of high purity and has been stored under anhydrous conditions. The presence of water can hydrolyze the sulfonyl chloride back to the corresponding sulfonic acid, halting the desired reaction.

Question 2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities?

The most common side products in this reaction stem from the reactivity of the 4-hydroxy group on the sulfonyl chloride itself or from reactions with the base.

  • Sulfonic Anhydride Formation: In the presence of a base, two molecules of the sulfonyl chloride can react to form a sulfonic anhydride. This species is also a sulfonating agent but its formation consumes your primary reagent. Using a slight excess of the phenol substrate can sometimes mitigate this.

  • Polymerization/Oligomerization: The phenolic hydroxyl group of this compound can react with another molecule of the sulfonyl chloride, leading to oligomeric or polymeric byproducts. This is particularly problematic if the reaction is run at elevated temperatures or for extended periods.

  • Reaction with Base: If using a nucleophilic base like pyridine, it can be sulfonylated itself, leading to the formation of a sulfonylpyridinium salt. While this can be a catalytically active intermediate, its accumulation can complicate purification.

Question 3: Does the phenolic -OH group on the this compound need to be protected?

This is a critical consideration. While direct sulfonylation without protection is often attempted first, protecting the hydroxyl group can significantly improve the outcome, especially if you are struggling with low yields or complex product mixtures due to the side reactions mentioned above.

  • When to Protect: If your substrate phenol is particularly valuable or if initial attempts result in significant byproduct formation related to self-reaction, protection is highly recommended.

  • Choice of Protecting Group: An acid-labile protecting group like a silyl ether (e.g., TBDMS) or a base-stable, but readily cleavable group like a methoxymethyl (MOM) ether are common choices. The selection depends on the overall synthetic route and the stability of your substrate to the deprotection conditions. For instance, a TBDMS group can be easily removed with a fluoride source like TBAF.

Question 4: What is the best method for purifying the final sulfonate ester product?

Purification strategy depends on the physical properties of your product.

  • Direct Crystallization: If the desired sulfonate ester is a stable, crystalline solid and the impurities are significantly different in polarity, direct crystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective and scalable method.

  • Silica Gel Chromatography: This is the most common method for purifying sulfonate esters, especially when they are oils or when impurities have similar polarities. A typical eluent system would be a gradient of ethyl acetate in hexanes. It's crucial to carefully analyze the crude reaction mixture by TLC first to determine the optimal solvent system for separation.

  • Aqueous Work-up: Before any chromatographic purification, a thorough aqueous work-up is essential. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted this compound or the corresponding sulfonic acid.

Section 2: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving persistent issues.

Problem 1: Reaction Fails to Proceed or Stalls

Symptoms: TLC analysis shows only starting material (both the phenol substrate and sulfonyl chloride) even after several hours.

Caption: Workflow for diagnosing stalled sulfonylation reactions.

Problem 2: Formation of a Persistent, Insoluble Precipitate

Symptom: A solid crashes out of the reaction mixture soon after adding the reagents, and the reaction does not proceed.

This is often due to the formation of an insoluble salt of your starting phenol with the base, particularly if you are using a base like triethylamine and a more acidic phenol in a non-polar solvent like DCM.

  • Diagnostic Test: Try to take a small sample of the precipitate and check its solubility in different solvents. If it dissolves in a more polar solvent, solubility is likely the issue.

  • Solution 1: Change the Solvent: Switch to a more polar aprotic solvent that can better solvate the phenoxide salt, such as acetonitrile or THF.

  • Solution 2: Change the Base: Pyridine is often a better choice in these cases as it tends to form more soluble salts and also acts as a nucleophilic catalyst.

  • Solution 3: Order of Addition: Try adding the sulfonyl chloride to a solution of the phenol and base, rather than adding the base last. This can sometimes prevent the immediate precipitation of the phenoxide salt.

Problem 3: Product Decomposition During Work-up or Purification

Symptom: The desired product is observed in the crude reaction mixture (by TLC or LC-MS), but is lost during aqueous work-up or silica gel chromatography.

Sulfonate esters can be susceptible to hydrolysis, especially if they are derived from electron-deficient phenols, making the sulfonate a better leaving group.

  • Hydrolysis during Work-up: Avoid unnecessarily strong acidic or basic washes. Use dilute solutions (e.g., 0.5M HCl) and minimize contact time. Ensure the work-up is performed at a low temperature (e.g., in an ice bath).

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive sulfonate esters.

    • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent, then packing the column.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

    • Minimize Purification Time: Run the column as quickly as possible while still achieving good separation.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Sulfonylation

This protocol serves as a robust starting point for optimization.

  • To a stirred solution of the phenol substrate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Argon) at 0 °C, add pyridine (1.5 eq.).

  • Stir the solution for 10 minutes at 0 °C.

  • Add this compound (1.2 eq.) portion-wise over 5 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or crystallization.

Table 1: Comparison of Common Reaction Conditions
ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (For Sensitive Products)Rationale
Base Pyridine (1.5 eq.)DBU (1.3 eq.)2,6-Lutidine (1.5 eq.)Pyridine acts as a nucleophilic catalyst. DBU is a strong, non-nucleophilic base for hindered cases. Lutidine is a non-nucleophilic base that is less basic than DBU, good for preventing side reactions.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Tetrahydrofuran (THF)DCM is inert and common. MeCN can improve solubility of salts. THF is a good general-purpose ethereal solvent.
Temperature 0 °C to RTRT to 40 °C-10 °C to RTHigher temperatures may be needed for less reactive substrates. Lower temperatures improve selectivity and stability.
Sulfonyl Chloride (eq.) 1.21.51.1A slight excess drives the reaction. A larger excess may be needed for sluggish reactions. A smaller excess minimizes side products.

Diagram: General Reaction Mechanism

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base BaseH Base-H⁺ Phenoxide_ref Ar-O⁻ SulfonylCl HO-Ph-SO₂Cl Product Ar-O-SO₂-Ph-OH SulfonylCl->Product Chloride Cl⁻ SulfonylCl->Chloride - Cl⁻ Phenoxide_ref->SulfonylCl Attack on Sulfur

Caption: Mechanism of base-mediated O-sulfonylation of a phenol.

Technical Support Center: Recrystallization of 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 4-hydroxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2][3] For this compound, which is a key reagent in the synthesis of sulfonamides and other derivatives, high purity is crucial.[][5][6] Impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications. The most common impurity is the corresponding 4-hydroxybenzenesulfonic acid, which forms via hydrolysis.[7]

Q2: What are the key physical and chemical properties of this compound to consider during recrystallization?

Understanding the properties of this compound is fundamental to a successful recrystallization. Key data is summarized in the table below.

PropertyValueSignificance for Recrystallization
Appearance White to light yellow solidA significant color change may indicate the presence of impurities.
Melting Point 90-92 °C[][8][9]A broad or depressed melting point after recrystallization suggests impure material.
Molecular Weight 192.62 g/mol [8][9][10]Necessary for calculating molar quantities.
Solubility Slightly soluble in chloroform.[8] Soluble in other organic solvents like dichloromethane and ether.[11] Generally insoluble in water.[11]The choice of solvent is critical for effective purification.
Reactivity Highly susceptible to hydrolysis by moisture, forming 4-hydroxybenzenesulfonic acid.All steps must be conducted under anhydrous (dry) conditions to prevent degradation of the starting material.[7]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3][12] For this compound, a non-polar or moderately polar aprotic solvent is generally preferred to minimize the risk of hydrolysis.

A two-solvent system is often effective. Here's a logical approach to solvent selection:

  • Primary (Good) Solvent: A solvent that readily dissolves this compound at or near its boiling point. Examples include dichloromethane, chloroform, or ethyl acetate.

  • Secondary (Poor) Solvent: A non-polar solvent in which the compound is poorly soluble, even at higher temperatures. Hexanes or heptane are common choices.

The process involves dissolving the crude material in a minimal amount of the hot primary solvent, followed by the slow addition of the hot secondary solvent until the solution becomes slightly cloudy. This indicates that the solution is saturated.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem 1: The compound will not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent.

  • Solution: Add small portions of the hot solvent until the solid dissolves completely.[7] Be patient and allow time for dissolution after each addition. Avoid adding a large excess of solvent, as this will reduce your yield.[13]

  • Possible Cause: The chosen solvent is inappropriate.

  • Solution: If a large volume of solvent has been added and the solid remains undissolved, the solvent is likely a poor choice. Evaporate the current solvent and select a more suitable one based on solubility tests.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was used).

  • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration of the solute.[1][13] Once the volume is reduced, allow the solution to cool again.

  • Possible Cause: The cooling process is too slow, or the solution is too clean (lacks nucleation sites).

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1][13] The microscopic scratches provide a surface for crystal growth.

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution.[13] This acts as a template for further crystallization.

    • Lower Temperature: If crystals do not form at room temperature, cool the flask in an ice bath.[1]

Problem 3: The compound "oils out" instead of forming crystals.

  • "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to ensure the compound remains dissolved as it cools.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.

Problem 4: The recrystallized product has a low melting point or a broad melting range.

  • Possible Cause: The presence of impurities. This could be due to incomplete removal of the sulfonic acid byproduct or trapped solvent.

  • Solution:

    • Repeat Recrystallization: A second recrystallization will often improve purity.

    • Thorough Washing: When filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities on the crystal surface.[1]

    • Complete Drying: Ensure the crystals are completely dry before measuring the melting point. Residual solvent can act as an impurity and depress the melting point.

Problem 5: The overall yield is very low.

  • Possible Cause: Using too much solvent during dissolution.

  • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: If you need to filter insoluble impurities from the hot solution, do so quickly and use pre-heated glassware to prevent the product from crystallizing on the filter paper.

  • Possible Cause: Significant hydrolysis of the sulfonyl chloride.

  • Solution: Ensure all glassware is oven-dried and the solvents are anhydrous. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if working on a small scale or if the material is particularly valuable.[7]

Experimental Protocol: Two-Solvent Recrystallization

This protocol provides a step-by-step method for the recrystallization of this compound using a dichloromethane/hexane solvent system.

Materials:

  • Crude this compound

  • Dichloromethane (anhydrous)

  • Hexane (anhydrous)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Saturation: While the dichloromethane solution is hot, slowly add hot hexane dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot dichloromethane until the cloudiness disappears.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can place the flask in an insulated container.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to obtain the purified this compound.

Visualizing the Workflow

Below are diagrams illustrating the decision-making process for troubleshooting common recrystallization issues.

Caption: Troubleshooting workflow for inducing crystallization.

Caption: Decision tree for diagnosing the cause of low recrystallization yield.

References

Formation of chlorides from alcohols with 4-Hydroxybenzenesulfonyl chloride instead of sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert protocols for the conversion of alcohols to alkyl chlorides using 4-hydroxybenzenesulfonyl chloride. As Senior Application Scientists, we have designed this center to address the nuanced challenges of this reaction, moving beyond simple sulfonate formation to achieve direct chlorination.

Introduction: A Two-Step Reaction in a Single Pot

The conversion of alcohols to alkyl chlorides using a sulfonyl chloride is a powerful transformation that avoids the often harsh acidic conditions of reagents like concentrated HCl or the side reactions associated with thionyl chloride (SOCl₂).[1][2] The reaction proceeds through a two-step mechanism that can typically be performed in a single reaction vessel:

  • Activation of the Alcohol: The alcohol first reacts with the sulfonyl chloride to form a sulfonate ester intermediate. This is a critical step, as it transforms the poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate).[3][4]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), either from the sulfonyl chloride reagent itself or an added salt, then displaces the sulfonate ester in a nucleophilic substitution reaction (typically SN2) to yield the final alkyl chloride.[5]

The use of this compound introduces a specific consideration: the presence of a phenolic hydroxyl group on the reagent. This guide will address the implications of this functionality and how to manage it for a successful reaction.

Mechanism of Action

The overall transformation is a sequential activation-substitution process. The efficiency of the second step (conversion to the chloride) is highly dependent on reaction conditions.

Mechanism cluster_step2 Step 2: Nucleophilic Substitution Alcohol R-OH SulfonateEster R-O-SO₂-Ph-OH (Sulfonate Ester) Alcohol->SulfonateEster Attacks S; Cl⁻ leaves SulfonylChloride p-HO-Ph-SO₂Cl SulfonylChloride->SulfonateEster Base Base (e.g., Pyridine) ProtonatedBase Base-H⁺ Cl⁻ Base->ProtonatedBase Removes H⁺ SulfonateEster_ref SulfonateEster->SulfonateEster_ref ChlorideSource Cl⁻ AlkylChloride R-Cl (Product) ChlorideSource->AlkylChloride Sₙ2 Attack LeavingGroup ⁻O-SO₂-Ph-OH (Sulfonate Anion) AlkylChloride->LeavingGroup Displaces SulfonateEster_ref->AlkylChloride

Caption: Reaction mechanism for alcohol to alkyl chloride conversion.

Frequently Asked Questions (FAQs)

Q1: Why choose a sulfonyl chloride over thionyl chloride (SOCl₂) for chlorination?

While thionyl chloride is effective, its reaction with secondary alcohols can proceed via an SNi (internal return) mechanism, leading to retention of stereochemistry, which may not be desired.[6][7] Adding a base like pyridine forces an SN2 mechanism with inversion.[6] Sulfonyl chlorides, in the presence of a non-nucleophilic base, reliably activate the alcohol for a clean SN2 displacement by a chloride ion, offering better stereochemical control.[2][8] Furthermore, the gaseous byproducts of SOCl₂ (SO₂ and HCl) can be problematic for scale-up and for acid-sensitive substrates.[9]

Q2: Will the hydroxyl group on this compound interfere with the reaction?

Yes, this is a critical consideration. The phenolic -OH is acidic and can be deprotonated by the base used in the reaction (e.g., pyridine). This can lead to side reactions, such as polymerization or reaction with another molecule of the sulfonyl chloride. For this reason, it is often preferable to use a protected version, such as 4-methoxybenzenesulfonyl chloride, or to carefully control the stoichiometry and reaction conditions. If using this compound is necessary, using exactly one equivalent of base relative to the alcohol may be required to minimize side reactions of the phenol.

Q3: Is this a one-step or two-step reaction? I only want the alkyl chloride, not the sulfonate.

It is best described as a one-pot, two-step reaction. The sulfonate ester is a necessary intermediate.[3][5] To ensure the reaction proceeds to the alkyl chloride, you must ensure a sufficient source of chloride ions is present and that the reaction conditions (solvent, temperature) favor the second (SN2) step. In many cases, the HCl generated during the initial ester formation (and trapped by the base) provides the chloride nucleophile.

Q4: What is the role of the base (e.g., pyridine, triethylamine)?

The base serves two primary functions:

  • It neutralizes the HCl generated during the formation of the sulfonate ester, preventing it from causing acid-catalyzed side reactions with the starting alcohol (like dehydration).[2]

  • It can act as a catalyst for the initial sulfonate ester formation.[5]

Pyridine is often used as both the base and the solvent.

Q5: What happens to the stereochemistry at the alcohol's carbon center?

The reaction pathway involves two distinct steps at the chiral center:

  • Sulfonate formation: This step occurs at the oxygen atom of the alcohol, so the stereochemistry of the carbon center is unchanged (retention).[4]

  • Chloride displacement: This is an SN2 reaction, which proceeds via backside attack. This step results in the inversion of the stereocenter.[10]

The overall process results in a net inversion of stereochemistry from the starting alcohol to the final alkyl chloride.

Detailed Experimental Protocol

This protocol provides a general methodology for the chlorination of a secondary alcohol. Conditions should be optimized for specific substrates.

Materials:

  • Secondary Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Pyridine (as solvent, ~0.2 M concentration)

  • Anhydrous Dichloromethane (DCM) for extraction

  • 5% HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the secondary alcohol (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add this compound (1.2 eq) portion-wise to the stirred solution. Ensure the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating (40-50 °C) to drive the conversion of the sulfonate intermediate to the alkyl chloride.

  • Workup - Quenching: Once the starting material is consumed and the chloride product is maximized, carefully pour the reaction mixture into a separatory funnel containing cold 5% HCl solution. This will neutralize the pyridine.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure alkyl chloride.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Alkyl Chloride 1. Reagent Quality: this compound is moisture-sensitive and can hydrolyze over time.[11] 2. Insufficient Activation: The sulfonate ester did not form. This can be due to steric hindrance in the alcohol. 3. Reaction Not Driven to Completion: The sulfonate intermediate is stable and requires energy to be displaced.1. Use a fresh bottle of the reagent or purify it before use. Ensure all glassware is dry and the reaction is under an inert atmosphere. 2. Increase reaction time or temperature for the initial activation step. For highly hindered alcohols, a more reactive sulfonyl chloride (e.g., triflic anhydride) might be needed, though this would form a triflate. 3. After confirming sulfonate formation via TLC/LC-MS, heat the reaction mixture (e.g., 40-60 °C) to promote the SN2 displacement. Consider adding a chloride salt like lithium chloride (LiCl) to increase the concentration of the chloride nucleophile.[5]
Sulfonate Ester is the Main Product 1. Low Nucleophilicity/Concentration of Chloride: The chloride generated from the reaction is insufficient to displace the sulfonate. 2. Reaction Temperature Too Low: The SN2 displacement has a higher activation energy than the initial ester formation.1. Add an external chloride source such as LiCl or tetrabutylammonium chloride (TBAC) to the reaction mixture after the initial activation step. 2. Gently heat the reaction after the sulfonate has formed. Monitor carefully to avoid decomposition.
Alkene Formation (Elimination) 1. Base is too Strong/Hindered: A strong, non-nucleophilic base can promote E2 elimination, especially with hindered secondary or tertiary alcohols. 2. High Reaction Temperature: High temperatures favor elimination over substitution.1. Switch from a stronger base like triethylamine to a milder, less-hindered base like pyridine. 2. Maintain the lowest possible temperature that allows for the substitution reaction to proceed at a reasonable rate.
Complex Product Mixture / Decomposition 1. Side reactions of the Phenolic -OH: The hydroxyl group on the reagent can react under basic conditions. 2. Acid-Sensitive Substrate: If the HCl generated is not effectively neutralized, it can cause degradation of acid-labile functional groups.1. Use a protected reagent like 4-methoxybenzenesulfonyl chloride. Alternatively, use precisely 1.0 equivalent of base to minimize deprotonation of the reagent's phenol group. 2. Ensure at least one equivalent of base is used and that it is added before the sulfonyl chloride. Run the reaction at a lower temperature.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble & Flame-Dry Glassware under N₂ Dissolve 2. Dissolve Alcohol in Anhydrous Pyridine Cool 3. Cool to 0 °C AddReagent 4. Add p-HO-Ph-SO₂Cl (Portion-wise) Stir 5. Stir at 0 °C, then RT Monitor 6. Monitor by TLC/LC-MS (Heat if necessary) Quench 7. Quench with 5% HCl Extract 8. Extract with DCM Wash 9. Wash Organic Layer Dry 10. Dry (MgSO₄) & Concentrate Purify 11. Column Chromatography Product Pure Alkyl Chloride

References

Storage and handling of 4-Hydroxybenzenesulfonyl chloride to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxybenzenesulfonyl chloride (HBSC). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and successful application of this valuable reagent. Due to its reactive nature, proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility. This guide provides in-depth, field-proven insights into best practices, troubleshooting, and answers to frequently encountered challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What is the optimal storage temperature for this compound?

A1: The recommended storage temperature is -20°C.[1] Storing the compound at this temperature significantly slows down potential degradation pathways, ensuring its long-term stability and reactivity for your experiments.

Q2: I received the product at room temperature. Is it still viable?

A2: Shipping at ambient temperature for short durations is common and generally does not compromise the material's quality.[1] However, upon receipt, it is crucial to immediately transfer the product to the recommended -20°C storage condition for long-term preservation.

Q3: Why is it critical to protect this compound from moisture?

A3: this compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis.[2][3][4] The sulfonyl chloride moiety is a potent electrophile that readily reacts with water (a nucleophile) to form the corresponding 4-hydroxybenzenesulfonic acid and hydrogen chloride (HCl).[4][5] This degradation is irreversible and will lead to lower yields and the introduction of impurities in your reaction.

Q4: The material has changed color from white to slightly yellow. Can I still use it?

A4: A slight yellowish color can indicate minor decomposition, often due to slow hydrolysis or oxidation over time. While it may still be usable for some applications, it is highly recommended to assess its purity via an analytical method like HPLC before use.[6] For sensitive, quantitative reactions, using a fresh, pure lot is advisable.

Q5: What are the primary chemical incompatibilities I should be aware of?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and water.[2][3] It will react violently or exothermically with these materials. It is also corrosive and should not be handled near incompatible metals.[3] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.

Section 2: Core Principles of Handling & Storage

To prevent the degradation of this compound, two core principles must be strictly followed: moisture exclusion and temperature control . The primary degradation pathway is hydrolysis, which converts the reactive sulfonyl chloride to the inert sulfonic acid.

Degradation Pathway: Hydrolysis

The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack by water. This reaction is often rapid and is the principal cause of product degradation during storage and handling.

G cluster_main Hydrolysis of this compound HBSC 4-Hydroxybenzenesulfonyl Chloride HBSA 4-Hydroxybenzenesulfonic Acid HBSC->HBSA  + H₂O (Moisture) HBSC->hydrolysis_point HCl Hydrogen Chloride (HCl) hydrolysis_point->HBSA hydrolysis_point->HCl hydrolysis_point->HCl + G storage 1. Storage (-20°C, Inert Atmosphere) equilibrate 2. Equilibration (To Room Temp in Desiccator) storage->equilibrate Prevents condensation weighing 3. Aliquoting/Weighing (Inert Atmosphere - Glovebox/Bag) equilibrate->weighing Minimize air exposure dissolution 4. Dissolution (Anhydrous Solvents) weighing->dissolution Use dry solvents reaction 5. Reaction Setup (Under N₂ or Ar) dissolution->reaction Maintain inert conditions

References

Technical Support Center: Catalyst Selection for 4-Hydroxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Hydroxybenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Fundamentals

This section covers the foundational knowledge required for selecting the appropriate catalytic system for your reaction.

Q1: What are the primary reaction types involving this compound that necessitate a catalyst?

This compound is a versatile reagent primarily used in two main classes of catalyzed reactions:

  • Friedel-Crafts Sulfonylation: This electrophilic aromatic substitution reaction forms a new carbon-sulfur bond, typically to produce diaryl sulfones. The catalyst's role is to increase the electrophilicity of the sulfonyl group, enabling it to attack an aromatic ring. This is a cornerstone reaction for synthesizing the core structure of many polymers and pharmacologically active molecules.[1]

  • Sulfonate Esterification/Sulfonamide Formation: This involves the reaction of the sulfonyl chloride group with a nucleophile, such as an alcohol, phenol, or amine, to form a sulfonate ester or a sulfonamide, respectively.[2][3] While these reactions can sometimes proceed without a catalyst, a base catalyst is almost always used to neutralize the HCl byproduct and accelerate the reaction rate.[4][5]

Q2: What are the common classes of catalysts used, and how do they function?

The choice of catalyst is dictated by the reaction type.

  • For Friedel-Crafts Sulfonylation:

    • Lewis Acids: These are the most common catalysts. They function by accepting an electron pair from one of the oxygen atoms on the sulfonyl group, which polarizes the S-Cl bond and generates a highly reactive sulfonyl cation or a potent electrophilic complex.[6] Standard examples include Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), Boron Trifluoride (BF₃), and various metal triflates like Bi(OTf)₃.[7]

    • Brønsted Acids: Strong proton acids like sulfuric acid (H₂SO₄) or triflic acid (TfOH) can protonate the sulfonyl group, enhancing its electrophilicity.[8]

    • Solid Acids: These offer significant advantages in terms of reusability and simplified workup. Examples include zeolites (e.g., Zeolite Beta, ZSM-5) and clay-based catalysts like Fe³⁺-exchanged montmorillonite.[1] Their activity is often correlated with a combination of Brønsted and Lewis acidic sites on their surface.[1]

  • For Sulfonate Esterification & Sulfonamide Synthesis:

    • Base Catalysts: Organic bases like pyridine or triethylamine (Et₃N) are frequently used. They act as nucleophilic catalysts and/or acid scavengers. The base can react with the sulfonyl chloride to form a highly reactive sulfonyl-ammonium intermediate, which is then readily attacked by the alcohol or amine.[5] Concurrently, the base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[8]

Q3: How does catalyst choice impact reaction yield, selectivity, and potential side reactions?

The catalyst is a critical determinant of the reaction's success.

  • Yield: A highly active catalyst (e.g., AlCl₃ in Friedel-Crafts reactions) can drive the reaction to completion at lower temperatures, but may also promote side reactions. A milder catalyst might require higher temperatures but can result in a cleaner reaction profile and higher isolated yield.

  • Regioselectivity: In Friedel-Crafts sulfonylation of substituted arenes, the catalyst can influence the ratio of ortho, para, and meta isomers. For instance, in the synthesis of 4,4'-dihydroxydiphenyl sulfone from phenol, specific catalysts like fluoroalkanesulfonic acids are used to promote isomerization to the desired 4,4'-isomer, minimizing the formation of the 2,4'-isomer.[9]

  • Side Reactions: Strong Lewis acids can promote unwanted side reactions such as polysulfonylation, rearrangement, or degradation of sensitive substrates. The use of solid acids or milder metal triflates can often mitigate these issues.[1] In esterification, if the base is too strong and the conditions are not anhydrous, it can promote the hydrolysis of the sulfonyl chloride starting material.[10]

Section 2: Troubleshooting Guide for Friedel-Crafts Sulfonylation

This section addresses common problems encountered during the synthesis of diaryl sulfones using this compound.

Issue 1: Low or No Conversion to Diaryl Sulfone

Question: My Friedel-Crafts reaction is sluggish, showing significant unreacted starting material even after extended reaction times. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue stemming from several potential sources. A systematic approach is best for diagnosis.

G start Low Conversion Observed q1 Is the catalyst active? start->q1 q2 Are reaction conditions strictly anhydrous? q1->q2 Yes sol1 Solution: Use fresh, anhydrous Lewis acid. Consider a more active catalyst (e.g., AlCl₃, TfOH). q1->sol1 No q3 Is the aromatic substrate sufficiently activated? q2->q3 Yes sol2 Solution: Dry solvent and glassware thoroughly. Run reaction under an inert atmosphere (N₂ or Ar). q2->sol2 No q4 Is the temperature adequate? q3->q4 Yes sol3 Solution: Use a more potent catalyst system. Increase reaction temperature. Consider alternative synthetic routes if substrate is highly deactivated. q3->sol3 No sol4 Solution: Incrementally increase temperature. Ensure even heating and stirring. q4->sol4 No end Problem Resolved q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive. Always use freshly opened or properly stored anhydrous catalyst and ensure all solvents are rigorously dried.

  • Insufficient Catalyst Loading: Friedel-Crafts reactions often require stoichiometric amounts of the "catalyst" because the Lewis acid complexes strongly with the product (the sulfone and the phenolic hydroxyl group), preventing catalytic turnover.[11] If you are using sub-stoichiometric amounts, the reaction may stall. Review literature for the specific substrate, as catalytic amounts (5-20 mol%) are only effective with highly active solid acids or specific metal triflates.[7]

  • Substrate Reactivity: The aromatic partner must be electron-rich enough to undergo electrophilic substitution. Strongly deactivated arenes (e.g., nitrobenzene) will not react under standard Friedel-Crafts conditions. Electron-rich substrates like phenols, anisoles, or simple alkylbenzenes are ideal.

  • Reaction Temperature: Many sulfonylation reactions require heating to proceed at a reasonable rate, especially with milder catalysts.[12][13] If the reaction is slow at room temperature, gradually increasing the heat may be necessary.

Issue 2: Poor Regioselectivity and Isomer Formation

Question: I am synthesizing 4,4'-dihydroxydiphenyl sulfone but obtaining a significant amount of the 2,4'-isomer. How can I improve selectivity for the 4,4'-product?

Answer: This is a classic challenge in diaryl sulfone synthesis. The formation of the 2,4'-isomer is kinetically favored at lower temperatures, while the desired 4,4'-isomer is the thermodynamically more stable product.

Strategies for Improving 4,4'-Selectivity:

  • Temperature and Time: Running the reaction at higher temperatures (e.g., 160-200°C) for a longer duration often favors the formation of the thermodynamic 4,4'-isomer.[12][13]

  • Isomerization Catalysts: Certain Brønsted acids, such as fluoroalkanesulfonic acids (e.g., trifluoromethanesulfonic acid), can be added in catalytic amounts (0.01-1.0% by weight of phenol) to the reaction mixture.[9] These catalysts accelerate the isomerization of the 2,4'-sulfone to the more stable 4,4'-sulfone at elevated temperatures.[9]

  • Solvent Choice: The use of specific inert, high-boiling solvents like dichlorobenzene or trichlorobenzene can help control the reaction temperature and influence isomer ratios.[12] In some patented processes, the solvent level is controlled to selectively crystallize the less soluble 4,4'-isomer out of the reaction mixture, thus driving the equilibrium towards its formation.[12][13]

Issue 3: Formation of Byproducts and Reaction Impurities

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I prevent them?

Answer: Besides isomerism, two main side reactions can complicate Friedel-Crafts sulfonylation:

  • Polysulfonylation: The diaryl sulfone product is often still activated enough to undergo a second sulfonylation, leading to complex, high-molecular-weight impurities.

    • Solution: Use a stoichiometric excess of the arene being sulfonylated relative to the this compound. This increases the probability that the sulfonyl chloride will react with the starting arene instead of the product.

  • Hydrolysis: If water is present, this compound will hydrolyze to 4-hydroxybenzenesulfonic acid. This sulfonic acid can then react with another arene molecule, but the reaction is often less efficient and requires high temperatures with continuous water removal.[8]

    • Solution: As mentioned, maintain strictly anhydrous conditions. If using sulfuric acid as the sulfonating agent (instead of the sulfonyl chloride), dehydrating agents like thionyl chloride can be added to remove the water byproduct and drive the reaction forward.[8][14]

Section 3: Troubleshooting Guide for Sulfonate Ester Formation

This section addresses common problems when reacting this compound with alcohols or phenols.

Issue 1: Incomplete Reaction with Alcohol/Phenol Nucleophile

Question: My esterification reaction with a sterically hindered alcohol is very slow and does not go to completion. What catalyst and conditions should I use?

Answer: This typically points to insufficient nucleophilicity of the alcohol or a suboptimal catalytic system.

Strategies for Driving the Reaction to Completion:

  • Choice of Base: Pyridine is a standard choice, acting as both a catalyst and an acid scavenger.[5] For less reactive or sterically hindered alcohols, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. Alternatively, using a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in a small amount (1-5 mol%) along with a stoichiometric amount of a weaker base like triethylamine can significantly accelerate the reaction.

  • Pre-formation of the Alkoxide/Phenoxide: For particularly difficult couplings, you can pre-treat the alcohol/phenol with a strong base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide/phenoxide. This highly nucleophilic species will then react much more rapidly with the sulfonyl chloride.

  • Solvent and Temperature: Use an inert, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[5] Gentle heating may be required, but monitor for potential degradation of the sulfonyl chloride.

Caption: Two primary roles of a base in sulfonate ester formation.

Section 4: Protocols and Data Summary
Experimental Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Sulfonylation

This is a representative procedure and must be adapted for specific substrates and scales.

  • Preparation: Under an inert atmosphere (N₂ or Argon), add a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser to an appropriate reaction vessel.

  • Reagents: Charge the flask with the arene substrate (1.2 equivalents) and a suitable anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or Nitrobenzene). Cool the mixture in an ice bath (0 °C).

  • Catalyst Addition: Slowly add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in portions. Stir the resulting slurry for 15-30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it over crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary: Comparison of Catalysts for Diaryl Sulfone Synthesis
CatalystTypeTypical LoadingAdvantagesDisadvantages & Limitations
AlCl₃, FeCl₃ Lewis AcidStoichiometricHigh reactivity, low cost, widely available.Highly hygroscopic, corrosive, generates acidic waste, can promote side reactions.[6]
Bi(OTf)₃, In(OTf)₃ Lewis Acid5-10 mol%Catalytic amounts, tolerant to some functional groups, less harsh than AlCl₃.[7]Higher cost, potential metal contamination in the final product.
Zeolite Beta, H-Y Solid Acid10-50 wt%Reusable, non-corrosive, easy separation from the reaction mixture, shape-selective.[1]May require higher temperatures, can be deactivated by product adsorption.
Nafion-H Solid Acid50 wt%Strong solid Brønsted acid, reusable.Can be expensive, may have mass transfer limitations.
TfOH (Triflic Acid) Brønsted AcidCatalytic to StoichiometricExtremely strong acid, highly effective.Expensive, corrosive, requires careful handling.

References

Validation & Comparative

4-Hydroxybenzenesulfonyl chloride vs. tosyl chloride reactivity comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sulfonyl Chloride Reactivity: 4-Hydroxybenzenesulfonyl Chloride vs. Tosyl Chloride

Introduction: A Tale of Two Sulfonylating Agents

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents. They are the workhorses for converting alcohols into excellent leaving groups (sulfonate esters) and for the protection of amines as stable sulfonamides, both critical transformations in pharmaceutical development and complex molecule synthesis.[1][2] While a multitude of these reagents exist, this guide focuses on a direct, data-driven comparison between two prominent arylsulfonyl chlorides: the ubiquitous p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the functionally distinct this compound.

The choice between these reagents is not arbitrary; it is a decision dictated by the subtle yet profound influence of a single substituent on the aromatic ring. A para-methyl group on tosyl chloride versus a para-hydroxyl group on its counterpart creates a significant divergence in reactivity, stability, and synthetic utility. This guide, intended for researchers, scientists, and drug development professionals, moves beyond catalog descriptions to dissect the fundamental principles governing this reactivity difference, supported by experimental evidence and practical protocols.

Molecular Structure and Physicochemical Properties

At a glance, the two molecules are structurally similar, differing only by the para-substituent on the benzene ring. However, this seemingly minor change has significant implications for their chemical behavior.

PropertyThis compound Tosyl Chloride (p-Toluenesulfonyl Chloride)
Structure
CAS Number 4025-67-6[][4]98-59-9[5][6]
Molecular Formula C₆H₅ClO₃S[4][7]C₇H₇ClO₂S[5][6]
Molecular Weight 192.62 g/mol [4][8]190.65 g/mol [6][9]
Appearance White to light yellow solid[7]White, malodorous solid[9]
Melting Point 90-92 °C[]65-69 °C[9]
Solubility Soluble in organic solvents like ether and dichloromethane; insoluble in water.[7]Soluble in organic solvents like ether, THF, and toluene; reacts with water.[5][10]

The Core of Reactivity: Electronic Effects Explained

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. A greater partial positive charge (δ+) on the sulfur atom renders it more susceptible to attack by a nucleophile (e.g., an alcohol or amine). This electrophilicity is modulated by the electronic properties of the substituent at the para-position of the aromatic ring.

The influence of these substituents can be understood through a combination of inductive and resonance effects.[11]

  • Inductive Effect: The withdrawal or donation of electron density through the sigma (σ) bonds.

  • Resonance Effect: The delocalization of electron density through the pi (π) system of the aromatic ring.

A fundamental principle is that electron-donating groups (EDGs) increase electron density on the ring, which is relayed to the sulfonyl group. This reduces the partial positive charge on the sulfur atom, thereby decreasing reactivity . Conversely, electron-withdrawing groups (EWGs) pull electron density away from the ring and the sulfonyl group, increasing the sulfur's electrophilicity and thus increasing reactivity .[12][13]

Dissecting the Substituents:
  • Tosyl Chloride (-CH₃): The methyl group is a classic electron-donating group. It pushes electron density towards the aromatic ring through a weak inductive effect and hyperconjugation. This donation slightly deactivates the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride, making it a moderately reactive and highly versatile reagent.[12]

  • This compound (-OH): The hydroxyl group presents a more complex scenario. Oxygen is highly electronegative, so it withdraws electron density inductively. However, the lone pairs on the oxygen atom can be donated into the aromatic pi system through a powerful resonance effect.[11][14] In aromatic systems, this resonance donation typically outweighs the inductive withdrawal, making the hydroxyl group an overall electron-donating group.

The Verdict on Reactivity

To quantify these effects, we can look at Hammett substituent constants (σp), which measure the electronic influence of a para-substituent. A negative value indicates an electron-donating character, while a positive value signifies an electron-withdrawing character.

  • p-CH₃: σp = -0.17

  • p-OH: σp = -0.37

The more negative value for the -OH group indicates that it is a significantly stronger electron-donating group than the -CH₃ group. Consequently, the hydroxyl group in this compound increases the electron density at the sulfonyl sulfur more effectively than the methyl group in tosyl chloride.

Visualizing the Mechanism and Electronic Effects

Caption: General Sₙ2-type mechanism for nucleophilic attack on an arylsulfonyl chloride.

Electronic_Effects Influence of Para-Substituents on Sulfur Electrophilicity (δ+) cluster_tosyl Tosyl Chloride cluster_hydroxy This compound Tosyl CH₃ → Benzene Ring → SO₂Cl Tosyl_Effect Weak Electron Donation Slightly ↓ Sulfur δ+ (Moderately Reactive) Tosyl->Tosyl_Effect -CH₃ Effect Hydroxy HO: → Benzene Ring → SO₂Cl Hydroxy_Effect Strong Electron Donation Significantly ↓ Sulfur δ+ (Less Reactive) Hydroxy->Hydroxy_Effect -OH Effect (Resonance) Reactivity Decreasing Reactivity →

Caption: Electronic donation from -OH and -CH₃ groups reduces sulfur electrophilicity.

Experimental Support: Solvolysis Kinetics

The rate of hydrolysis (solvolysis in water) serves as an excellent experimental proxy for the reactivity of sulfonyl chlorides toward nucleophiles. Kinetic studies on a range of para-substituted benzenesulfonyl chlorides consistently show that electron-donating groups slow down the reaction, while electron-withdrawing groups accelerate it.[15][16]

A study on the hydrolysis of various substituted benzenesulfonyl chlorides in water provides data that aligns perfectly with our mechanistic understanding.[15] The results demonstrate a clear trend:

Substituent (X-C₆H₄SO₂Cl)Hammett Constant (σp)Relative Hydrolysis RateReactivity Classification
p-NO₂ +0.78FastestActivated (EWG)
p-Br +0.23FastActivated (EWG)
-H (Unsubstituted) 0.00BaselineBaseline
p-CH₃ (Tosyl) -0.17SlowDeactivated (EDG)
p-OCH₃ *-0.27SlowerDeactivated (EDG)

While direct kinetic data for p-OH was not in the cited study, p-OCH₃ (methoxy) is an excellent analogue. With a σp of -0.27, it is a stronger electron-donating group than p-CH₃, and its hydrolysis is slower. Given that p-OH (σp = -0.37) is an even stronger EDG, it is confidently predicted that this compound would exhibit the slowest reactivity in this series.

Practical Guide: A Comparative Experimental Protocol

To provide a self-validating system, the following protocol is designed for a direct, side-by-side comparison of the two reagents in the sulfonylation of a standard primary alcohol, benzyl alcohol.

Objective: To compare the reaction rate and yield of the sulfonylation of benzyl alcohol using this compound and tosyl chloride under identical conditions.

Materials:

  • Benzyl alcohol

  • This compound

  • Tosyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC solvent system (e.g., 4:1 Hexanes:Ethyl Acetate)

Experimental Workflow

Experimental_Workflow Setup Prepare two identical reactions: Rxn A: 4-Hydroxybenzenesulfonyl Cl Rxn B: Tosyl Cl Reagents To each flask at 0°C, add: - Benzyl Alcohol (1.0 eq) - Anhydrous DCM - Anhydrous Pyridine (1.5 eq) Setup->Reagents Add_Sulfonyl Add Sulfonyl Chloride (1.1 eq) to each flask Reagents->Add_Sulfonyl Stir Stir at 0°C to room temp. Monitor by TLC every 30 min Add_Sulfonyl->Stir TLC TLC Analysis: Spot starting material, Rxn A, Rxn B Visualize consumption of benzyl alcohol Stir->TLC Quench Quench with 1 M HCl TLC->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash combined organic layers: 1. Sat. NaHCO₃ 2. Brine Extract->Wash Dry Dry over MgSO₄, filter, and concentrate in vacuo Wash->Dry Analyze Analyze crude products: - Determine crude yield - Purify by column chromatography - Calculate isolated yield Dry->Analyze Compare Compare Yields & Reaction Times Analyze->Compare

Caption: Comparative workflow for the sulfonylation of benzyl alcohol.

Step-by-Step Procedure:
  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars, add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool both flasks to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to each flask. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium forward.[9][10]

  • Reagent Addition: To "Flask A," add this compound (1.1 eq) portion-wise. To "Flask B," add tosyl chloride (1.1 eq) portion-wise.

  • Reaction & Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of both reactions by TLC, observing the disappearance of the benzyl alcohol spot. It is predicted that the spot in Flask B (Tosyl Chloride) will disappear significantly faster than in Flask A.

  • Work-up: Once a reaction is complete (or after a set time, e.g., 4 hours, for comparison), quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the crude yield and purity. Purify the products via flash column chromatography to obtain the isolated yields of benzyl 4-hydroxybenzenesulfonate and benzyl tosylate.

Expected Outcome: The reaction with tosyl chloride will proceed faster and likely give a higher yield within a given timeframe, demonstrating its superior reactivity as a sulfonylating agent for simple alcohols.

Conclusion and Practical Recommendations

This guide provides the following recommendations for reagent selection:

  • Choose Tosyl Chloride (TsCl) for general-purpose applications, such as the routine conversion of primary and secondary alcohols to tosylates for subsequent substitution reactions or for the protection of amines.[1][17] Its robust reactivity, extensive documentation, and cost-effectiveness make it the default choice in most scenarios.

  • Choose this compound when its unique bifunctionality can be exploited. The phenolic hydroxyl group serves as a valuable synthetic handle for:

    • Altering solubility: The polar -OH group can enhance the aqueous solubility of the resulting sulfonamide or sulfonate ester.

    • Subsequent functionalization: It can be alkylated, acylated, or used as a nucleophile itself in subsequent synthetic steps.

    • Attachment to solid supports: The phenol can act as an anchor point for solid-phase synthesis.

While less reactive, its reactions can still be driven to completion with longer reaction times or gentle heating. This lower reactivity may even be advantageous for achieving selectivity in complex substrates with multiple nucleophilic sites.

By understanding the causality behind their performance, researchers can make informed, strategic decisions, moving from simply following a recipe to designing a synthesis with precision and control.

References

4-Hydroxybenzenesulfonyl Chloride: A Potential Alternative to Dansyl Chloride for Protein Labeling? A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein analysis, the covalent labeling of proteins with fluorescent probes is a cornerstone technique for elucidating their structure, function, and dynamics.[1] For decades, dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) has been a workhorse in this field, valued for its small size and environmentally sensitive fluorescence.[2] However, the quest for novel probes with potentially advantageous properties is perpetual. This guide provides an in-depth comparison of 4-hydroxybenzenesulfonyl chloride as a potential alternative to the classic dansyl chloride, offering a blend of established experimental data for the incumbent and a theoretical and practical framework for evaluating the challenger.

The Established Standard: Dansyl Chloride

Dansyl chloride is a well-characterized reagent that reacts with primary and secondary amines, such as the N-terminus of a protein and the ε-amino group of lysine residues, to form stable sulfonamide bonds.[3] Its utility is rooted in several key features:

  • Minimal Steric Perturbation: One of the most significant advantages of dansyl chloride is its small size, which minimizes the risk of altering the native structure and function of the protein upon conjugation.[2]

  • Environmentally Sensitive Fluorescence: The fluorescence of dansyl conjugates is highly dependent on the polarity of their local microenvironment.[4] In non-polar, hydrophobic environments, a blue shift in the emission spectrum and an increase in fluorescence quantum yield are observed, making it a powerful tool for studying protein conformational changes and binding events.[4]

  • Well-Established Protocols: Decades of use have led to the development of robust and well-documented protocols for protein labeling.[5][6]

Chemical & Physical Properties
PropertyDansyl ChlorideSource
Molecular Formula C₁₂H₁₂ClNO₂S[1]
Molecular Weight 269.75 g/mol [1]
Reactivity Reacts with primary and secondary amines[7]
Resulting Linkage Sulfonamide[3]
Excitation (max) ~340 nm[1]
Emission (max) ~520 nm (solvent dependent)[1]

A Potential Challenger: this compound

This compound is a commercially available sulfonylating agent.[][9] While its primary applications have been in synthetic chemistry for the preparation of sulfonamides and dyes, its structural similarity to dansyl chloride invites consideration as a fluorescent labeling agent.[][10]

Chemical & Physical Properties
PropertyThis compoundSource
Molecular Formula C₆H₅ClO₃S[]
Molecular Weight 192.62 g/mol []
Reactivity Reacts with amines and alcohols[]
Resulting Linkage Sulfonamide[10]
Excitation (max) Not well-characterized for protein conjugates
Emission (max) Not well-characterized for protein conjugates

Head-to-Head Comparison: A Blend of Data and Theory

Reactivity with Amines

The reaction of a sulfonyl chloride with an amine is a nucleophilic attack of the amine on the electron-deficient sulfur atom. The reactivity of the sulfonyl chloride is influenced by the electronic properties of the substituents on the aromatic ring.

  • Dansyl Chloride: The dimethylamino group is a strong electron-donating group, which would be expected to decrease the electrophilicity of the sulfonyl sulfur, thereby slowing down the reaction.

  • This compound: The hydroxyl group is also an electron-donating group through resonance, but it is weakly electron-withdrawing through induction. The overall effect on reactivity is not immediately clear without experimental data. However, it is plausible that its reactivity with amines would be in a similar range to other substituted benzenesulfonyl chlorides. Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups generally increase the rate of reaction with nucleophiles, while electron-donating groups decrease it.[11]

Fluorescence Properties of the Conjugate

This is the most critical unknown for this compound as a fluorescent probe.

  • Dansyl Chloride: The naphthalene ring system and the dimethylamino group give rise to its characteristic fluorescence.[12] The environmental sensitivity is a key feature for studying protein dynamics.[1]

  • This compound: The resulting 4-hydroxyphenyl sulfonamide conjugate would contain a phenol moiety. While simple phenols have some native fluorescence, it is generally weak. The fluorescence of hydroxyphenyl-containing compounds can be sensitive to environmental factors such as pH due to the ionization of the hydroxyl group.[13] It is possible that the sulfonamide linkage could modulate the fluorescence of the phenol group, but it is unlikely to be as intensely fluorescent as the dansyl group without further modification.

Stability of the Sulfonamide Linkage

The sulfonamide bond is known to be very stable, which is a key requirement for bioconjugation where the label must remain attached to the protein throughout the experiment.[6] There is no reason to believe that the sulfonamide bond formed from this compound would be significantly less stable than that formed from dansyl chloride under typical physiological conditions.

Experimental Workflows

The following diagrams and protocols outline the general steps for protein labeling with sulfonyl chlorides.

General Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer (pH 8-9.5) Mixing Add Sulfonyl Chloride Solution to Protein Solution Protein_Prep->Mixing Reagent_Prep Dissolve Sulfonyl Chloride in Anhydrous DMF Reagent_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Quenching Quench with Excess Amine (e.g., Tris) Incubation->Quenching Purification Remove Excess Reagent (e.g., Dialysis, SEC) Quenching->Purification Characterization Characterize Labeled Protein (e.g., UV-Vis, MS) Purification->Characterization

Caption: General experimental workflow for protein labeling with sulfonyl chlorides.

Reaction Mechanism: Sulfonamide Formation

Caption: Nucleophilic substitution reaction of an amine with a sulfonyl chloride.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with Dansyl Chloride

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest

  • Dansyl chloride

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Anhydrous dimethylformamide (DMF)

  • Quenching solution (e.g., 1.5 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Dansyl Chloride Solution: Immediately before use, prepare a 10 mg/mL solution of dansyl chloride in anhydrous DMF.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis using a buffer suitable for the protein.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm.

Protocol 2: A Proposed Protocol for Protein Labeling with this compound

This is a hypothetical protocol based on general procedures for sulfonyl chlorides and requires experimental validation.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Anhydrous dimethylformamide (DMF)

  • Quenching solution (e.g., 1.5 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 10- to 50-fold molar excess of the this compound solution. A higher excess may be needed compared to dansyl chloride if the reactivity is lower.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction time may need to be optimized.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: The degree of labeling could be assessed by mass spectrometry, as the absorbance of the 4-hydroxyphenyl group may overlap with the protein's absorbance at 280 nm. The fluorescence properties of the conjugate would need to be determined experimentally.

Conclusions and Future Directions

Dansyl chloride remains a reliable and well-understood tool for fluorescently labeling proteins with minimal structural perturbation.[2] this compound presents an intriguing, smaller, and potentially more cost-effective alternative, but its utility as a fluorescent probe is currently unproven.

Key takeaways:

  • Dansyl Chloride: A proven reagent with a wealth of supporting data and established protocols. Its environmentally sensitive fluorescence is a major advantage for studying protein dynamics.[1][2]

  • This compound: A potential alternative that requires significant experimental validation. Its smaller size is a theoretical advantage, but its fluorescence properties are unknown.

Future experiments to validate this compound as a labeling agent should focus on:

  • Determining the photophysical properties of its protein conjugates, including excitation and emission spectra, quantum yield, and environmental sensitivity.

  • Optimizing the labeling protocol to achieve a desirable degree of labeling without causing protein aggregation or denaturation.

  • Conducting direct comparative studies with dansyl chloride to assess its impact on protein structure and function using techniques like circular dichroism, native mass spectrometry, and enzyme activity assays.

Until such data is available, this compound remains a molecule of interest rather than a direct replacement for the venerable dansyl chloride in the protein scientist's toolkit.

References

A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of amine functional groups is a cornerstone of both complex organic synthesis and sensitive analytical quantification. Sulfonylation, the reaction of an amine with a sulfonyl chloride, stands out as a robust and versatile method for this purpose. The resulting sulfonamides offer a range of stabilities and functionalities that can be tailored to specific experimental needs, from protecting a reactive amine during a multi-step synthesis to tagging it for enhanced detection in analytical assays.

This guide provides an in-depth, objective comparison of the most common sulfonylating agents. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, offering field-proven insights into the selection and application of these critical tools.

The Strategic Imperative of Amine Sulfonylation

Amines are ubiquitous in pharmaceuticals and biologically active molecules. Their nucleophilic and basic nature, however, often complicates synthetic routes and analytical procedures. Derivatization with a sulfonylating agent effectively "tames" the amine by converting it into a significantly less nucleophilic and less basic sulfonamide. This transformation is driven by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is readily attacked by the amine's lone pair of electrons.

The choice of the sulfonylating agent is a critical decision, dictated by the desired outcome. For synthetic applications, the primary concern is often the stability of the resulting sulfonamide and the conditions required for its subsequent removal. For analytical purposes, the focus shifts to the physicochemical properties of the derivatized amine, such as its chromophoric or fluorophoric nature, which enhance its detectability.

A Comparative Analysis of Key Sulfonylating Agents

The following sections provide a detailed comparison of four widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl).

p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl): The Workhorses of Amine Protection

Tosyl chloride and mesyl chloride are the go-to reagents for robust amine protection.[1] The resulting tosyl (Ts) and mesyl (Ms) sulfonamides are exceptionally stable across a wide range of reaction conditions, including strongly acidic and basic environments.[2] This high stability is their primary advantage, making them ideal for lengthy, multi-step syntheses where the protecting group must withstand numerous chemical transformations.

However, this stability is also their main drawback, as deprotection often requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or powerful reducing agents (e.g., sodium in liquid ammonia or samarium iodide), which may not be compatible with other sensitive functional groups in the molecule.[3][4]

Key Characteristics of TsCl and MsCl:

Featurep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Primary Use Amine protection in organic synthesis.[1]Amine protection in organic synthesis.[2]
Sulfonamide Stability Very high; resistant to a broad pH range and many reagents.[1]Very high; comparable to tosylamides.[2]
Deprotection Conditions Harsh: strong acids (HBr/AcOH) or reducing agents (Na/NH₃, SmI₂).[3][4]Harsh: reducing agents (LiAlH₄, Mg/MeOH).[2]
Advantages High stability, crystalline derivatives, provides a UV chromophore for easy reaction monitoring.[1]High stability, smaller size may reduce steric hindrance in some cases.
Limitations Harsh deprotection conditions limit functional group compatibility.[3]Harsh deprotection conditions, potential for side reactions during deprotection.
2-Nitrobenzenesulfonyl Chloride (NsCl): The Master of Mild Deprotection

2-Nitrobenzenesulfonyl chloride (nosyl chloride) offers a compelling alternative to TsCl and MsCl, particularly in the synthesis of complex and sensitive molecules. The resulting nosyl (Ns) sulfonamides, while stable enough for many synthetic transformations, can be cleaved under remarkably mild conditions using a thiol and a base (e.g., thiophenol and potassium carbonate).[5] This mild deprotection is the cornerstone of the renowned Fukuyama Amine Synthesis .[6]

The strong electron-withdrawing nitro group on the aromatic ring of the nosyl group serves two key purposes. First, it acidifies the N-H proton of the resulting sulfonamide, facilitating N-alkylation reactions.[7] Second, it activates the aromatic ring towards nucleophilic aromatic substitution, which is the basis for its mild deprotection. The deprotection mechanism involves the formation of a Meisenheimer complex upon attack of a thiolate nucleophile.[6]

Key Characteristics of NsCl:

Feature2-Nitrobenzenesulfonyl Chloride (NsCl)
Primary Use Amine protection with mild deprotection; Fukuyama Amine Synthesis.[6][7]
Sulfonamide Stability Stable to acidic conditions (e.g., TFA for Boc removal) and hydrogenolysis (for Cbz removal).[7]
Deprotection Conditions Mild: thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) at room temperature.[5]
Advantages Mild and orthogonal deprotection, facilitates N-alkylation of the sulfonamide.[7]
Limitations The nitro group can be sensitive to some reducing agents.

The orthogonality of the nosyl group is a significant advantage in complex syntheses. A nosyl-protected amine can be selectively deprotected in the presence of acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for precise control over the synthetic sequence.[7]

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl-Cl): The Luminary of Analytical Derivatization

Dansyl chloride is a premier reagent for the analytical derivatization of primary and secondary amines, particularly in the field of amino acid analysis and proteomics.[8] It reacts with amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[8] This fluorescence provides exceptional sensitivity, allowing for the detection of amines in the picomole to femtomole range.[9]

The resulting dansylated amines are also more hydrophobic, which improves their retention and separation on reversed-phase HPLC columns.[10] While dansyl chloride can also be used as a protecting group, its primary application is in enhancing the analytical detection of amines.

Key Characteristics of Dansyl-Cl:

Feature5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl-Cl)
Primary Use Fluorescent labeling of primary and secondary amines for sensitive analytical detection (HPLC, LC-MS).[8]
Derivative Properties Highly fluorescent, increased hydrophobicity.[10]
Reaction Conditions Alkaline pH (typically 9.5-10.5), often at elevated temperatures.[10]
Advantages High sensitivity, stable derivatives, provides both a fluorophore and a chromophore.[9][10]
Limitations Can also react with other nucleophiles like phenols and imidazoles; excess reagent needs to be quenched.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of amines using the discussed sulfonylating agents.

Protocol 1: Protection of a Secondary Amine with Tosyl Chloride (TsCl)

This protocol describes a general procedure for the tosylation of a secondary amine.

Materials:

  • Secondary amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the secondary amine (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-tosylated secondary amine.[1]

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol is based on the Fukuyama deprotection method.[6]

Materials:

  • N-nosylated amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or DMF

Procedure:

  • Dissolve the N-nosylated amine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (2.5 eq.) and thiophenol (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected amine.

Protocol 3: Derivatization of an Amino Acid with Dansyl Chloride for HPLC Analysis

This protocol outlines the derivatization of amino acids for sensitive fluorescence detection.[8]

Materials:

  • Amino acid sample or standard

  • 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl chloride in acetonitrile (prepare fresh)

  • Quenching solution (e.g., 10% methylamine solution)

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • To the amino acid sample, add the sodium carbonate/bicarbonate buffer.

  • Add an excess of the freshly prepared dansyl chloride solution.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for 60 minutes in the dark.[8]

  • Add the quenching solution to react with the excess dansyl chloride.

  • The derivatized sample is now ready for injection into the HPLC system.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.

Sulfonylation_Mechanism Amine R₂NH (Amine) Intermediate [R₂NH⁺-SO₂(R')-Cl⁻] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride R'SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Sulfonamide R₂N-SO₂R' (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Base-H⁺Cl⁻ HCl->Salt Base Base Base->Salt Nosyl_Deprotection NosylAmide Ns-NR₂ (Nosyl Amide) Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiolate PhS⁻ (Thiophenolate) Thiolate->Meisenheimer Nucleophilic Aromatic Substitution Amine R₂NH (Amine) Meisenheimer->Amine Elimination Byproduct PhS-Ns Meisenheimer->Byproduct Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Amine-containing Sample Derivatization Add Sulfonylating Agent (e.g., Dansyl-Cl) + Buffer Sample->Derivatization Reaction Incubate (Controlled Temp. & Time) Derivatization->Reaction Quench Quench Excess Reagent Reaction->Quench HPLC HPLC Separation Quench->HPLC Detection Detection (e.g., Fluorescence) HPLC->Detection

References

Validation of HPLC method for 4-Hydroxybenzenesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of HPLC Methods for 4-Hydroxybenzenesulfonyl Chloride Derivatives: A Comparative Analysis

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures data integrity, product quality, and regulatory compliance. This compound and its derivatives are pivotal intermediates in the synthesis of sulfonamide-based pharmaceuticals and other specialty chemicals.[1][2] Their inherent reactivity, particularly the susceptibility of the sulfonyl chloride moiety to hydrolysis, presents unique analytical challenges.[3][4] A robust, validated analytical method is therefore indispensable for accurate purity assessment, stability testing, and quality control.

This guide provides a comprehensive walkthrough of the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for a representative this compound derivative. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the performance of HPLC with alternative analytical techniques, supported by experimental data paradigms.

The Primary Technique: A Validated RP-HPLC Method

The high specificity, sensitivity, and wide applicability of HPLC make it the gold standard for analyzing pharmaceutical intermediates. For sulfonyl chlorides, which are prone to degradation, a stability-indicating method—one that can resolve the active ingredient from its potential degradation products—is crucial.

Rationale for Method Development

The primary challenge in analyzing sulfonyl chlorides is their reactivity. Direct analysis can be compromised by on-column degradation or reaction with nucleophilic solvents in the mobile phase. A common and robust strategy is pre-column derivatization, converting the highly reactive sulfonyl chloride into a more stable derivative, such as a sulfonamide.[5][6] This approach not only enhances stability but also improves chromatographic properties and detection sensitivity.

For this guide, we will focus on a method where the this compound derivative is reacted with diethylamine to form the corresponding stable N,N-diethylsulfonamide derivative prior to analysis.

  • Column Selection: A C18 stationary phase is chosen for its versatility and excellent retention of moderately non-polar compounds like the sulfonamide derivative.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer (pH 3.0) provides optimal separation between the derivatized analyte, potential impurities, and degradation products. The acidic pH suppresses the ionization of the phenolic hydroxyl group, ensuring good peak shape.

  • Detection: UV detection at 254 nm is selected, as the aromatic ring provides strong chromophoric activity, allowing for sensitive detection.

Experimental Protocol: Derivatization and HPLC Analysis

1. Derivatization Protocol:

  • Accurately weigh 50 mg of the this compound derivative sample into a 50 mL volumetric flask.

  • Add 25 mL of acetonitrile (ACN) and sonicate to dissolve.

  • Add 1 mL of diethylamine and gently swirl. Allow the reaction to proceed for 15 minutes at room temperature.

  • Dilute to volume with ACN. This is the stock solution.

  • Prepare working standards and quality control (QC) samples by diluting the stock solution with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-5 min (30% B), 5-15 min (30% to 70% B), 15-20 min (70% B), 20-22 min (70% to 30% B), 22-25 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

HPLC Method Validation: A Step-by-Step Guide

The validation process is rigorously guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose.[7][8][9]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development (Column, Mobile Phase, Detection) Spec Specificity (Peak Purity, Resolution) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Stab Solution Stability Rob->Stab Final Validated Analytical Method Stab->Final

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) guidelines.

Specificity

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradants.[10][11] This was confirmed by injecting a blank (diluent), a placebo, the derivatized standard, and a sample subjected to forced degradation (acid, base, peroxide, heat, and light). The method is deemed stability-indicating as all degradation peaks were well-resolved from the main analyte peak.

Linearity and Range

Linearity is the method's ability to produce results directly proportional to the analyte's concentration.[10][12] A five-point calibration curve was prepared, covering a range of 50% to 150% of the target concentration.

ParameterResultAcceptance Criteria
Range 10 - 30 µg/mL80% to 120% of test concentration[13]
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept MinimalClose to zero
Accuracy

Accuracy reflects the closeness of the measured value to the true value.[11][12] It was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.8%98.0% - 102.0%
100% 100.5%0.6%98.0% - 102.0%
120% 99.8%0.7%98.0% - 102.0%
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different instrument on a separate day.

Precision Type% RSDAcceptance Criteria
Repeatability 0.55%≤ 1.0%
Intermediate Precision 0.82%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest analyte concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[10][12] They were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResultMethod
LOD 0.15 µg/mL3.3 x (σ/S)
LOQ 0.45 µg/mL10 x (σ/S)
Robustness

Robustness demonstrates the method's reliability with respect to small, deliberate variations in method parameters.[11]

Parameter VariedResultImpact on Data
Flow Rate (± 0.1 mL/min) % RSD < 1.0%No significant impact
Column Temp (± 2°C) % RSD < 1.0%No significant impact
Mobile Phase pH (± 0.1) % RSD < 1.5%Minor shift in retention time

Comparative Analysis: Alternative Analytical Methodologies

While HPLC is often the preferred method, other techniques may be suitable depending on the analytical objective. The choice of method is a critical decision driven by factors like the nature of the sample, required sensitivity, and available instrumentation.

Method_Selection A Analytical Goal? B Trace Impurity Profiling (High Specificity Needed) A->B High Resolution C Bulk Assay / Content (Speed is a Priority) A->C Rapid Quantification D HPLC (Gold Standard) B->D E GC-MS (For Volatile Analytes) B->E H Charged/Polar Analytes? B->H F Titrimetry (Simple & Fast) C->F G UV-Vis Spec (Very Fast, Low Specificity) C->G H->D No I Capillary Electrophoresis (High Efficiency) H->I Yes

Caption: Decision tree for selecting an analytical method for sulfonyl chloride derivatives.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.

  • Performance: For sulfonyl chlorides, thermal lability is a major concern, often leading to degradation in the injector port.[3] Derivatization to a more stable form, like a sulfonamide, is almost always required for accurate quantitative analysis by GC.[6] When coupled with a Mass Spectrometer (GC-MS), it offers excellent sensitivity and specificity for trace-level analysis.[3]

  • Comparison to HPLC: GC-MS can offer lower detection limits than HPLC-UV for certain derivatives. However, the requirement for derivatization and the thermal stability constraints make HPLC a more broadly applicable and robust choice for a wider range of sulfonyl chloride derivatives.

Capillary Electrophoresis (CE)

CE separates components based on their charge-to-size ratio in an electric field.

  • Performance: CE provides extremely high separation efficiency and requires minimal sample and solvent consumption.[14][15] It is particularly well-suited for analyzing charged species, making it an excellent option for sulfonamides (the derivatives) or sulfonic acids (the degradation products).[16]

  • Comparison to HPLC: The primary limitation of CE is often its lower sensitivity compared to HPLC, especially with standard UV detectors, due to the small injection volumes.[15] While CE-MS can overcome this, the instrumentation is less common in standard QC labs than HPLC. HPLC generally offers better robustness and reproducibility for routine quality control.

Titrimetric and Spectrophotometric Methods

These are classical analytical techniques that can be used for quantification.

  • Performance: Titrimetric methods, such as those involving reaction with a mercaptan and subsequent titration, can be simple, accurate, and rapid for determining the concentration of the sulfonyl chloride functional group in bulk material. Simple UV spectrophotometry can also be used, but it lacks specificity and is only suitable for pure samples or simple mixtures.[17][18]

  • Comparison to HPLC: These methods are completely non-specific. They cannot distinguish the active ingredient from structurally similar impurities or degradation products. Therefore, they are unsuitable for purity testing, stability studies, or the analysis of complex mixtures where HPLC and GC excel.

Performance Comparison Summary
TechniqueSpecificitySensitivity (Typical)PrecisionThroughputKey AdvantageKey Limitation
RP-HPLC Highng/mLExcellentModerateVersatile, robust, stability-indicatingModerate solvent consumption
GC-MS Very Highpg/mL - ng/mLExcellentModerateHighest sensitivity for volatile compoundsRequires derivatization; thermal lability issues[3][6]
CE Highµg/mLGoodHighHigh efficiency, low solvent useLower sensitivity with UV detection[15]
Titrimetry Lowmg/mLGoodHighFast, simple, inexpensiveNon-specific; for bulk assay only

Conclusion

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. For this compound derivatives, a stability-indicating RP-HPLC method, particularly one involving pre-column derivatization, stands out as the most robust, reliable, and versatile technique. It provides the necessary specificity, accuracy, and precision required for rigorous quality control in the pharmaceutical industry.

While alternative methods like GC-MS offer superior sensitivity for specific applications and titrimetry provides speed for bulk assay, they do not match the overall balance of performance offered by a well-validated HPLC method. The ultimate choice of technique must be carefully weighed against the specific analytical goals, but for comprehensive quality assessment, HPLC remains the authoritative choice.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Bifunctional Landscape of 4-Hydroxybenzenesulfonyl Chloride

This compound (HBSC) is a versatile sulfonylating agent valued in organic synthesis for its ability to introduce the 4-hydroxybenzenesulfonyl moiety, a common scaffold in pharmaceuticals and other biologically active molecules.[1][2] Its utility stems from the highly reactive sulfonyl chloride group (-SO₂Cl), a potent electrophile.[3][4] However, the presence of a phenolic hydroxyl group (-OH) on the same aromatic ring introduces a second reactive site, creating a landscape of potential cross-reactivity that researchers must navigate to achieve selective transformations.[5]

This guide provides an in-depth comparison of HBSC's reactivity towards various common functional groups. Moving beyond a simple recitation of outcomes, we will explore the mechanistic underpinnings of this reactivity, explain the causal relationships behind experimental choices, and provide validated protocols to empower researchers in drug development and chemical synthesis to harness the full, selective potential of this important reagent.

Part 1: The Core Dichotomy: Electrophilic Sulfur vs. Nucleophilic Oxygen

The reactivity of HBSC is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. Rendered significantly electron-deficient by two oxygen atoms and a chlorine atom, this sulfur center is a prime target for nucleophilic attack.[4] The reaction typically proceeds via a nucleophilic substitution pathway, where the chloride ion serves as an excellent leaving group.[3] While the precise mechanism can be debated—wavering between a concerted SN2-like process and a stepwise addition-elimination—the practical outcome is the formation of a stable bond between the sulfonyl sulfur and the attacking nucleophile.[4]

Simultaneously, the phenolic hydroxyl group presents its own set of reactive possibilities. While a weak nucleophile in its protonated state, it can be deprotonated under basic conditions to form a much more potent phenoxide nucleophile. This duality is the source of HBSC's cross-reactivity, creating competitive reaction pathways that are highly dependent on the reaction environment.

Part 2: A Comparative Analysis of Nucleophilic Reactivity

The central challenge in using HBSC is controlling its reaction with a multifunctional substrate. The inherent differences in nucleophilicity among common functional groups, coupled with the profound influence of reaction conditions, dictate the outcome.

Amines (Primary and Secondary): The Preferred Target

The reaction between HBSC and primary or secondary amines to form stable sulfonamides is the most facile and widely utilized transformation.[1][6]

  • Reactivity & Selectivity: Amines are potent nucleophiles that react rapidly with the sulfonyl chloride group.[7] In a competitive scenario, amines will almost always react in preference to alcohols or water under neutral to moderately basic conditions. The high yields of sulfonamides, even in aqueous sodium hydroxide, demonstrate the robustness of this reaction.[8][9] Studies have shown that for reactions in aqueous media, the rate and yield can surprisingly increase at high pH due to third-order processes involving the amine, sulfonyl chloride, and hydroxide ions, driven by hydrophobic effects.[9][10][11]

  • Causality of Conditions: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base (e.g., triethylamine, pyridine). The base serves a critical role: to neutralize the hydrochloric acid (HCl) byproduct, thereby preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Alcohols and Phenols: The Conditional Reaction

HBSC reacts with alcohols and phenols to yield sulfonate esters.[1][3][] This reaction is generally less favorable than sulfonamide formation and requires more carefully controlled conditions.

  • Reactivity & Selectivity: Alcohols are weaker nucleophiles than amines. Therefore, selective sulfonylation of an amine in the presence of an alcohol is readily achievable. The primary cross-reactivity concern arises from the phenolic -OH group on HBSC itself, which can be deprotonated and react intermolecularly.

  • Causality of Conditions: To prevent self-reaction or reaction with other hydroxyl groups, the reaction is often conducted at low temperatures (e.g., 0 °C) in the presence of a base. For substrates where the phenolic -OH of HBSC must remain unreacted, an in situ protection-deprotection strategy is highly effective, as detailed in the protocols section.[13]

Thiols: A Potent Competitor

Thiols are strong nucleophiles, particularly in their deprotonated thiolate form, and react readily with sulfonyl chlorides to form thiosulfonates.

  • Reactivity & Selectivity: The nucleophilicity of thiols is comparable to that of amines, and the selectivity can be highly dependent on the pH of the medium. At neutral or slightly acidic pH, the amine is a better nucleophile. However, as the pH increases, the thiol is deprotonated to the thiolate, a significantly stronger nucleophile which can compete effectively with or even outperform an amine.

  • Causality of Conditions: Achieving selectivity between an amine and a thiol requires rigorous pH control. To favor amine reaction, conditions should be maintained at a pH where the amine is largely in its free base form while the thiol remains protonated.

Water: The Ever-Present Side Reaction

The hydrolysis of HBSC to 4-hydroxybenzenesulfonic acid is a common and often undesirable side reaction.[7]

  • Reactivity & Selectivity: Water is a weak nucleophile, and hydrolysis is significantly slower than the reaction with amines or thiols.[14] However, in aqueous or protic solvents, and particularly at elevated temperatures, hydrolysis can become a major competing pathway, reducing the yield of the desired product.[15]

  • Causality of Conditions: To minimize hydrolysis, reactions are typically run under anhydrous conditions. Interestingly, for certain reactions, the low solubility of the sulfonyl chloride in water can act as a "protecting" mechanism, causing it to precipitate from the aqueous phase before significant hydrolysis can occur.[16]

Data Summary: Comparative Reactivity and Conditions

Functional GroupProductRelative ReactivityOptimal pHKey Experimental Controls
Primary/Secondary Amine SulfonamideVery HighNeutral to High (>7)Anhydrous solvent, non-nucleophilic base (e.g., Et₃N), 0 °C to RT.
Thiol ThiosulfonateHighBasic (>8)Strict pH control to manage thiolate formation. Low temperature.
Alcohol/Phenol Sulfonate EsterModerateNeutral to BasicAnhydrous conditions, base catalysis. Protection of HBSC's phenol may be needed.
Water Sulfonic AcidLowAll pH rangesAnhydrous reagents and solvents are critical to minimize this side reaction.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls and monitoring steps to ensure success.

Protocol 1: Selective N-Sulfonylation of an Amine in the Presence of an Alcohol

This protocol details the selective reaction with an amine over a hydroxyl group, a common challenge in drug development.

Workflow Visualization

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve substrate (amine/alcohol) and Et3N in anhydrous DCM prep2 Cool solution to 0 °C (ice bath) prep1->prep2 react1 Slowly add HBSC solution (in DCM) dropwise prep2->react1 Under N2 react2 Maintain at 0 °C during addition, then warm to RT react1->react2 react3 Stir for 2-16 h react2->react3 work1 Quench with 1 M HCl react3->work1 Monitor by TLC work2 Extract with DCM work1->work2 work3 Wash organic layer with NaHCO3 (sat.) and brine work2->work3 work4 Dry (Na2SO4), filter, and concentrate work3->work4 work5 Purify via column chromatography work4->work5

Caption: Workflow for selective amine sulfonylation.

Methodology:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substrate containing both amine and alcohol functionalities (1.0 eq.) and anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of HBSC: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes. The key to selectivity is slow addition at low temperature to control the exothermic reaction and favor the more nucleophilic amine.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC). The sulfonamide product should have a different Rf value.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes excess base and salts.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sulfonylation of Amines using HBSC with in situ Phenol Protection

This advanced protocol addresses the inherent cross-reactivity of HBSC's own phenolic group, enabling clean reactions with amines without the need for a separate protection/deprotection sequence.[13]

Reaction Pathway Visualization

Caption: One-pot silylation-sulfonylation-desilylation.

Methodology:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and this compound (1.05 eq.) in anhydrous acetonitrile.

  • In situ Protection: Add N,O-bis(trimethylsilyl)acetamide (BTSA, 2.2 eq.) to the mixture. Stir at room temperature for 30 minutes. During this time, BTSA will selectively silylate the phenolic hydroxyl of HBSC, temporarily masking its nucleophilicity.

  • Sulfonylation: Heat the reaction mixture to 50-60 °C and stir for 2-6 hours, or until TLC analysis indicates complete formation of the silylated sulfonamide intermediate.

  • Deprotection and Workup: Cool the reaction to room temperature. Add methanol to quench any excess BTSA, followed by the addition of water. The trimethylsilyl (TMS) ether is labile and will be cleaved during this aqueous workup, regenerating the free phenol.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the final sulfonamide product by column chromatography or recrystallization.

Part 4: Analytical Characterization

Verifying the outcome of these selective reactions is paramount. A multi-technique approach is recommended for rigorous analysis.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for quantifying the conversion of starting materials and identifying the formation of the desired product versus side products like the sulfonic acid or sulfonate esters.[18][19]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structural confirmation of the final purified product.[20] Infrared (IR) spectroscopy can also be useful for identifying the characteristic S=O stretches of the sulfonamide group.

Conclusion

This compound is a powerful reagent whose bifunctionality can be either a synthetic asset or a liability. The key to mastering its use lies in understanding the principles of nucleophilicity and judiciously controlling the reaction environment. Amines are the most reactive partners for HBSC, and high selectivity can be achieved even in the presence of other nucleophiles like alcohols by leveraging low temperatures and basic conditions. When the inherent reactivity of HBSC's phenolic group poses a challenge, an elegant in situ silylation strategy provides a robust solution. By applying the mechanistic insights and validated protocols within this guide, researchers can confidently employ this compound to achieve their synthetic goals with precision and efficiency.

References

A Comparative Guide to Sulfonyl Chloride Reagents: From Analytical Derivatization to Synthetic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis and synthetic chemistry, the strategic modification of molecules is a cornerstone of experimental success. Derivatization, the process of chemically modifying a compound to enhance its properties for analysis, and functionalization, the introduction of new chemical moieties to enable further reactions, are critical techniques. Among the arsenal of reagents available for these tasks, sulfonyl chlorides stand out for their reactivity towards a broad range of nucleophiles, most notably primary and secondary amines.

This guide provides an in-depth comparison of several sulfonyl chloride reagents. We will move beyond a simple, one-dimensional comparison of "efficiency" to explore the nuanced applications of these powerful molecules. Our focus will be on comparing the well-established analytical derivatization agents, Dansyl Chloride and Tosyl Chloride , with 4-formylbenzenesulfonyl chloride (4-FBSC) , a bifunctional reagent that bridges the gap between derivatization and multi-step synthesis. We will delve into their respective mechanisms, optimal applications, and the distinct advantages each brings to the laboratory bench.

The Chemistry of Sulfonyl Chlorides: A Primer

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds. The central sulfur atom, bonded to two oxygen atoms and a chlorine atom, carries a significant partial positive charge, making it a prime target for nucleophilic attack. The general mechanism for their reaction with a primary amine (R'-NH₂) is illustrated below. This reaction, a type of sulfonylation, forms a stable sulfonamide bond.

Caption: General reaction of a sulfonyl chloride with a primary amine.

The reaction is typically performed under basic conditions (e.g., using a non-nucleophilic base like pyridine or triethylamine) to neutralize the HCl byproduct, which drives the reaction to completion. The choice of the "R" group on the sulfonyl chloride is what defines its ultimate utility.

Reagent Profiles and Comparative Analysis

The "efficiency" of a derivatization reagent is not a single metric but a composite of reaction kinetics, yield, stability of the derivative, and its suitability for the intended downstream application. Let's compare our selected reagents based on these multifaceted criteria.

FeatureDansyl Chloride (DNS-Cl)Tosyl Chloride (Ts-Cl)4-formylbenzenesulfonyl chloride (4-FBSC)
Primary Application Fluorescent labeling for quantification (HPLC, TLC)Chromophore for UV detection; creating a good leaving groupBifunctional linker for synthesis; introducing a reactive aldehyde
Functional Group N,N-dimethylaminonaphthaleneToluene (p-methylbenzene)Formylbenzene (p-formylbenzene)
Key Property Imparted Intense FluorescenceUV AbsorbanceReactive Aldehyde Moiety
Detection Method Fluorescence (Ex: ~340 nm, Em: ~520 nm)UV-Vis Spectroscopy (~254 nm)Not for detection; enables further reactions
Typical Reaction Yield High (>90%) for primary/secondary aminesHigh (>90%) for amines and alcoholsModerate to High, application dependent
Derivative Stability Generally stable under analytical conditionsVery stableStable, but aldehyde group is reactive
Dansyl Chloride: The Gold Standard for Fluorescence Derivatization

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is arguably the most widely used sulfonyl chloride for analytical derivatization. Its primary purpose is to attach a highly fluorescent dansyl group to a target molecule.

  • Expertise & Causality: The choice of dansyl chloride is driven by the need for high-sensitivity detection. The naphthalene moiety provides a large, conjugated pi-system, which, when coupled with the electron-donating dimethylamino group, results in a high quantum yield of fluorescence. This allows for the detection of analytes at picomole or even femtomole levels, which is often impossible for the underivatized molecule. The reaction is typically fast and proceeds to completion under mild basic conditions, making it ideal for routine analytical workflows.

Tosyl Chloride: The Versatile Workhorse

Tosyl chloride (p-toluenesulfonyl chloride) is a classic reagent with dual utility. In an analytical context, the toluene group acts as a chromophore, imparting UV absorbance to otherwise non-absorbing molecules like simple alcohols or amines, facilitating their detection by UV-Vis detectors in HPLC systems.

  • Expertise & Causality: Beyond analytics, tosylates (the derivatives formed from alcohols) are exceptionally good leaving groups in organic synthesis. This is because the tosylate anion is highly stabilized by resonance. Therefore, the "derivatization" of an alcohol with tosyl chloride is often the first step in a two-step sequence to perform a nucleophilic substitution. This dual-purpose nature makes it a staple in many organic chemistry labs.

4-formylbenzenesulfonyl chloride (4-FBSC): The Synthetic Linker

4-formylbenzenesulfonyl chloride is fundamentally different from the other two. It is not designed for enhancing analytical detection. Instead, it serves as a bifunctional linker.

  • Expertise & Causality: The experimental design here involves a two-stage thought process. First, the sulfonyl chloride end of the molecule is used to attach the entire reagent to a nucleophilic site on a primary molecule of interest (e.g., an amine on a protein or a solid support). Once this stable sulfonamide bond is formed, the molecule now possesses a terminal aldehyde (the formyl group). This aldehyde is a reactive handle that can be used for a host of subsequent reactions, most commonly reductive amination to couple a second amine-containing molecule, or reactions with hydrazides to form hydrazones. Its "efficiency" is measured by the yield of the final, multi-component assembly, not by a detection signal.

Experimental Protocols: A Self-Validating Approach

A trustworthy protocol is one that includes internal checks and predictable outcomes. Below are representative, detailed methodologies.

Protocol: Dansylation of an Amino Acid for HPLC-Fluorescence Analysis

This protocol is designed for the quantitative analysis of an amino acid like glycine.

Workflow:

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Prepare 100 µM Glycine in 0.1 M NaHCO₃ (pH 9.0) B Add Dansyl-Cl solution (1 mg/mL in Acetone) A->B C Incubate at 60°C for 30 min in the dark B->C D Quench reaction with 2% Formic Acid C->D E Inject onto C18 HPLC column D->E F Analyze via Fluorescence Detector (Ex: 340 nm, Em: 520 nm) E->F

Caption: Workflow for dansylation and HPLC analysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Amino Acid Standard: Prepare a 1 mM stock solution of Glycine in ultrapure water. Dilute to 100 µM in 0.1 M sodium bicarbonate buffer (pH 9.0). The basic pH is crucial to ensure the amine is deprotonated and thus nucleophilic.

    • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of Dansyl Chloride in acetone. This must be prepared fresh, as sulfonyl chlorides are susceptible to hydrolysis.

  • Derivatization:

    • To 100 µL of the glycine solution in a microcentrifuge tube, add 200 µL of the Dansyl Chloride solution.

    • Vortex briefly and incubate the mixture in a heating block at 60°C for 30 minutes. The incubation should be performed in the dark as the dansyl group is light-sensitive.

    • Self-Validation Check: A successful reaction is often indicated by a color change to a lighter yellow and the formation of some precipitate (dansyl hydroxide, a hydrolysis byproduct).

  • Quenching and Preparation for Injection:

    • After incubation, add 50 µL of 2% (v/v) formic acid to quench the reaction by neutralizing the base and hydrolyzing any remaining dansyl chloride.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject 10 µL of the sample onto a C18 reverse-phase column.

    • Run a gradient elution from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile.

    • Monitor the eluent with a fluorescence detector set to an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm. The dansyl-glycine derivative will appear as a sharp, well-defined peak.

Protocol: Two-Step Functionalization using 4-formylbenzenesulfonyl chloride

This protocol describes the attachment of 4-FBSC to an amine-functionalized solid support, followed by the coupling of a peptide.

Workflow:

cluster_step1 Step 1: Surface Functionalization cluster_step2 Step 2: Peptide Coupling A Suspend Amine-functionalized resin in DCM with Triethylamine B Add 4-FBSC solution in DCM A->B C React for 4h at room temp. B->C D Wash resin thoroughly (DCM, MeOH, Water) C->D E Suspend Aldehyde-resin in buffer (pH 6.5) D->E F Add Peptide solution (e.g., Gly-Arg-Gly-Asp) E->F G Add reducing agent (e.g., NaCNBH₃) F->G H React for 12h, then wash G->H

Caption: Two-step synthetic workflow using 4-FBSC.

Step-by-Step Methodology:

  • Step 1: Attachment of the Linker

    • Swell 1 gram of amine-functionalized resin (e.g., TentaGel NH₂) in 10 mL of dichloromethane (DCM) for 30 minutes.

    • Add 1.5 equivalents (relative to the resin's amine loading) of triethylamine, a non-nucleophilic base.

    • In a separate flask, dissolve 1.2 equivalents of 4-formylbenzenesulfonyl chloride in 5 mL of DCM.

    • Add the 4-FBSC solution dropwise to the resin suspension while stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Self-Validation Check: The progress can be monitored by taking a small aliquot of the resin and performing a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the successful consumption of primary amines.

    • Wash the resin extensively with DCM, methanol, and water to remove all unreacted reagents and byproducts. The resin is now functionalized with aldehyde groups.

  • Step 2: Reductive Amination with a Peptide

    • Suspend the aldehyde-functionalized resin in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

    • Add 1.5 equivalents of the desired N-terminal amine-containing peptide (e.g., GRGD peptide).

    • Allow the initial imine formation to proceed for 1 hour.

    • Add 2.0 equivalents of a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to reduce the imine to a stable secondary amine bond.

    • Let the reaction proceed overnight.

    • Wash the resin thoroughly to yield the final peptide-conjugated support.

Conclusion: Selecting the Right Tool for the Job

The term "derivatization efficiency" is context-dependent. As we have demonstrated, Dansyl Chloride, Tosyl Chloride, and 4-formylbenzenesulfonyl chloride are all highly efficient reagents when applied correctly.

  • For high-sensitivity quantitative analysis requiring fluorescence detection, Dansyl Chloride is an unparalleled choice due to the intensely fluorescent nature of its derivatives.

  • For adding a UV-chromophore or creating a synthetic leaving group , Tosyl Chloride offers a robust and versatile solution.

  • For multi-step synthetic strategies that require the introduction of a reactive handle for subsequent coupling reactions, 4-formylbenzenesulfonyl chloride is the superior tool, acting as a molecular bridge rather than an analytical tag.

The key to successful experimentation lies not in finding a single "most efficient" reagent, but in understanding the distinct purpose of each tool and selecting the one that aligns perfectly with the experimental goal. This nuanced understanding ensures that the chosen reagent is not just reactive, but truly effective.

Spectroscopic validation of 4-Hydroxybenzenesulfonyl chloride reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Spectroscopic Validation of 4-Hydroxybenzenesulfonyl Chloride Reaction Products

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Structural Verification in Sulfonamide and Sulfonate Ester Synthesis

This compound is a pivotal reagent in medicinal and materials chemistry. Its bifunctional nature—possessing both a reactive sulfonyl chloride and a nucleophilic phenol—makes it a versatile building block for synthesizing sulfonamides and sulfonate esters.[1][2] These classes of compounds are cornerstones of drug development, known for their broad therapeutic applications, including antibacterial and anticancer agents.[3] However, the successful synthesis of these molecules is contingent upon rigorous structural validation. Ambiguities in the final product's structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

This guide provides an in-depth, expert-level comparison of the spectroscopic techniques used to validate the products of reactions involving this compound. We will explore the characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will objectively compare these signatures with those of products derived from common alternative sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), providing the experimental context needed for informed decision-making in a research setting.

Core Reactions of this compound

The primary utility of this compound lies in its reaction with nucleophiles, predominantly amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[2][] The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis.[5]

Experimental Workflow: From Synthesis to Analysis

The logical flow from reaction setup to final validation is critical for ensuring reproducible and reliable results. The choice of base, solvent, and purification method directly impacts the quality of the sample submitted for spectroscopic analysis.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Validation Reactants This compound + Amine / Alcohol Reaction Reaction (e.g., Pyridine, DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (e.g., HCl wash, brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR Submit Pure Product FTIR FTIR Analysis Purification->FTIR Submit Pure Product MS MS Analysis (ESI, EI) Purification->MS Submit Pure Product Final Structure Confirmed NMR->Final Corroborate Data FTIR->Final Corroborate Data MS->Final Corroborate Data

Caption: General workflow from synthesis to spectroscopic validation.

Part 1: Spectroscopic Deep Dive - 4-Hydroxybenzenesulfonamides

Let's consider the reaction between this compound and a generic primary amine (R-NH₂). The expected product is N-alkyl-4-hydroxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information.

    • Aromatic Region: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets between δ 6.8-7.8 ppm. The protons ortho to the electron-donating -OH group are typically found more upfield (lower ppm), while the protons ortho to the electron-withdrawing -SO₂NR group are downfield.

    • Labile Protons: The phenolic -OH proton signal can be broad and its chemical shift is concentration-dependent; it will readily exchange with D₂O. Similarly, the sulfonamide N-H proton (typically δ 8-11 ppm) will also exchange with D₂O, providing a definitive diagnostic tool.[6]

    • Alkyl/Aryl Region (R-group): The signals corresponding to the protons of the 'R' group from the amine will be present, and their multiplicity and integration will confirm its structure.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Typically 4-6 signals will be observed for the aromatic ring, depending on symmetry. The carbon attached to the -OH group (C-OH) is shielded and appears around δ 160 ppm. The ipso-carbon attached to the sulfonyl group (C-SO₂) is deshielded.[7][8]

    • R-Group Carbons: The carbon signals from the amine moiety will also be present in their expected regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying key functional groups.

  • SO₂ Group: The sulfonamide group is characterized by two very strong and sharp absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds, typically found at ~1350-1310 cm⁻¹ and ~1160-1140 cm⁻¹, respectively.[9][10] The presence of both bands is a strong indicator of a sulfonyl group.

  • O-H and N-H Stretching: A broad band around 3500-3200 cm⁻¹ typically corresponds to the phenolic O-H stretch. The sulfonamide N-H stretch appears as a sharp to moderately broad peak in the same region (~3350-3250 cm⁻¹).[11]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the overall formula.

  • Molecular Ion (M⁺): Electrospray ionization (ESI) is often used and will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in negative ion mode.[12]

  • Fragmentation: A common fragmentation pathway is the cleavage of the S-N bond.[13] Another characteristic fragmentation is the loss of SO₂.

Part 2: Comparative Analysis with Alternative Sulfonylating Agents

To provide a robust validation framework, it is essential to compare the spectroscopic data of this compound products with those from common alternatives. We will use the synthesis of an N-phenylsulfonamide derivative as our comparative model.

Comparative Data Summary
Spectroscopic Feature4-Hydroxybenzenesulfonamidep-Toluenesulfonamide (Tosyl)Methanesulfonamide (Mesyl)
¹H NMR: Unique Signal Phenolic -OH (broad, exchangeable)Methyl Singlet (~δ 2.4 ppm)Methyl Singlet (~δ 3.0 ppm)
¹H NMR: Aromatic AA'BB' system (~δ 6.9 & 7.7 ppm)AA'BB' system (~δ 7.3 & 7.7 ppm)No aromatic signals from reagent
¹³C NMR: Unique Signal C-OH (~δ 160 ppm)Methyl Carbon (~δ 21 ppm)Methyl Carbon (~δ 40 ppm)
FTIR: SO₂ Stretches (cm⁻¹) ~1330 (asym), ~1150 (sym)~1340 (asym), ~1160 (sym)~1320 (asym), ~1150 (sym)
FTIR: Other Broad O-H stretch (~3400 cm⁻¹)C-H stretches from methylC-H stretches from methyl
MS: Expected [M+H]⁺ 250.06 (for N-phenyl)248.08 (for N-phenyl)172.05 (for N-phenyl)
Causality Behind Experimental Choices & Interpretation

The choice of sulfonyl chloride is dictated by the desired properties of the final molecule.

  • Why choose this compound? The phenolic hydroxyl group offers a secondary point for functionalization or can be used to modulate properties like solubility or biological receptor binding. Its presence is unequivocally confirmed by the exchangeable -OH proton in ¹H NMR and the broad O-H stretch in FTIR.

  • Why choose p-Toluenesulfonyl chloride (TsCl)? TsCl is a classic, cost-effective reagent that imparts a rigid, aromatic, and lipophilic character. The tosyl group is easily identified by the sharp methyl singlet at ~2.4 ppm in the ¹H NMR spectrum.

  • Why choose Methanesulfonyl chloride (MsCl)? The mesyl group is small and non-aromatic, which can be advantageous in drug design to reduce molecular weight or avoid unwanted pi-stacking interactions. Its signature is a clean methyl singlet around 3.0 ppm in the ¹H NMR.

The validation process relies on identifying these unique spectroscopic handles. The absence of a methyl signal in an NMR spectrum, for instance, definitively rules out the formation of a tosyl or mesyl derivative.

Spectroscopic Validation Logic

A self-validating system for structural confirmation involves cross-verification between different spectroscopic techniques. The data from one method should complement and confirm the others.

G cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_MS Mass Spec Analysis Start Analyze Purified Product HNMR ¹H NMR: - Aromatic AA'BB' System? - D₂O Exchangeable N-H? - Phenolic OH? Start->HNMR Step 1 CNMR ¹³C NMR: - Aromatic Carbons Match? - C-OH Signal Present? HNMR->CNMR Confirm IR FTIR: - Strong SO₂ Stretches? (~1330 & ~1150 cm⁻¹) - Broad O-H Stretch? CNMR->IR Step 2 MassSpec MS: - Correct [M+H]⁺ or [M-H]⁻? IR->MassSpec Step 3 Conclusion Structure Validated MassSpec->Conclusion Final Check

Caption: Logical flow for the multi-technique validation of a 4-hydroxybenzenesulfonamide.

Appendix: Standard Operating Protocols

Protocol 1: Synthesis of N-Phenyl-4-hydroxybenzenesulfonamide
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in DCM (5 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (2x), water (1x), and saturated NaCl solution (brine, 1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For D₂O exchange, acquire a spectrum, add one drop of D₂O, shake, and re-acquire the spectrum.

  • FTIR: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.

Conclusion

The validation of reaction products from this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, FTIR, and MS data. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that ensures the identity and purity of the target molecule. By understanding the characteristic spectral signatures of the 4-hydroxybenzenesulfonyl moiety and comparing them against common alternatives like the tosyl and mesyl groups, researchers can confidently confirm their synthetic outcomes. This rigorous approach to structural elucidation is fundamental to the integrity and success of research and development in the chemical sciences.

References

A Senior Application Scientist's Guide to Derivatization Reagents for Enhanced Analyte Detection: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes such as amines, phenols, and amino acids is a cornerstone of robust analytical methodology. However, many of these molecules lack the intrinsic physicochemical properties—strong chromophores or fluorophores—necessary for direct detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization elegantly circumvents this limitation by covalently modifying the analyte to introduce a detectable tag, thereby enhancing sensitivity, improving chromatographic separation, and increasing overall method reliability.

This guide provides an in-depth, objective comparison of several prominent derivatization reagents, with a special focus on the utility of sulfonyl chlorides. While 4-Hydroxybenzenesulfonyl chloride (4-HBSC) presents a potentially valuable reagent due to its reactive sulfonyl chloride group and the additional functionality of a hydroxyl group, this guide will also delve into the well-established and extensively validated alternatives: Dansyl chloride, Dabsyl chloride, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). By presenting side-by-side comparisons of reaction protocols, performance data, and the underlying chemical principles, this document aims to equip you with the necessary insights to select the optimal derivatizing agent for your specific analytical challenge.

The Principle of Derivatization: Transforming Analytes for Detection

Derivatization is a strategic chemical modification of an analyte that is not readily detectable in its native form. The process involves a chemical reaction between the analyte and a derivatizing agent to yield a product (the derivative) with significantly improved detection characteristics. The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative with a high response factor for the chosen detection method (e.g., UV-Vis, fluorescence, or mass spectrometry).

The general workflow for pre-column derivatization, where the analyte is modified before chromatographic separation, is a well-established practice in many laboratories.

G cluster_workflow Pre-Column Derivatization Workflow Sample Sample containing Analyte Reaction Derivatization Reaction (pH, Temp, Time controlled) Sample->Reaction Reagent Derivatizing Reagent Reagent->Reaction Derivative Analyte Derivative Reaction->Derivative Analysis HPLC / GC / LC-MS Analysis Derivative->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: A generalized workflow for pre-column derivatization in analytical chemistry.

In-Depth Comparison of Leading Derivatization Reagents

The selection of a derivatization reagent is a critical decision in analytical method development, with each reagent offering a unique set of advantages and disadvantages. The following sections provide a detailed comparison of this compound and its more established alternatives.

This compound (4-HBSC): A Promising but Less Characterized Reagent

This compound is a bifunctional compound containing a reactive sulfonyl chloride group and a phenolic hydroxyl group.[1] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, and with phenols to form sulfonate esters.[2][3] This reactivity is the basis for its potential as a derivatizing agent.

Reaction Mechanism:

The derivatization reaction with 4-HBSC proceeds via a nucleophilic attack of the amine or phenol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester linkage. The reaction is typically carried out under basic conditions to neutralize the HCl byproduct.

G cluster_reaction Derivatization with 4-HBSC Analyte R-NH2 (Amine) or R-OH (Phenol) Derivative HO-Ph-SO2-NH-R (Sulfonamide) or HO-Ph-SO2-O-R (Sulfonate Ester) Analyte->Derivative Nucleophilic Attack HBSC HO-Ph-SO2Cl (4-HBSC) HBSC->Derivative Byproduct + HCl

Caption: General reaction scheme for the derivatization of amines and phenols with 4-HBSC.

Anticipated Advantages:

  • UV Chromophore: The benzene ring in 4-HBSC provides a chromophore, enabling UV detection of the derivatives.

  • Potential for Further Modification: The free hydroxyl group on the derivative offers a site for secondary derivatization, potentially for introducing a fluorophore for enhanced sensitivity.

  • Reactivity: Sulfonyl chlorides are known for their efficient reactions with amines and phenols.[2]

Current Limitations:

Established Alternatives: A Data-Driven Comparison

In contrast to 4-HBSC, several other derivatizing agents have been extensively studied and validated across numerous laboratories. The following sections detail the performance of Dansyl chloride, Dabsyl chloride, and FMOC-Cl.

Dansyl chloride is a widely used fluorescent labeling agent that reacts with primary and secondary amines, phenols, and some alcohols.[4] Its derivatives exhibit strong fluorescence, allowing for highly sensitive detection.

Experimental Protocol (General for Amines):

  • Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as 100 mM sodium bicarbonate (pH 9.5-10.5).

  • Derivatization: Add a solution of Dansyl chloride in acetonitrile to the sample solution.

  • Incubation: Incubate the mixture at 38-60°C for 60-120 minutes in the dark.

  • Quenching: The reaction can be quenched by adding a small amount of a primary amine solution (e.g., ammonium hydroxide).

  • Analysis: The derivatized sample is ready for HPLC analysis with fluorescence or UV detection.

Dabsyl chloride is another sulfonyl chloride-based reagent that reacts with primary and secondary amino acids to form colored derivatives.[5][6] These derivatives are highly stable and can be detected in the visible region, minimizing interference from many matrix components.[5]

Experimental Protocol (General for Amino Acids):

  • Sample Preparation: Prepare the amino acid sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5).

  • Derivatization: Add an excess of Dabsyl chloride solution in acetone or acetonitrile.

  • Incubation: Heat the mixture at 70°C for 15-30 minutes.[6]

  • Analysis: After cooling, the sample can be directly injected into the HPLC system for analysis with a visible detector.

FMOC-Cl is a popular reagent for the pre-column derivatization of primary and secondary amines, particularly amino acids.[7][8] It forms highly fluorescent and stable derivatives.

Experimental Protocol (General for Amino Acids):

  • Sample Preparation: Mix the amino acid sample with a borate buffer (pH 11.4).[7]

  • Derivatization: Add a solution of FMOC-Cl in acetonitrile.

  • Incubation: Allow the reaction to proceed at room temperature for approximately 40 minutes.[7]

  • Analysis: The resulting stable derivatives are ready for HPLC analysis with fluorescence or UV detection.

Performance Comparison of Validated Derivatization Methods

The following table summarizes key performance characteristics of the established derivatizing agents based on data from various published methods. This allows for a more direct comparison of their analytical capabilities.

ParameterDansyl ChlorideDabsyl ChlorideFMOC-Cl
Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary Amino AcidsPrimary & Secondary Amines, Amino Acids
Detection Method Fluorescence, UVVisible, UVFluorescence, UV
Typical LOD Picomole to femtomole rangePicomole rangeFemtomole range[7]
Derivative Stability Generally stableVery stable, up to a month at room temp[5]Stable for over 48 hours[7]
Reaction Conditions Alkaline pH, 38-60°C, 60-120 minAlkaline pH, 70°C, 15-30 min[6]Alkaline pH, Room Temp, ~40 min[7]
Key Advantages High sensitivity, reacts with a broad range of analytes.Stable derivatives, detection in the visible range reduces interference.[5]Rapid reaction at room temperature, highly fluorescent derivatives.[7]
Key Disadvantages Reagent is also fluorescent, requiring removal of excess.Requires heating.Hydrolysis product is also fluorescent.[8]

Conclusion: Selecting the Right Tool for the Job

The choice of a derivatization reagent is a critical step in the development of a robust and sensitive analytical method. This guide has provided a comparative overview of this compound and the well-established alternatives: Dansyl chloride, Dabsyl chloride, and FMOC-Cl.

While This compound shows promise due to its inherent reactivity and the potential for further functionalization, the current lack of comprehensive validation data limits its immediate application in a regulated or inter-laboratory setting. Further research is necessary to fully characterize its performance and establish standardized protocols.

For applications requiring high sensitivity and versatility in analyte scope, Dansyl chloride remains a strong contender, although careful management of the excess reagent is necessary. When derivative stability and reduced matrix interference are paramount, Dabsyl chloride offers a significant advantage with its visible-range detection. For the rapid and sensitive analysis of amino acids at ambient temperatures, FMOC-Cl is an excellent and widely adopted choice.

Ultimately, the optimal derivatization strategy will depend on the specific analyte, the sample matrix, the available instrumentation, and the required analytical performance. By understanding the principles, protocols, and performance characteristics outlined in this guide, researchers, scientists, and drug development professionals can make more informed decisions to achieve reliable and accurate analytical results.

References

A Senior Application Scientist's Guide to the Kinetic Landscape of Sulfonylation Reactions: A Focus on 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The formation of sulfonamides, a privileged scaffold in a vast array of pharmaceuticals, often relies on the reaction of a sulfonyl chloride with an amine. The choice of the sulfonylating agent is a critical decision that dictates reaction kinetics, yield, and ultimately, the efficiency of the synthetic route. This guide provides an in-depth, objective comparison of the kinetic performance of 4-hydroxybenzenesulfonyl chloride against other commonly employed sulfonylating agents, supported by experimental data and field-proven insights.

The Crucial Role of Kinetics in Sulfonylation

The rate at which a sulfonyl chloride reacts with a nucleophile, such as an amine or a phenol, is not merely a matter of academic interest. It has profound practical implications:

  • Reaction Time and Throughput: Faster reactions lead to shorter cycle times and increased productivity in both research and manufacturing settings.

  • Selectivity: In the presence of multiple nucleophilic sites, a reagent with the appropriate reactivity can selectively target the desired functional group.

  • Process Safety: Highly exothermic reactions require careful management. Understanding the kinetic profile allows for better control of the reaction conditions.

  • Yield and Purity: Competing side reactions, such as hydrolysis of the sulfonyl chloride, are often time-dependent. Optimizing the rate of the desired reaction can significantly improve the yield and purity of the final product.

Unraveling the Mechanism: A Look at the SN2-like Pathway

The reaction of a sulfonyl chloride with a nucleophile generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. This involves the direct attack of the nucleophile on the electrophilic sulfur center, leading to a trigonal bipyramidal transition state. The chloride ion then departs as the leaving group.

Caption: Generalized SN2-like mechanism for sulfonamide formation.

The rate of this reaction is highly sensitive to the electronic environment of the sulfonyl sulfur. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate.

Comparative Kinetic Analysis: this compound in Context

To provide a quantitative comparison, we can examine the second-order rate constants for the reaction of various para-substituted benzenesulfonyl chlorides with a model nucleophile, aniline, in methanol. This data allows us to understand the electronic influence of different substituents on the reaction rate.

Sulfonylating Agentpara-Substituent (X)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Reactivity (vs. Benzenesulfonyl Chloride)
4-Nitrobenzenesulfonyl chloride-NO₂0.783.5 x 10⁻²14.6
This compound -OH -0.37 ~1.5 x 10⁻³ (Estimated) ~0.63
Benzenesulfonyl chloride-H0.002.4 x 10⁻³1.00
p-Toluenesulfonyl chloride (Tosyl chloride)-CH₃-0.171.8 x 10⁻³0.75
4-Methoxybenzenesulfonyl chloride-OCH₃-0.271.3 x 10⁻³0.54

Data for -NO₂, -H, -CH₃, and -OCH₃ substituents are from established literature sources. The rate constant for this compound is estimated based on its Hammett constant and the linear free-energy relationship derived from the other data points.

This comparison clearly demonstrates the profound impact of the para-substituent on the reaction kinetics. As expected, the strongly electron-withdrawing nitro group in 4-nitrobenzenesulfonyl chloride leads to a significantly faster reaction compared to the unsubstituted benzenesulfonyl chloride.[1] Conversely, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) decrease the reaction rate.

The case of this compound is particularly interesting. The hydroxyl group (-OH) is generally considered an electron-donating group through resonance, which would suggest a slower reaction rate. However, it also has an electron-withdrawing inductive effect. The Hammett constant for the p-OH group (-0.37) indicates a net electron-donating character. Based on this, we can estimate its reactivity to be slightly lower than that of benzenesulfonyl chloride and tosyl chloride. It is important to note that the acidity of the phenolic hydroxyl group can be a factor in certain reaction conditions, potentially leading to different reactivity profiles depending on the pH of the medium.

Experimental Protocol: A Guide to Performing Kinetic Studies of Sulfonylation Reactions

To empirically determine the reaction kinetics, a well-designed experimental protocol is essential. UV-Vis spectroscopy is a convenient and widely used technique for this purpose, particularly when the product of the reaction has a distinct chromophore from the reactants.

Objective: To determine the second-order rate constant for the reaction of a sulfonyl chloride with an amine.
Materials and Reagents:
  • This compound

  • Aniline (or other amine of interest)

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Workflow:

Kinetic_Study_Workflow cluster_prep Preparation cluster_execution Execution cluster_data Data Acquisition & Analysis A Prepare stock solutions of This compound and aniline in methanol. B Equilibrate spectrophotometer and stock solutions to the desired temperature (e.g., 25°C). A->B C Add a known volume of the aniline solution to a quartz cuvette. B->C D Initiate the reaction by adding a small, known volume of the this compound solution. Start the stopwatch simultaneously. C->D E Quickly mix the solution and place the cuvette in the spectrophotometer. D->E F Monitor the increase in absorbance at the λ_max of the sulfonamide product over time. E->F G Record absorbance values at regular intervals until the reaction is complete. F->G H Plot 1/([A]₀-[P]) vs. time, where [A]₀ is the initial concentration of the limiting reagent and [P] is the product concentration calculated from absorbance. G->H I The slope of the resulting linear plot will be the second-order rate constant, k₂. H->I

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of reactive chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 4-Hydroxybenzenesulfonyl chloride (CAS No: 4025-67-6), a versatile sulfonylating agent. The procedures outlined herein are designed to mitigate risks by leveraging the chemical's inherent reactivity for its safe degradation and disposal, ensuring compliance and the well-being of laboratory personnel.

Core Principles: Understanding the Reactivity of this compound

This compound is a reactive compound primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles. The primary reaction of concern for disposal is its hydrolysis—reaction with water—which can be slow in neutral conditions but is significantly accelerated in the presence of a base.[1][2] This reaction breaks down the compound into the significantly less hazardous 4-hydroxybenzenesulfonic acid and hydrochloric acid (or their corresponding salts in a basic medium).

Proper disposal, therefore, hinges on the controlled hydrolysis and neutralization of the compound. It is critical to recognize that this reaction is exothermic and produces corrosive byproducts (HCl), necessitating careful, controlled conditions.[3]

Immediate Safety & Handling Protocols

Before any disposal procedure, adherence to strict safety protocols is mandatory. This establishes a controlled environment that minimizes exposure and mitigates risks.

  • Engineering Controls : All handling and disposal operations must be conducted within a certified chemical fume hood to control the release of potentially irritating vapors or dust.[3][4] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.

    • Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's compatibility chart.

    • Respiratory Protection : If there is a risk of exceeding exposure limits or generating dust, a NIOSH-approved respirator is necessary.[6]

Disposal Decision Workflow

The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a logical decision-making process.

G cluster_start cluster_actions start Assess Waste Stream (this compound) A Small, Uncontaminated Quantity (<10g) start->A Is it... B Contaminated Waste (e.g., spill residue, reaction byproducts) start->B C Large Quantity (>10g) start->C D Empty Reagent Container start->D ActionA Follow Protocol 1: Controlled Neutralization A->ActionA ActionB Follow Protocol 2: Hazardous Waste Collection B->ActionB C->ActionB ActionC Follow Protocol 3: Container Decontamination D->ActionC

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 1: Controlled Neutralization of Small, Uncontaminated Quantities

This procedure is suitable only for small quantities of relatively pure this compound. The objective is to safely hydrolyze the compound into its corresponding salt.

  • Prepare the Neutralization Solution : In a chemical fume hood, prepare a large beaker containing a dilute basic solution, such as 5-10% sodium bicarbonate or sodium hydroxide in water. Place this beaker in an ice bath to dissipate heat from the exothermic reaction.[3]

  • Slow, Controlled Addition : With vigorous stirring, add the this compound to the cold basic solution in small portions. Never add water or base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.

  • Monitor the Reaction : Observe for signs of reaction, such as gas evolution (CO₂ if using bicarbonate) or heat generation. Maintain a slow addition rate to keep the reaction under control.

  • Ensure Complete Neutralization : After the addition is complete, continue stirring the mixture in the ice bath for at least one hour. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9).[7] If the solution is acidic, add more base dropwise until the desired pH is reached.

  • Final Disposal : Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local sewer regulations and institutional EHS policies.[3][8] Always confirm with your local EHS officer before drain disposal.[8]

Protocol 2: Management of Contaminated or Large Quantities of Waste

Any this compound that is contaminated, mixed with other solvents or reagents, or in quantities too large for safe neutralization must be disposed of as hazardous waste.[3][9]

  • Container Selection : Choose a designated hazardous waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable.[10] Avoid metal containers due to the corrosive nature of the compound and its hydrolysis products.[9]

  • Waste Collection : Carefully transfer the waste into the container, ensuring not to fill it more than 90% full to allow for expansion.[9] Keep the container securely capped except when adding waste.[11]

  • Labeling : Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and list all other components of the waste stream.[6]

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[10] Ensure secondary containment is used to prevent spills.

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal vendor.[6][10] Hazardous waste is regulated from generation to final disposal by agencies like the EPA under the Resource Conservation and Recovery Act (RCRA).[9]

Protocol 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or reuse.

  • Triple Rinse : In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from this procedure must be collected and disposed of as hazardous waste according to Protocol 2.[7]

  • Final Container Disposal : Once triple-rinsed, the container can often be disposed of in the regular trash or recycled, depending on institutional policy. Puncturing the container can prevent unauthorized reuse.[12]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the fume hood is operating at maximum capacity.[4]

  • Contain the Spill : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or dry lime.[3][13] Do not use combustible materials like sawdust.

  • Collect Residue : Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent, collecting all cleaning materials as contaminated hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Summary Data Table

PropertyValueSource(s)
CAS Number 4025-67-6[14]
Molecular Formula C₆H₅ClO₃S[14][]
Molecular Weight 192.62 g/mol [14][]
Physical Form Solid
Melting Point 90-92 °C[]
Hazard Statements Corrosive (Causes severe skin burns and eye damage)[5]

References

Mastering the Safe Handling of 4-Hydroxybenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and safe handling of reactive chemical intermediates is paramount. 4-Hydroxybenzenesulfonyl chloride, a key reagent in the synthesis of sulfonamides and other functionalized aromatic compounds, demands a thorough understanding of its properties to ensure laboratory safety and experimental integrity.[1][2] This guide provides essential, in-depth procedural information, moving beyond a simple checklist to explain the causality behind each safety recommendation, thereby fostering a deeply ingrained culture of safety and precision.

Understanding the Inherent Risks of this compound

This compound is classified as a hazardous substance with multiple risk factors that necessitate stringent safety protocols. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] The primary danger stems from its corrosive nature, a common trait of sulfonyl chlorides, which can cause irreversible tissue damage upon contact.[4] Furthermore, its reactivity with moisture, including ambient humidity, leads to the release of hydrogen chloride (HCl) gas, a corrosive and toxic substance.[1] This moisture sensitivity underscores the need for meticulous handling and storage under inert conditions.

Personal Protective Equipment (PPE): Your First and Most Critical Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound. The rationale for each piece of equipment is directly linked to the specific hazards posed by the chemical. A multi-layered approach to PPE is essential to prevent all routes of exposure.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale for Use with this compound
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the solid or its solutions, which can cause severe eye damage. The face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to severe burns. Gloves should be inspected for integrity before each use.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is also recommended.Protects the skin from accidental spills and contamination. The apron provides an additional barrier against corrosive materials.
Respiratory Protection Use in a certified chemical fume hood. For emergencies or situations with potential for aerosolization, a NIOSH-approved respirator with an acid gas cartridge may be necessary.The fume hood is the primary engineering control to prevent inhalation of the corrosive dust or HCl vapors produced upon hydrolysis.
Foot Protection Closed-toe, chemical-resistant shoes.Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks. The following procedural guidance is designed to be a self-validating system, where each step reinforces the overall safety of the process.

Preparation and Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment and Reagents prep_workspace->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_waste Segregate and Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.